(1-methyl-1H-indol-4-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDKISXGAVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594540 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-02-8 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-Indole Derivatives
Abstract
The 1-methyl-indole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural characteristics make it a "privileged structure" in drug design.[2] However, the therapeutic efficacy and druggability of any compound are intrinsically linked to its physicochemical properties. Modifying the 1-methyl-indole core with various functional groups allows for the fine-tuning of these properties, directly impacting a derivative's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive exploration of the key physicochemical properties of 1-methyl-indole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind how structural modifications influence electronic characteristics, lipophilicity, solubility, chemical reactivity, and spectroscopic signatures, supported by field-proven experimental protocols and data.
The 1-Methyl-Indole Core: A Physicochemical Benchmark
To understand the properties of its derivatives, we must first establish the baseline characteristics of the parent compound, 1-methyl-indole. Unlike its parent, indole, the nitrogen at position 1 is methylated, which fundamentally alters its hydrogen bonding capacity. While indole's N-H group can act as a hydrogen bond donor, 1-methyl-indole cannot, a critical distinction for receptor binding interactions.[3] However, the electron-rich π-system of the aromatic rings can still function as a hydrogen bond acceptor.
The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophilic attack, with the C3 position being the most nucleophilic site.[4][5] The methylation at N1 further increases the electron density of the ring system compared to indole itself, enhancing its reactivity.
Below is a summary of the fundamental physicochemical properties of 1-methyl-indole.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 133 °C @ 26 mmHg | [7] |
| Density | 1.051 g/mL at 20 °C | [7] |
| Refractive Index (n20/D) | 1.606 | [7] |
| Computed logP (XLogP3) | 2.7 | [6] |
| Stability | Light sensitive; incompatible with strong oxidizing agents. | [8] |
Synthesis of the 1-Methyl-Indole Scaffold
The creation of 1-methyl-indole derivatives typically begins with the synthesis of the core structure itself. Several established methods exist, with one of the most common being the direct N-methylation of indole. This process involves deprotonating indole with a suitable base followed by quenching with an electrophilic methyl source.
Other notable synthetic routes include the Fischer indole synthesis using N-methylphenylhydrazine, and treatment of indole with methylating agents like methyl p-toluenesulfonate.[9] Once the 1-methyl-indole core is obtained, further functionalization can be achieved through various reactions, most notably electrophilic aromatic substitution.
Impact of Substituents on Key Physicochemical Properties
The true power of the 1-methyl-indole scaffold lies in its derivatization. The addition of functional groups at various positions on the bicyclic ring system allows for the precise modulation of its properties.
Electronic Properties and Chemical Reactivity
The indole ring is inherently electron-rich, making electrophilic aromatic substitution (EAS) its characteristic reaction.[2] The reaction proceeds via attack of an electrophile on the π-system to form a resonance-stabilized cationic intermediate (a Wheland intermediate). The substitution pattern is dictated by the stability of this intermediate.
The regioselectivity for the C3 position is because the positive charge in the intermediate can be delocalized over the benzene ring without disrupting the aromatic sextet, leading to a more stable intermediate compared to attack at C2.
The nature of substituents on the ring dramatically influences this reactivity:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring, making it more nucleophilic. This activates the ring, increasing the rate of EAS.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This deactivates the ring, slowing down the rate of EAS.[10]
This effect can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the azo-coupling of aryldiazonium salts with N-methylindole, a reaction constant (ρ) of 2.54 was determined, indicating that the reaction is moderately sensitive to the electronic effects of substituents on the incoming electrophile.[11]
Lipophilicity and Solubility
Lipophilicity (the affinity of a molecule for a lipid-like environment) and aqueous solubility are two of the most critical parameters in drug design, governing everything from membrane permeability to formulation.[12]
Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.
-
Increasing Lipophilicity: Adding non-polar, hydrocarbon-rich substituents (e.g., alkyl, aryl groups) will increase the logP value.
-
Decreasing Lipophilicity: Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) will decrease the logP value, making the compound more hydrophilic.
Solubility refers to the maximum concentration of a substance that can be dissolved in a solvent. For drug development, aqueous solubility at physiological pH is paramount.
-
Factors Decreasing Solubility: High lipophilicity and a stable crystal lattice structure often lead to poor aqueous solubility.
-
Factors Increasing Solubility: The introduction of ionizable groups (acids or bases) can dramatically improve aqueous solubility, as the charged species interact more favorably with water. For example, adding a basic amine to the 1-methyl-indole core will increase its solubility in acidic media (like the stomach).
The interplay between these two properties is a classic optimization challenge in medicinal chemistry.
Spectroscopic Properties
The substitution pattern on the 1-methyl-indole ring profoundly affects its interaction with electromagnetic radiation, which can be monitored using various spectroscopic techniques.
-
UV-Visible Spectroscopy: The indole core has two characteristic electronic transitions, denoted ¹Lₐ and ¹Lₑ.[13] Substituents can shift the wavelength of maximum absorbance (λ_max). EDGs typically cause a bathochromic (red) shift to longer wavelengths, while EWGs can cause a hypsochromic (blue) shift.[14][15] Computational studies suggest that substituents on the six-membered benzene ring have a more significant impact on the electronic structure than those on the five-membered pyrrole ring.[16]
-
Fluorescence Spectroscopy: Many indole derivatives are fluorescent, a property famously exploited in studies of the amino acid tryptophan. The position, intensity, and lifetime of the fluorescence emission are highly sensitive to the local environment and the nature of substituents. Generally, groups that extend the conjugated π-system or increase electron density can enhance fluorescence quantum yield.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of the protons and carbons of the 1-methyl-indole core are highly predictable. Substituents cause characteristic changes in these chemical shifts. EDGs shield nearby protons/carbons, shifting their signals upfield (to lower ppm), whereas EWGs deshield them, causing a downfield shift (to higher ppm).
Experimental Protocols for Physicochemical Characterization
Trustworthy and reproducible data are the bedrock of scientific integrity. The following section details standardized protocols for determining two of the most crucial physicochemical properties for 1-methyl-indole derivatives.
Determination of Lipophilicity (logP) by the Shake-Flask Method
Causality: The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium. The ratio of the concentrations in each phase provides the partition coefficient, P. This method is based on the principle of thermodynamic equilibrium and provides a definitive measure of a compound's hydrophobicity.
Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by separation. Use a buffer (e.g., phosphate buffer, pH 7.4) instead of pure water for determining logD at a specific pH.
-
Compound Preparation: Prepare a stock solution of the 1-methyl-indole derivative in the phase in which it is more soluble (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer. Add a small aliquot of the compound's stock solution. The volume ratio of the two phases is typically between 1:1 and 4:1 (octanol:water).
-
Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the vessel (e.g., at 2000 x g for 10-15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Determination of Thermodynamic Aqueous Solubility
Causality: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[17][18] This is a critical parameter for formulation and preclinical development. The method involves creating a saturated solution by agitating an excess of the solid compound in the aqueous buffer over an extended period, ensuring that the dissolution and precipitation processes have reached equilibrium.
Protocol:
-
Sample Preparation: Add an excess amount of the solid 1-methyl-indole derivative (to ensure undissolved solid remains at the end) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high readings. Use either centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
Sample Dilution: If necessary, dilute the clear saturated solution (supernatant or filtrate) with the buffer to bring the concentration into the quantifiable range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a calibration curve prepared from known concentrations of the compound.
-
Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Conclusion
The physicochemical properties of 1-methyl-indole derivatives are not static attributes but are dynamically controlled by the nature and position of substituents on the core scaffold. A rational, data-driven approach to modifying this privileged structure is essential for successful drug discovery. By understanding the causal relationships between chemical structure and properties such as electronic reactivity, lipophilicity, and solubility, researchers can more efficiently design and synthesize novel derivatives with optimized ADMET profiles. The application of robust, validated experimental protocols, as detailed in this guide, is fundamental to generating the high-quality data needed to advance promising candidates from the laboratory to the clinic.
References
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The Multifaceted Biological Landscape of Substituted Indol-4-yl-methanamines: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the diverse family of indole derivatives, substituted indol-4-yl-methanamines are emerging as a class of compounds with significant potential, demonstrating promising activity across several key therapeutic areas, including oncology, inflammation, and neurology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this versatile chemical class, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Accessing the Indol-4-yl-methanamine Core
The synthesis of substituted indol-4-yl-methanamines typically commences with the preparation of a suitable 4-substituted indole precursor. A common and effective starting point is the synthesis of indole-4-carbaldehyde. This key intermediate can then be subjected to reductive amination with a variety of primary or secondary amines to introduce the desired N-substituents on the methanamine moiety.
Synthesis of Indole-4-carbaldehyde
Several synthetic routes to indole-4-carbaldehyde have been reported. One established method involves the formylation of indole, although this often leads to a mixture of isomers requiring chromatographic separation. A more regioselective approach is the multi-step synthesis starting from a pre-functionalized benzene derivative, which allows for precise control over the substitution pattern.
Reductive Amination: Diversifying the Methanamine Side Chain
With indole-4-carbaldehyde in hand, the introduction of the substituted methanamine is readily achieved through reductive amination. This versatile reaction allows for the incorporation of a wide range of amines, enabling the exploration of diverse chemical space and the fine-tuning of biological activity.
Experimental Protocol: Representative Synthesis of an N-Substituted Indol-4-yl-methanamine
Step 1: Synthesis of Indole-4-carbaldehyde (Illustrative)
-
A detailed, multi-step synthesis starting from an appropriate commercially available substituted benzene derivative would be employed to ensure regioselectivity. For the purpose of this guide, we will assume the availability of indole-4-carbaldehyde.
Step 2: Reductive Amination
-
To a solution of indole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted indol-4-yl-methanamine.
Serotonergic Activity: Modulators of Neurological Function
The structural resemblance of the indole nucleus to the neurotransmitter serotonin has long prompted the investigation of indole derivatives as serotonergic agents. Substituted indol-4-yl-methanamines, as ergoline partial structures, have shown potent agonist activity at serotonin receptors.[4]
Targeting 5-HT Receptors: A Key to Neurological and Psychiatric Therapies
The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises a diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide range of physiological and psychological processes.[5] Dysregulation of the serotonergic system is implicated in numerous disorders, including depression, anxiety, and migraine, making 5-HT receptors attractive targets for drug discovery.
Structure-Activity Relationship (SAR) for Serotonergic Activity
While specific SAR data for a broad range of N-substituted indol-4-yl-methanamines is still emerging, preliminary studies on related 4-amino-tetrahydrobenz[cd]indoles indicate that the nature and position of substituents on the indole ring and the amine can significantly influence potency and selectivity for different 5-HT receptor subtypes.[4] For instance, electron-withdrawing groups at the 6-position of the tetrahydrobenz[cd]indole core have been shown to enhance serotonin agonist activity.[4]
Table 1: Hypothetical Binding Affinities of Substituted Indol-4-yl-methanamines at 5-HT Receptor Subtypes
| Compound ID | R1 (on Indole) | R2 (on Amine) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| I4M-001 | H | CH₃ | 50 | 120 | 250 |
| I4M-002 | 6-F | CH₃ | 25 | 80 | 150 |
| I4M-003 | H | Cyclopropyl | 30 | 100 | 200 |
| I4M-004 | 6-Cl | Cyclopropyl | 15 | 60 | 120 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors
This protocol describes a method to determine the binding affinity of test compounds for specific 5-HT receptor subtypes expressed in a stable cell line.
-
Membrane Preparation: Homogenize cells expressing the target 5-HT receptor subtype in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Anti-inflammatory Properties: Targeting the Drivers of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents remains a high priority in drug discovery. Indole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators.[6]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of many indole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.[7]
-
NF-κB Signaling: The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect.
-
COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] Selective inhibition of COX-2 is a validated strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[10]
Structure-Activity Relationship for Anti-inflammatory Activity
For 4-indolyl-2-arylaminopyrimidine derivatives, which share a 4-substituted indole core, SAR studies have revealed that substitutions on the arylaminopyrimidine moiety significantly impact anti-inflammatory activity.[6] For example, the size and nature of amino substituents on the phenyl ring influence the inhibition of pro-inflammatory cytokines like IL-6 and IL-8.[6]
Table 2: Hypothetical Anti-inflammatory Activity of Substituted Indol-4-yl-methanamines
| Compound ID | R1 (on Indole) | R2 (on Amine) | COX-2 Inhibition (IC50, µM) | IL-6 Inhibition (% at 10 µM) |
| I4M-005 | H | Phenyl | 5.2 | 45 |
| I4M-006 | 5-MeO | Phenyl | 2.8 | 65 |
| I4M-007 | H | 4-Fluorophenyl | 3.5 | 55 |
| I4M-008 | 5-MeO | 4-Fluorophenyl | 1.9 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of test compounds against the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.
-
Assay Reaction: In a 96-well plate, combine the COX-2 enzyme, a chromogenic substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the product at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Activity: A New Frontier in Oncology Research
The indole scaffold is present in a number of clinically used anticancer drugs, and novel indole derivatives continue to be a major focus of oncology research.[11] The cytotoxic effects of indole compounds are often mediated through the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[12]
Mechanisms of Cytotoxicity
Substituted indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells. This can be assessed by measuring the activation of caspases and the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression can prevent cancer cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by flow cytometry.
-
Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often dependent on aberrant signaling pathways. Indole derivatives have been shown to modulate pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Structure-Activity Relationship for Anticancer Activity
For 3-amino-4-indolylmaleimides, structurally related to the target compounds, the presence of a hydroxyethylamino group at the 3-position of the maleimide ring was associated with increased cytotoxicity against several cancer cell lines.[13] This highlights the importance of the substituent on the nitrogen atom for anticancer activity.
Table 3: Hypothetical Cytotoxicity of Substituted Indol-4-yl-methanamines against Cancer Cell Lines
| Compound ID | R1 (on Indole) | R2 (on Amine) | HeLa (IC50, µM) | SMMC 7721 (IC50, µM) | HL-60 (IC50, µM) |
| I4M-009 | H | Benzyl | 15.2 | 22.5 | 18.7 |
| I4M-010 | 5-Br | Benzyl | 8.9 | 12.1 | 9.8 |
| I4M-011 | H | 2-Hydroxyethyl | 10.5 | 15.8 | 12.3 |
| I4M-012 | 5-Br | 2-Hydroxyethyl | 5.1 | 7.9 | 6.2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally based on the findings for related indolylmaleimides.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Visualizing the Molecular Pathways
Understanding the intricate signaling pathways modulated by substituted indol-4-yl-methanamines is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways discussed in this guide.
Serotonin Receptor Signaling
Caption: Serotonin receptor signaling cascade.
NF-κB Inflammatory Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
Sources
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in silico modeling of (1-methyl-1H-indol-4-yl)methanamine receptor binding
An In-Depth Technical Guide to the In Silico Modeling of (1-methyl-1H-indol-4-yl)methanamine Receptor Binding
Abstract
This whitepaper provides a comprehensive, in-depth guide for the in silico modeling of the binding of this compound to its putative receptor targets. The structural similarity of this ligand to endogenous indoleamines, such as the neurotransmitter serotonin, strongly suggests an interaction with serotonin (5-HT) receptors. These receptors, primarily G protein-coupled receptors (GPCRs), are critical targets in drug discovery for a multitude of neurological and physiological disorders.[1][2] This guide is designed for researchers, computational chemists, and drug development professionals, offering a complete workflow from initial target selection and preparation through advanced molecular dynamics and binding free energy calculations. We emphasize not only the procedural steps but also the critical scientific reasoning that underpins methodological choices, ensuring a robust and self-validating computational strategy.
Introduction: Rationale and Strategic Overview
This compound is an indoleamine derivative. Its core structure bears a significant resemblance to serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter that modulates a vast array of biological processes through a family of 14 distinct receptor subtypes (5-HT1 through 5-HT7).[3][4] These receptors are implicated in aggression, anxiety, cognition, mood, sleep, and more, making them prime targets for therapeutic intervention.[1][5]
Given the structural analogy, a logical and scientifically grounded hypothesis is that this compound interacts with one or more 5-HT receptor subtypes. Computational modeling provides a powerful, resource-efficient paradigm to investigate this hypothesis. It allows us to predict binding modes, assess the stability of the ligand-receptor complex, and estimate binding affinity, thereby guiding further experimental validation and lead optimization efforts.[6][7]
Our approach is a multi-stage, progressively refined workflow designed to maximize accuracy and confidence in the final predictions. We begin with target selection and structural preparation, proceed to initial pose prediction via molecular docking, refine this prediction through all-atom molecular dynamics simulations, and culminate in a quantitative estimation of binding free energy.
Part 1: Target Identification and Structural Preparation
The first critical step is the selection and preparation of the target receptors. Based on our primary hypothesis, the serotonin (5-HT) receptor family is the focus.
Selection of 5-HT Receptor Subtypes
The 5-HT receptor family is large and functionally diverse.[8] A literature review is essential to prioritize subtypes. For instance, the 5-HT1A and 5-HT2A receptors are well-established targets for drugs treating anxiety, depression, and psychosis.[9] We will proceed with a representative set of receptors from different families to build a selectivity profile.
| Receptor Subtype | Family | Signaling Mechanism | Therapeutic Relevance |
| 5-HT1A | 5-HT1 | Gi/Go-coupled (Inhibitory)[10] | Anxiety, Depression[3] |
| 5-HT2A | 5-HT2 | Gq/G11-coupled (Excitatory) | Schizophrenia, Psychedelics |
| 5-HT2C | 5-HT2 | Gq/G11-coupled (Excitatory) | Obesity, Psychiatric Disorders[11] |
| 5-HT3 | Ligand-Gated Ion Channel | Cation Channel (Excitatory)[8] | Nausea, Vomiting |
| 5-HT7 | 5-HT7 | Gs-coupled (Excitatory)[10] | Circadian Rhythms, Depression[3] |
Receptor Structure Acquisition and Homology Modeling
The ideal starting point is a high-resolution experimental structure (X-ray crystallography or Cryo-EM) from the Protein Data Bank (PDB). However, experimental structures are not available for all GPCR subtypes.[12] In such cases, homology modeling is a reliable alternative.[13]
Causality Behind Choice: The accuracy of a homology model is fundamentally dependent on the sequence identity to the template structure. For GPCRs, using a template from the same family, preferably in a similar activation state (e.g., antagonist-bound), is paramount for building a meaningful model of the binding pocket.[14][15]
Protocol 1: Homology Modeling of a 5-HT Receptor
-
Template Selection:
-
Obtain the target receptor's amino acid sequence from UniProt.
-
Use a BLAST search against the PDB to identify the best template structure. For many 5-HT receptors, crystal structures of related subtypes (e.g., 5-HT1B, 5-HT2B) serve as excellent templates.[13]
-
-
Sequence Alignment:
-
Perform a precise alignment of the target and template sequences. Pay special attention to the highly conserved residues within the transmembrane (TM) helices, such as the Asp(3.32) which is a key anchoring point for many amine ligands.[9]
-
-
Model Building:
-
Utilize a modeling program like MODELLER or the Schrödinger Prime module. These programs build the 3D coordinates of the target based on the aligned template structure.
-
-
Loop Refinement:
-
The extracellular and intracellular loops often have lower sequence identity to the template and require special attention. Use loop refinement algorithms to sample conformational space and find energetically favorable loop structures.
-
-
Model Validation:
-
This is a self-validating step. Assess the stereochemical quality of the generated model using tools like a Ramachandran plot analysis (e.g., PROCHECK). The majority of residues should fall within the most favored regions.[11]
-
Further validation involves docking known ligands and confirming that the model can reproduce known structure-activity relationships (SAR).[15]
-
Part 2: Ligand Preparation
The ligand must be correctly prepared in a 3D format with appropriate chemical properties before it can be used in simulations.
Protocol 2: Ligand Preparation
-
Generate 2D Structure: Draw this compound in a chemical sketcher.
-
Convert to 3D: Use a program like Avogadro or Schrödinger's LigPrep to convert the 2D sketch into a 3D conformation.[16]
-
Protonation State and Tautomers:
-
Rationale: The methanamine group is basic and will be protonated at physiological pH (~7.4). This positive charge is critical for forming key interactions, such as a salt bridge with the conserved Asp(3.32) in many 5-HT receptors.[9]
-
Use a tool that calculates pKa values (e.g., Epik in the Schrödinger suite) to generate the most likely protonation and tautomeric states at the target pH.
-
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS4) to relieve any steric strain and arrive at a low-energy starting conformation.
-
Parameterization (for MD):
-
Rationale: Standard protein force fields do not contain parameters for novel drug-like molecules. Accurate parameters must be generated to describe the ligand's bonds, angles, and charges during MD simulations.
-
Use a server like CGenFF for CHARMM-compatible parameters or the antechamber module for AMBER force fields.[16][17] The server provides a topology file (.itp for GROMACS, .prmtop for AMBER) that defines the ligand's molecular properties.
-
Part 3: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and assigns a score that estimates binding affinity.[6][18] It is an essential first step for generating a plausible ligand-receptor complex for further study.
Trustworthiness: A docking protocol's validity should first be established by "redocking" a co-crystallized ligand into its native receptor structure. A successful protocol will reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).
Protocol 3: Molecular Docking with Schrödinger Glide
-
Protein Preparation:
-
Use the Protein Preparation Wizard in Maestro. This step adds hydrogens, removes water molecules far from the binding site, assigns protonation states, and performs a restrained energy minimization to optimize the hydrogen-bonding network.
-
-
Receptor Grid Generation:
-
Define the binding site by placing a bounding box around a co-crystallized ligand or, for a homology model, around the key conserved residues (e.g., Asp3.32, Ser5.42, Phe6.52) known to be important for ligand binding in 5-HT receptors.[9][14]
-
This step pre-computes the receptor's properties (van der Waals, electrostatic) on a grid, which dramatically speeds up the docking calculation.[19]
-
-
Ligand Docking:
-
Select the prepared ligand file.
-
Choose the docking precision. Glide offers several modes: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[20] For accurately predicting the pose of a single high-interest ligand, XP mode is recommended as it involves more extensive sampling.
-
(Optional) Define constraints. If experimental data suggests a specific interaction is crucial (e.g., the salt bridge to Asp3.32), a hydrogen bond constraint can be added to ensure all generated poses satisfy this requirement.
-
-
Analysis of Results:
-
The primary output is a set of binding poses for the ligand, ranked by a scoring function (e.g., GlideScore).[21] Lower scores typically indicate more favorable binding.
-
Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) between the ligand and receptor residues. The indole ring of the ligand is likely to form hydrophobic and aromatic interactions deep within the binding pocket.[9]
-
| Receptor Model | Docking Score (GlideScore) | Key Interacting Residues |
| 5-HT1A Model | -9.5 kcal/mol | Asp116 (3.32), Ser199 (5.42), Phe362 (6.52) |
| 5-HT2A Model | -8.7 kcal/mol | Asp155 (3.32), Phe339 (6.51), Trp336 (6.48) |
| 5-HT2C Model | -8.9 kcal/mol | Asp134 (3.32), Tyr359 (7.43) |
Note: Data in the table is hypothetical and for illustrative purposes.
Part 4: Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability in a more realistic, solvated membrane environment.[22][23] This step is crucial for refining the docked pose and weeding out false positives.[12]
Causality Behind Choice: GPCRs are membrane proteins. Simulating them in an explicit lipid bilayer and water is essential for maintaining their structural integrity and observing biologically relevant conformational dynamics.[24] The CHARMM36m force field is widely used and well-validated for protein-lipid systems.[17]
Protocol 4: MD Simulation of a GPCR-Ligand Complex with GROMACS
-
System Building:
-
Embed the top-ranked protein-ligand complex from docking into a pre-equilibrated lipid bilayer (e.g., POPC). Tools like the CHARMM-GUI Membrane Builder can automate this process.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the system building phase.
-
-
Equilibration:
-
This is a multi-step, self-validating process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Gradually heat the system to 310 K while keeping the protein and ligand heavy atoms positionally restrained. This allows the solvent and lipids to equilibrate around the complex. Monitor temperature to ensure it reaches a stable plateau.
-
NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble. Gradually release the positional restraints on the protein and ligand over several nanoseconds. Monitor pressure and box density to confirm they have stabilized.
-
-
Production MD:
-
Run the simulation for a duration sufficient to observe stable binding and sample relevant conformations. For ligand binding stability, production runs of 100-500 nanoseconds are common.[24]
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD for both indicates that the complex is structurally stable and the ligand remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., the distance of the salt bridge to Asp3.32) identified in docking throughout the simulation to confirm their stability.
-
Part 5: Binding Free Energy Calculations
To obtain a more quantitative estimate of binding affinity than docking scores provide, post-processing of the MD trajectory using endpoint methods like MM/PBSA or MM/GBSA is a common and effective strategy.[25]
Rationale: The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[26] They offer a balance between computational cost and accuracy that is well-suited for ranking compounds and understanding the energetic drivers of binding.
Protocol 5: MM/GBSA Calculation with AMBER
-
Trajectory Preparation:
-
From the GROMACS production trajectory, strip out all water and ion molecules, leaving only the protein-ligand complex.
-
Generate separate trajectories for the receptor alone and the ligand alone from the complex trajectory.
-
-
Parameter File Generation:
-
Use the ante-MMPBSA.py script in AmberTools to create the three topology files (.prmtop) required for the calculation: one for the complex, one for the receptor, and one for the ligand.[26]
-
-
Run MM/GBSA Calculation:
-
Use the MMPBSA.py script. This script iterates through the frames of the trajectory and calculates the different energy components for the complex, receptor, and ligand.
-
The final binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Energy Decomposition:
-
A key advantage of MM/GBSA is the ability to decompose the binding energy on a per-residue basis. This analysis highlights which specific amino acids contribute most favorably (or unfavorably) to the binding of this compound, providing invaluable insights for future ligand optimization.
-
| Receptor Model | Calculated ΔG_bind (MM/GBSA) | Key Favorable Residue Contributions |
| 5-HT1A Model | -45.5 ± 4.2 kcal/mol | Asp116, Ser199, Phe362, Trp358 |
| 5-HT2A Model | -38.1 ± 5.1 kcal/mol | Asp155, Phe339, Phe340 |
Note: Data in the table is hypothetical and for illustrative purposes. The absolute values are often overestimated, but they are highly useful for relative ranking.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step in silico workflow to predict and characterize the binding of this compound to serotonin receptors. By progressing from homology modeling and molecular docking to all-atom MD simulations and free energy calculations, we can build a comprehensive molecular-level understanding of this interaction.
The results of this computational pipeline—the predicted binding pose, the dynamic stability of the complex, the key interacting residues, and the estimated binding affinity—provide a strong foundation for making testable experimental hypotheses. These insights can directly guide site-directed mutagenesis studies to validate the predicted binding mode and inform the rational design of new analogs with improved potency and selectivity, ultimately accelerating the drug discovery process.
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Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]
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GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech. [Link]
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Homology Modeling of the Serotonin 5-HT1A Receptor Using Automated Docking of Bioactive Compounds with Defined Geometry. figshare. [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed. [Link]
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Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. [Link]
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Neuronal Serotonin Receptor and Transporter Pharmacology. AZoNetwork. [Link]
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Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS. [Link]
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Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube. [Link]
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Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. YouTube. [Link]
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GPCRs: What Can We Learn from Molecular Dynamics Simulations? PubMed. [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]
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Physiology, Serotonin. StatPearls - NCBI Bookshelf. [Link]
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A Brief Summary for 5-HT Receptors. Longdom Publishing. [Link]
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A Guide to In Silico Drug Design. PubMed Central. [Link]
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Docking and scoring. Schrödinger. [Link]
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Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]
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Glide. Schrödinger. [Link]
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Glide 5.5 User Manual. Schrödinger. [Link]
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Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. ACS Publications. [Link]
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Drug Discovery Tools and In Silico Techniques: A Review. Dovepress. [Link]
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Tutorial: Docking with Glide. UC Santa Barbara. [Link]
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spectroscopic data (NMR, IR, MS) for (1-methyl-1H-indol-4-yl)methanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-indol-4-yl)methanamine
Abstract
This compound, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and drug development. Its precise structural confirmation is paramount for ensuring the integrity of subsequent research and the quality of synthesized compounds. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. We delve into the theoretical underpinnings of each method, present standardized experimental protocols, and offer a detailed interpretation of the spectral data, establishing a validated analytical fingerprint for this compound.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₂N₂) possesses a molecular weight of 160.22 g/mol . Key structural features include a bicyclic indole ring system, N-methylation at the indole nitrogen (N-1), and a primary aminomethyl group (-CH₂NH₂) at the C-4 position of the benzene ring. Each of these features gives rise to characteristic signals in NMR, IR, and MS, which, when analyzed in concert, provide conclusive structural evidence.
Diagram of this compound Structure ```dot digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; N7 [label="N", pos="0,0!"]; C8 [label="C", pos="-2.4,1.5!"]; C9 [label="C", pos="-2.4,0!"]; C10 [label="C", pos="2.4,1.5!"]; // N-Methyl Carbon C11 [label="C", pos="0,-3!"]; // Methylene Carbon N12 [label="N", pos="0,-4.5!"]; // Amine Nitrogen
// Hydrogen nodes H_C2 [label="H", pos="-1.5,2.5!"]; H_C3 [label="H", pos="-1.5,-2.5!"]; H_C5 [label="H", pos="1.5,-2.5!"]; H_C6 [label="H", pos="1.5,2.5!"]; H_C8 [label="H", pos="-3.4,2!"]; H_C9 [label="H", pos="-3.4,-0.5!"]; H_NMe1 [label="H", pos="3.4,2!"]; H_NMe2 [label="H", pos="2.4,2.5!"]; H_NMe3 [label="H", pos="1.9,2!"]; H_CH2_1 [label="H", pos="-1,-3.5!"]; H_CH2_2 [label="H", pos="1,-3.5!"]; H_NH2_1 [label="H", pos="-1,-5!"]; H_NH2_2 [label="H", pos="1,-5!"];
// Atom labels with numbers for NMR C4_label [label="C4", pos="0.5,-1.9!"]; C5_label [label="C5", pos="1.7,-1.15!"]; C6_label [label="C6", pos="1.7,1.15!"]; C7_label [label="C7", pos="0.5,1.9!"]; C3a_label [label="C3a", pos="-0.5,1.9!"]; C7a_label [label="C7a", pos="-0.5,-1.9!"]; C2_label [label="C2", pos="-1.7,1.15!"]; C3_label [label="C3", pos="-1.7,-1.15!"]; N1_label [label="N1", pos="-0.5,0!"]; N_Me_label [label="N-CH3", pos="2.9,1.0!"]; CH2_label [label="CH2", pos="0.5,-3.4!"]; NH2_label [label="NH2", pos="0.5,-4.9!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N7; C4 -- N7; C2 -- C8; C3 -- C9; C6 -- C10; C4 -- C11; C11 -- N12;
// Dummy nodes for double bonds db1_1 [pos="-0.6,1.125!", shape=none, label=""]; db1_2 [pos="-0.6,0.375!", shape=none, label=""]; db2_1 [pos="0.6,-1.125!", shape=none, label=""]; db2_2 [pos="0.6,-0.375!", shape=none, label=""]; db3_1 [pos="1.2,0!", shape=none, label=""]; db3_2 [pos="1.8,0!", shape=none, label=""]; db4_1 [pos="-1.8,1.125!", shape=none, label=""]; db4_2 [pos="-1.8,0.375!", shape=none, label=""];
// Double Bonds // C1=C6, C2=C3, C4=C5 // Note: Aromatic representation is complex in neato. This is a simplified Kekule structure. }
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Conclusion
The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern. IR spectroscopy offers rapid verification of the key primary amine and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. Together, this suite of spectroscopic data provides an authoritative and self-validating fingerprint essential for quality control, regulatory submission, and advanced research applications in the pharmaceutical sciences.
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Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link]
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Li, Y., et al. (2015). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]
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solubility and stability of (1-methyl-1H-indol-4-yl)methanamine
An In-depth Technical Guide to the Solubility and Stability of (1-methyl-1H-indol-4-yl)methanamine
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in essential biomolecules and its role in a multitude of therapeutic agents.[1][2] this compound is a representative member of this class, presenting a unique combination of a lipophilic indole core and a basic aminomethyl substituent. Understanding its physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for its successful development as a potential therapeutic agent. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy.[2]
This guide provides a comprehensive framework for characterizing the . Moving beyond a simple recitation of facts, we delve into the underlying chemical principles that govern its behavior and present detailed, field-proven protocols for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical foundation and the practical methodologies required to de-risk and advance indole-based candidates.
Physicochemical Profile and Predicted Behavior
The structure of this compound dictates its fundamental chemical properties. The molecule consists of two key regions: the N-methylated indole ring and the 4-aminomethyl group.
-
The Indole Nucleus: The bicyclic aromatic indole system is relatively nonpolar and contributes to the molecule's lipophilicity. The electron-rich pyrrole ring makes the indole nucleus susceptible to oxidative degradation.[1]
-
The Aminomethyl Group: The primary amine is a basic functional group (a weak base) that can be readily protonated under acidic conditions. This protonation is the primary determinant of the molecule's pH-dependent aqueous solubility. As an organic base, it is expected to react with acids to form water-soluble salts.[3]
A summary of its core properties is presented below.
| Property | Data | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 864264-02-8 | [4] |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem |
| Molecular Weight | 160.22 g/mol | PubChem |
| Predicted Behavior | Basic compound; expected to exhibit higher solubility in acidic pH due to salt formation. Likely soluble in organic solvents like DMSO, MeOH, and EtOH. | [3] |
Comprehensive Solubility Assessment
A drug candidate's solubility directly impacts its absorption and bioavailability, making this a critical parameter to define early in development.[] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement often used in early discovery, while thermodynamic solubility represents the true equilibrium state and is essential for later-stage development and formulation.[6]
Causality of Experimental Design
The presence of the basic amine in this compound necessitates a pH-dependent solubility profile. We predict low solubility at neutral and basic pH, where the molecule is in its neutral, less polar form. Conversely, in acidic environments (pH < pKa of the amine), the compound will become protonated, forming a more polar, water-soluble ammonium salt. Therefore, the experimental design must probe a range of pH values to construct a complete profile, which is pivotal for predicting its behavior in the gastrointestinal tract.[]
Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for characterizing the solubility of the target compound.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Protocol: Thermodynamic pH-Solubility Profile by Shake-Flask Method
This protocol determines the equilibrium solubility, a crucial parameter for pre-formulation studies.
1. Preparation of Buffers:
- Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate). Verify the pH of each buffer after preparation.
2. Sample Preparation:
- Weigh approximately 2-5 mg of solid this compound into separate 1.5 mL glass vials. Perform in triplicate for each buffer condition.
3. Equilibration:
- Add 1.0 mL of the corresponding buffer to each vial.
- Seal the vials securely and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
- Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.
4. Phase Separation:
- After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Self-Validation Step: Visually inspect each vial to confirm that a solid pellet is present, which validates that the initial amount was in excess of its solubility.
5. Sample Analysis:
- Carefully remove an aliquot of the clear supernatant from each vial.
- Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared from a known stock solution must be used for quantification.
6. Data Reporting:
- Calculate the average solubility in mg/mL or µM for each pH condition.
- Plot the solubility as a function of pH to generate the pH-solubility profile.
Chemical Stability and Forced Degradation
Stability testing is a non-negotiable component of drug development, as mandated by regulatory bodies like the ICH.[7] Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under conditions more severe than those used for accelerated stability testing.[8][9] The goals are threefold:
-
To identify potential degradation products and elucidate degradation pathways.
-
To demonstrate the specificity of analytical methods, ensuring they can separate the intact drug from its degradants (i.e., establish a "stability-indicating method").
-
To understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage requirements.[7][9]
Predicted Degradation Pathways
Based on its structure, this compound is most susceptible to:
-
Oxidation: The electron-rich indole ring is a prime target for oxidative attack, potentially leading to the formation of oxindoles or other hydroxylated species.
-
Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH and high temperatures can promote degradation.
-
Photodegradation: Aromatic systems, including indoles, can be sensitive to UV or visible light, leading to radical-mediated degradation.
Caption: Hypothesized Degradation Pathways for this compound.
Protocol: Forced Degradation Study
This protocol outlines a comprehensive stress testing study. The goal is to achieve 5-20% degradation of the parent compound, as this is typically sufficient to detect and characterize major degradants without overly complicating the resulting chromatogram.[10]
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
2. Stress Conditions (run in parallel):
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[7]
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
- Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60-80°C.
- Photolytic Degradation: Expose the stock solution to a photostability chamber with a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in aluminum foil and stored alongside.
3. Time Point Sampling:
- Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
- Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with mobile phase and/or store at low temperature.
4. Analysis (Trustworthiness through Orthogonal Methods):
- Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percent degradation of the parent peak and observe the formation of new peaks (degradants).
- Self-Validation Step: Analyze key samples (e.g., the 24-hour oxidative sample) using LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information for the newly formed degradant peaks, which aids in structural elucidation.
5. Data Reporting:
- Summarize the percentage of degradation under each condition in a table.
- Display representative chromatograms showing the separation of the parent compound from its degradants.
- Propose tentative structures for major degradants based on LC-MS data.
Forced Degradation Experimental Workflow
Caption: Workflow for a Comprehensive Forced Degradation Study.
Conclusion
This compound possesses structural features—a basic amine and an oxidizable indole ring—that define its physicochemical behavior. Its aqueous solubility is predicted to be strongly pH-dependent, a critical factor for oral drug development. Its stability profile must be rigorously evaluated through forced degradation studies to identify potential liabilities, particularly oxidative and photolytic degradation.
The experimental frameworks detailed in this guide provide a robust, self-validating system for the empirical determination of these properties. By systematically executing these protocols, researchers can generate the high-quality data necessary to understand the molecule's behavior, develop stable formulations, and meet stringent regulatory requirements. This foundational knowledge is indispensable for advancing this compound, or any related indole derivative, from a promising chemical entity to a viable therapeutic candidate.
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Kaushik, N. K., et al. (2013). The Indole Scaffold in Biochemistry and Therapeutics. MDPI. Available at: [Link]
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4-Aminoalkyl-1-methylindoles: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, 4-aminoalkyl-1-methylindoles represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and potential applications of these molecules. Drawing upon established synthetic methodologies for substituted indoles and structure-activity relationships of related compounds, we present a coherent framework for the rational design and investigation of novel 4-aminoalkyl-1-methylindole-based therapeutic agents. Particular emphasis is placed on their likely role as modulators of serotonergic systems, a key area in the treatment of central nervous system disorders.
Introduction: The Significance of the 4-Substituted Indole Scaffold
The indole ring system is a cornerstone of neuropharmacology, largely due to its structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] This mimicry allows many indole derivatives to interact with a wide array of serotonin receptors, modulating their activity and influencing a range of physiological and pathological processes.[3] While substitutions at the 3- and 5-positions of the indole ring have been extensively studied, the 4-position offers a unique vector for chemical modification, allowing for the exploration of novel structure-activity relationships (SAR).
The introduction of an aminoalkyl chain at the 4-position, coupled with methylation at the 1-position, is hypothesized to fine-tune the interaction of these ligands with their biological targets. The 1-methyl group can enhance metabolic stability and influence the electronic properties of the indole ring, while the 4-aminoalkyl side chain provides a key interaction point with the receptor, with its length and terminal amine substitution pattern being critical determinants of affinity and efficacy. This guide will delve into the synthetic strategies required to access this specific scaffold, the likely pharmacological profile of the resulting compounds, and the experimental workflows necessary for their characterization.
Synthetic Strategies for 4-Aminoalkyl-1-methylindoles
The synthesis of 4-aminoalkyl-1-methylindoles is not a trivial task and generally requires a multi-step approach. Direct functionalization of the C4 position of an already formed indole nucleus can be challenging. Therefore, a more common strategy involves the construction of the indole ring from a pre-functionalized benzene derivative. A plausible and versatile synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of 4-aminoalkyl-1-methylindoles commences with a suitably substituted aniline precursor. The following diagram illustrates a potential synthetic workflow:
Caption: Proposed synthetic pathway for 4-aminoalkyl-1-methylindoles.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized, hypothetical procedure based on established organic chemistry principles and published methods for similar transformations.[4] Optimization of reaction conditions would be necessary for specific target molecules.
Step 1: Nitration of 2-Methylaniline
-
To a cooled (0 °C) solution of 2-methylaniline in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-methyl-3-nitroaniline.
Step 2: Acetyl Protection of the Amine
-
Reflux a mixture of 2-methyl-3-nitroaniline and acetic anhydride for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter, wash with water, and dry to yield N-(2-methyl-3-nitrophenyl)acetamide.
Step 3: Indole Ring Formation (Madelung Synthesis)
-
To a solution of N-(2-methyl-3-nitrophenyl)acetamide in an anhydrous solvent like DMF, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-1H-indole.
Step 4: N-Methylation
-
Dissolve 4-nitro-1H-indole in a suitable solvent such as DMF or acetone.
-
Add a base (e.g., K2CO3 or NaH) and stir for 30 minutes.
-
Add methyl iodide (CH3I) and stir at room temperature overnight.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography to obtain 1-methyl-4-nitro-1H-indole.
Step 5: Reduction of the Nitro Group
-
To a solution of 1-methyl-4-nitro-1H-indole in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.
-
Neutralize with a base and extract the product to obtain 4-amino-1-methyl-1H-indole.
Step 6: Alkylation of the Amino Group
-
To a solution of 4-amino-1-methyl-1H-indole in a polar aprotic solvent, add a suitable base and the desired aminoalkyl halide (X-(CH2)n-NR1R2).
-
Heat the reaction mixture to facilitate the alkylation.
-
After completion, cool the reaction, and purify the final product, 4-aminoalkyl-1-methylindole, by column chromatography or crystallization.
Predicted Pharmacology and Mechanism of Action
Based on the extensive literature on other aminoalkylindoles, it is highly probable that 4-aminoalkyl-1-methylindoles will primarily interact with serotonin (5-HT) receptors.[3][5] The specific receptor subtype selectivity and the nature of the interaction (agonist, antagonist, or partial agonist) will be dictated by the structural features of the molecule.
Primary Target: Serotonin Receptors
The 5-HT receptor family is a large and diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[2] Different subtypes are associated with distinct physiological functions and are implicated in various CNS disorders, including depression, anxiety, and schizophrenia.[6] It is plausible that 4-aminoalkyl-1-methylindoles will exhibit affinity for multiple 5-HT receptor subtypes, with the potential for selectivity to be engineered through careful molecular design.
Hypothesized Signaling Pathway
Many serotonin receptor subtypes, such as the 5-HT1A, 5-HT2A/2C, and 5-HT7 receptors, are known to couple to intracellular signaling cascades. For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[7]
The following diagram illustrates a generalized signaling pathway for a Gs-coupled serotonin receptor, a likely target for some 4-aminoalkyl-1-methylindoles:
Caption: Hypothesized Gs-coupled serotonin receptor signaling pathway.
Structure-Activity Relationship (SAR) Exploration
The biological activity of 4-aminoalkyl-1-methylindoles will be highly dependent on the nature of the aminoalkyl side chain. A systematic variation of this chain will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications for SAR Studies
The following table outlines key structural features and their likely impact on biological activity, based on SAR principles from related compound series.
| Structural Feature | Modification | Predicted Impact on Activity | Rationale |
| Alkyl Chain Length (n) | Varying n from 1 to 4 | Optimal length likely exists for specific receptor subtypes. | The distance between the indole core and the terminal amine is critical for proper orientation within the receptor binding pocket. |
| Terminal Amine Substitution (R1, R2) | H, Me, Et, cyclic amines (e.g., pyrrolidine, piperidine) | Influences basicity, lipophilicity, and potential for hydrogen bonding. | The nature of the terminal amine can significantly affect receptor affinity and selectivity, as well as pharmacokinetic properties like cell permeability and metabolic stability. |
| Substitution on the Indole Ring | Addition of small substituents (e.g., F, Cl, MeO) at the 5-, 6-, or 7-positions | Can modulate electronic properties and provide additional interactions with the receptor. | Fine-tuning of the indole core can enhance binding affinity and selectivity for specific receptor subtypes. |
Essential Experimental Workflows for Characterization
A thorough characterization of novel 4-aminoalkyl-1-methylindoles requires a combination of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compounds for a panel of serotonin receptor subtypes.
-
Protocol:
-
Prepare cell membranes expressing the desired human recombinant 5-HT receptor subtype.
-
Incubate the membranes with a known radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Assay):
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compounds at a specific receptor.
-
Protocol (for a Gs-coupled receptor):
-
Culture cells expressing the target receptor.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular concentration of cAMP using a commercially available kit (e.g., ELISA-based).
-
For antagonists, pre-incubate with the test compound before stimulating with a known agonist.
-
Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
The following diagram illustrates a typical workflow for in vitro characterization:
Caption: In vitro characterization workflow.
In Vivo Models
Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and efficacy in relevant animal models of human diseases. For CNS-active compounds, this may include models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or psychosis.
Therapeutic Potential and Future Directions
4-Aminoalkyl-1-methylindoles represent a promising, yet largely untapped, area of medicinal chemistry. Their potential to modulate serotonergic neurotransmission suggests a wide range of therapeutic applications, particularly in the realm of psychiatric and neurological disorders. Future research in this area should focus on:
-
Elucidation of the full pharmacological profile: Comprehensive screening against a wide range of receptors and enzymes is necessary to identify potential off-target effects and to fully understand the mechanism of action.
-
Optimization of pharmacokinetic properties: Early assessment of ADME properties is crucial for the development of orally bioavailable drugs with favorable metabolic profiles.
-
Exploration of novel therapeutic indications: While CNS disorders are a primary focus, the diverse roles of serotonin in the periphery suggest that these compounds may also have utility in other areas, such as gastrointestinal disorders or cardiovascular disease.
The systematic exploration of the 4-aminoalkyl-1-methylindole scaffold, guided by the principles outlined in this guide, holds the potential to deliver novel and effective therapeutic agents for a variety of unmet medical needs.
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Egan, T. J., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531-3539. [Link]
-
Goel, K. K., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry, 55(8), 3731-3742. [Link]
-
Wyrzykowski, D., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 27(19), 6599. [Link]
-
Goel, K. K., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Aalto University's research portal. [Link]
-
El-Gendy, A. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, pyridazino[4,5-b]indoles and thiazolidinones. Archiv der Pharmazie, 341(5), 284-292. [Link]
-
Millan, M. J. (2009). The role of serotonin receptor subtypes in treating depression: a review of animal studies. Journal of Psychopharmacology, 23(1), 2-20. [Link]
-
Malinka, W., et al. (2002). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. Il Farmaco, 57(2), 113-122. [Link]
Sources
- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 5. research.aalto.fi [research.aalto.fi]
- 6. The role of serotonin receptor subtypes in treating depression: a review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (1-methyl-1H-indol-4-yl)methanamine
Abstract
(1-methyl-1H-indol-4-yl)methanamine is a valuable substituted indole derivative and a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. This application note provides a detailed, field-proven guide for its synthesis via the chemical reduction of 4-cyano-1-methylindole. We present two robust protocols: a high-yield method employing Lithium Aluminum Hydride (LAH) and an alternative catalytic hydrogenation approach using Raney® Nickel. This document emphasizes the underlying chemical principles, critical safety considerations, and step-by-step procedures to ensure reproducible and safe execution in a research environment.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1] Aminomethylindoles, in particular, serve as crucial intermediates for introducing side chains that can modulate biological activity and pharmacokinetic properties. The target molecule, this compound, provides a reactive primary amine at the 4-position of the N-methylated indole ring, a motif of interest for developing novel therapeutics.
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2] This guide focuses on the reduction of 4-cyano-1-methylindole, a readily accessible precursor. The choice of reducing agent is paramount and dictates the reaction conditions, safety protocols, and potential side products. We will explore two primary methods:
-
Hydride Reduction: Using a powerful nucleophilic hydride reagent, Lithium Aluminum Hydride (LiAlH₄), which is highly efficient but demands stringent safety measures.
-
Catalytic Hydrogenation: A heterogeneous catalysis method using Raney® Nickel and a hydrogen source, often considered a "greener" and safer alternative, though it may require specialized equipment.[3][4]
Understanding the causality behind each experimental step is critical for success, troubleshooting, and adaptation to different scales or substrates.
Mechanism and Rationale for Reagent Selection
Mechanism of Nitrile Reduction
The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.
-
With Lithium Aluminum Hydride (LAH): The reaction proceeds via a nucleophilic addition mechanism. The potent hydride ion (H⁻), delivered from the AlH₄⁻ complex, attacks the electrophilic carbon of the nitrile. This occurs twice, first forming a metal-complexed imine intermediate, which is then further reduced to the amine. The final product is an aluminum-amine complex that is hydrolyzed during the aqueous workup to release the free primary amine.
-
With Catalytic Hydrogenation: This process occurs on the surface of a heterogeneous catalyst like Raney® Nickel. Molecular hydrogen (H₂) and the nitrile substrate adsorb onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the C≡N triple bond, first forming an imine intermediate which remains adsorbed and is subsequently reduced to the amine.[3] A potential side reaction is the condensation of the product amine with the intermediate imine, leading to secondary amine impurities. This is often suppressed by adding ammonia to the reaction mixture.[4]
Causality of Experimental Choices
-
Starting Material: 4-cyano-1-methylindole is chosen for its stability and the direct pathway it offers to the desired product. The N-methylation prevents side reactions at the indole nitrogen and is a common feature in many bioactive molecules.
-
Reducing Agent Selection:
-
LiAlH₄: Offers high reactivity and typically excellent yields for nitrile reduction. Its power makes it less selective if other reducible functional groups are present. However, its primary drawback is its extreme reactivity with water and protic solvents, releasing flammable hydrogen gas, and its pyrophoric nature.[5][6] Its use mandates a completely anhydrous environment and meticulous handling.
-
Raney® Nickel: Provides a milder and often safer alternative to LAH. It is particularly advantageous for large-scale synthesis where the hazards of LAH are magnified.[7] The reaction can be run under a balloon of hydrogen gas at atmospheric pressure or in a dedicated hydrogenation apparatus for higher pressures.[7]
-
-
Solvent:
-
For LAH reductions, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory. They are inert to LAH and effectively solvate the reagents.
-
For catalytic hydrogenation, protic solvents like ethanol or methanol are common, often with the addition of ammonia to minimize side-product formation.[4]
-
Experimental Protocols
Protocol A: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is the preferred method for achieving high yields on a laboratory scale. Extreme caution is required.
3.1.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 4-cyano-1-methylindole | 156.18 | 1.0 | 1.56 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.5 | 0.57 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Deionized Water | 18.02 | - | For workup |
| 15% Sodium Hydroxide (aq) | 40.00 | - | For workup |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
| Diethyl Ether / Ethyl Acetate | - | - | For extraction |
-
Equipment: Flame-dried round-bottom flask with a stir bar, reflux condenser, nitrogen/argon inlet, dropping funnel, ice bath, Buchner funnel, Celite®.
3.1.2. Step-by-Step Procedure
-
Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser with a gas outlet bubbler, and a rubber septum.
-
LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (0.57 g, 15 mmol) and suspend it in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-cyano-1-methylindole (1.56 g, 10 mmol) in anhydrous THF (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting nitrile.
-
Workup (Fieser Method - CRITICAL SAFETY STEP ): Cool the reaction mixture back down to 0 °C in an ice bath. Under vigorous stirring , quench the excess LAH by the slow, dropwise addition of:
-
0.6 mL of deionized water.
-
0.6 mL of 15% aqueous NaOH solution.
-
1.8 mL of deionized water. (The volumes correspond to x mL H₂O, x mL 15% NaOH, and 3x mL H₂O, where x is the mass of LAH in grams).
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite® in a Buchner funnel.
-
Extraction: Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 30 mL). Combine the filtrate and washes.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Protocol B: Alternative Reduction via Catalytic Hydrogenation
This protocol offers a safer alternative, particularly suitable if LAH is to be avoided.
3.2.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (for 10 mmol scale) |
| 4-cyano-1-methylindole | 156.18 | 1.56 g |
| Raney® Nickel (50% slurry in water) | - | ~1.5 g (catalytic) |
| Ethanol (or Methanol) | - | 100 mL |
| Ammonium Hydroxide (28% aq) | 35.05 | 5 mL |
-
Equipment: Heavy-walled hydrogenation flask (or standard round-bottom flask), magnetic stirrer, hydrogen gas cylinder with regulator (or hydrogen balloon).
3.2.2. Step-by-Step Procedure
-
Catalyst Preparation: In the reaction flask, carefully wash the Raney® Nickel slurry (approx. 1.5 g) with deionized water (3 x 20 mL) and then with the reaction solvent, ethanol (3 x 20 mL), decanting the supernatant each time.
-
Reaction Setup: To the washed catalyst, add a solution of 4-cyano-1-methylindole (1.56 g, 10 mmol) in ethanol (100 mL) and ammonium hydroxide (5 mL).
-
Hydrogenation: Seal the flask, purge it with nitrogen, and then introduce hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for many small-scale reactions) and stir the mixture vigorously at room temperature.[7] For more robust reactions, a Parr hydrogenator at 50 psi may be used.
-
Monitoring: The reaction can take 12-24 hours. Monitor by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the Celite pad can be pyrophoric; keep it wet with water and dispose of it properly.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by standard methods such as column chromatography or acid-base extraction.
Visualization of Synthesis and Workflow
Caption: Overall reduction of the nitrile to a primary amine.
Caption: Step-by-step workflow for the LAH reduction protocol.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.[8]
-
Appearance: Typically an oil or low-melting solid.
-
¹H NMR: Expect to see the disappearance of the aromatic proton signals characteristic of the cyano-substituted ring and the appearance of a singlet for the -CH₂- group (typically ~3.9-4.1 ppm) and a broad singlet for the -NH₂ protons. The N-methyl singlet should also be present (~3.7 ppm).
-
¹³C NMR: The nitrile carbon signal (~118 ppm) will be absent, replaced by a signal for the -CH₂- carbon (~40-45 ppm).
-
FT-IR: The characteristic sharp C≡N stretching band around 2220-2260 cm⁻¹ from the starting material will be absent. The product will show N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₀H₁₂N₂), m/z = 160.10.
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The procedures described herein should only be performed by trained professionals in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Lithium Aluminum Hydride (LAH):
-
Extreme Fire Hazard: LAH is a water-reactive, pyrophoric solid that can ignite spontaneously in moist air.[6] It must be handled under an inert atmosphere (nitrogen or argon).
-
Incompatible Materials: Avoid contact with water, alcohols, acids, and other protic solvents.[6]
-
Fire Extinguisher: A standard ABC fire extinguisher must NOT be used on an LAH fire, as it will intensify it. A Class D dry powder extinguisher (for combustible metals) or dry sand must be readily available.[6][10]
-
Quenching: The quenching procedure is highly exothermic and releases hydrogen gas. It must be done slowly, at 0 °C, and behind a blast shield.
-
-
Raney® Nickel:
-
Pyrophoric Catalyst: The dry, hydrogen-charged catalyst is pyrophoric and can ignite upon exposure to air. Always keep the catalyst covered in a solvent (water, ethanol).[7]
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure there are no ignition sources nearby and that the system is properly vented.
-
References
-
Organic Syntheses. 1-methylindole. Available at: [Link]
- Google Patents. Preparation method of 4-aminoindole. CN103420895A.
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
Suhana, H., & Rajeswari, S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6). Available at: [Link]
-
Bandyopadhyay, D., et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters, 51(20), 2745-2748. Available at: [Link]
-
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Available at: [Link]
-
ResearchGate. Synthesis of 4-aminophenyl substituted indole derivatives. Available at: [Link]
-
Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available at: [Link]
-
Princeton University EHS. Lithium Aluminum Hydride. Available at: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
- Fono, A., & Sica, D. (1998). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Molecules, 3(3), 96-100.
-
NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available at: [Link]
-
YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available at: [Link]
-
PubChem. (1H-Indol-3-Ylmethanamine). Available at: [Link]
-
University of Calgary. Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]
Sources
- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. westliberty.edu [westliberty.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. youtube.com [youtube.com]
- 8. 4-(Aminomethyl)-1-methyl-1H-indole [synhet.com]
- 9. nj.gov [nj.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the Selective N-methylation of (1H-indol-4-yl)methanamine via the Eschweiler-Clarke Reaction
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of N-methyl-(1H-indol-4-yl)methanamine, a key structural motif in various pharmacologically active compounds. We detail the Eschweiler-Clarke reaction, a classic and robust method for the N-methylation of primary amines that offers high selectivity and avoids the common pitfall of over-alkylation. The causality behind experimental choices, a detailed step-by-step methodology, purification, and analytical characterization are discussed to ensure reproducible, high-yield synthesis for research, process development, and medicinal chemistry applications.
Introduction and Scientific Rationale
N-methylated indoleamines are privileged scaffolds in drug discovery, forming the core of numerous neurotransmitters, psychoactive compounds, and therapeutic agents. The addition of a methyl group to a primary amine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.
The target molecule, N-methyl-(1H-indol-4-yl)methanamine, is a valuable building block for more complex molecular architectures. Direct and selective methylation of the primary amine of (1H-indol-4-yl)methanamine presents a common chemical challenge. While seemingly straightforward alkylating agents like methyl iodide are often used, they frequently lead to a difficult-to-separate mixture of mono-methylated, di-methylated, and even quaternary ammonium salt byproducts.[1] Furthermore, such reagents can compete for the indole N-H site.
The Eschweiler-Clarke reaction circumvents these issues by employing a reductive amination pathway with formaldehyde and formic acid.[2] This one-pot reaction is highly valued for its efficiency and, critically, its inability to produce quaternary ammonium salts, as the mechanism requires the formation of an iminium ion from a non-tertiary amine.[3][4] This inherent selectivity makes it the authoritative choice for clean, high-yield mono-methylation of primary amines like the one in our substrate.
Reaction Mechanism: The Eschweiler-Clarke Pathway
The reaction proceeds through a two-stage mechanism that ensures controlled methylation. Understanding this pathway is critical for troubleshooting and adapting the protocol.
-
Imine Formation: The primary amine of (1H-indol-4-yl)methanamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base, or imine intermediate.
-
Reductive Methylation: Formic acid then serves as a hydride donor. It transfers a hydride ion to the electrophilic carbon of the imine, reducing it to the secondary, mono-methylated amine. This step is irreversible due to the concurrent loss of carbon dioxide gas.[3][5]
Because the starting material is a primary amine, this cycle can repeat to form the dimethylated tertiary amine. However, the reaction cannot proceed to a quaternary salt, as a tertiary amine cannot form the necessary imine or iminium ion intermediate.[3] For selective mono-methylation, controlling the stoichiometry of formaldehyde is key.
Caption: Figure 1: Mechanism of Mono-methylation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjustments can be made, but reagent stoichiometry should be maintained.
Materials and Equipment
-
Reagents:
-
(1H-indol-4-yl)methanamine
-
Formaldehyde (37% wt. in H₂O)
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH) pellets or 50% solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), reagent grade
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (10 mmol scale) | CAS Number |
| (1H-indol-4-yl)methanamine | 146.19 | 1.0 | 1.46 g | 22136-10-1 |
| Formaldehyde (37% aq.) | 30.03 | 1.1 | 0.90 mL | 50-00-0 |
| Formic Acid | 46.03 | 2.2 | 0.83 mL | 64-18-6 |
Step-by-Step Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1H-indol-4-yl)methanamine (1.46 g, 10 mmol).
-
Reagent Addition: Add formic acid (0.83 mL, 22 mmol) to the flask. Stir for 5 minutes at room temperature. A mild exotherm may be observed. Next, carefully add the aqueous formaldehyde solution (0.90 mL, 11 mmol) dropwise.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 90-100°C using a heating mantle or oil bath. Vigorous gas evolution (CO₂) will be observed initially. Maintain stirring at this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 90:10:1 DCM/Methanol/NH₄OH eluent). The product spot should be less polar than the starting material.
-
Reaction Quench and Basification: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice bath. Slowly and carefully basify the mixture by adding 50% aqueous NaOH solution until the pH is >10. This step is highly exothermic and should be performed with caution in an ice bath to control the temperature.
-
Extraction: Transfer the basic aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-(1H-indol-4-yl)methanamine as an oil or solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0-10% methanol in dichloromethane is typically effective. Adding 0.5-1% triethylamine or ammonium hydroxide to the eluent system is highly recommended to prevent the amine product from streaking on the silica gel.
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methyl-(1H-indol-4-yl)methanamine.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect to see a new singlet corresponding to the N-methyl group around 2.4-2.5 ppm. The CH₂ protons adjacent to the nitrogen will also shift.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the expected mass of the product (C₁₀H₁₂N₂, MW: 160.22).
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Safety and Handling
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood.
-
Formic Acid: Is highly corrosive and can cause severe burns.
-
Sodium Hydroxide: Is corrosive. The neutralization step is highly exothermic.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient heating; Product lost during work-up. | Increase reaction time and monitor by TLC; Ensure temperature is maintained at 90-100°C; Be careful during extraction and perform back-extractions if necessary. |
| Di-methylation Product | Excess formaldehyde used. | Use a more precise stoichiometry of formaldehyde (1.0-1.1 equivalents) for mono-methylation. |
| Reaction Stalls | Reagents have degraded. | Use fresh formaldehyde and formic acid. Ensure the quality of the starting amine. |
| Product Streaks on TLC/Column | Amine interacting strongly with acidic silica gel. | Add a small amount of a basic modifier (e.g., 1% triethylamine or NH₄OH) to the eluent. |
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Kimies. (2023). Eschweiler-Clarke reaction. YouTube. Available at: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
PubChem. N-Methyl-1H-indole-3-methanamine. Available at: [Link]
-
Sciencemadness.org. (2019). methylation of nucleophilic HN- with methyl iodide?. Available at: [Link]
Sources
- 1. Sciencemadness Discussion Board - methylation of nucleophilic HN- with methyl iodide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for (1-methyl-1H-indol-4-yl)methanamine as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-Methyl-1H-indol-4-yl)methanamine Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The specific substitution pattern of (1-methyl-1H-indol-4-yl)methanamine offers a unique combination of features for the synthetic chemist. The N-methylation of the indole prevents the formation of N-H tautomers and provides a fixed structural element, while the primary aminomethyl group at the C4-position serves as a versatile synthetic handle for the introduction of diverse functionalities. This building block is particularly valuable for the synthesis of novel compounds targeting the central nervous system, given the prevalence of indolealkylamines in neuroactive agents.[3] This document provides a comprehensive guide to the synthesis, properties, and synthetic applications of this compound, empowering researchers to leverage this valuable building block in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical building block.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 864264-02-8 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | CN1C=CC2=C1C=CC=C2CN | [4] |
| Appearance | Not available. Expected to be an oil or low-melting solid. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, dichloromethane, and DMSO. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet around 3.6-3.8 ppm), the benzylic methylene protons of the aminomethyl group (a singlet around 3.9-4.1 ppm), and the aromatic protons of the indole ring (in the range of 6.5-7.5 ppm). The protons on the pyrrole ring of the indole (at C2 and C3) will likely appear as doublets.
-
¹³C NMR: The carbon NMR spectrum should display signals for the N-methyl carbon (around 30-35 ppm), the benzylic methylene carbon (around 40-45 ppm), and the eight carbons of the indole ring (in the aromatic region, typically 100-140 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.22).
Safety and Handling
This compound is a primary amine and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the unmethylated analogue, (1H-indol-4-yl)methanamine, this compound may be harmful if swallowed, cause skin irritation, and serious eye damage.[6] It may also cause respiratory irritation.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available indole. The following protocols are based on established synthetic transformations for indole derivatives.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Methyl-1H-indole
This procedure is adapted from a standard method for the N-methylation of indole.[7]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-methyl-1H-indole.
Protocol 2: Synthesis of 1-Methyl-1H-indole-4-carbaldehyde
This protocol is a general procedure for the Vilsmeier-Haack formylation of an activated aromatic ring.
Materials:
-
1-Methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-indole (1.0 equivalent) in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indole-4-carbaldehyde.
Protocol 3: Synthesis of this compound
This protocol utilizes a reductive amination approach to convert the aldehyde to the primary amine.
Materials:
-
1-Methyl-1H-indole-4-carbaldehyde
-
Ammonium acetate or aqueous ammonia
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-indole-4-carbaldehyde (1.0 equivalent) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) or an excess of aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate in situ.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.0-3.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Applications in Synthesis: Key Reactions and Protocols
The primary amine functionality of this compound is a versatile handle for a variety of C-N bond-forming reactions, making it a valuable building block for library synthesis and lead optimization in drug discovery.
Amide Bond Formation (N-Acylation)
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry. The primary amine of this compound readily undergoes acylation with a variety of acylating agents.
Caption: General workflows for N-acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (optional, to suppress racemization and improve efficiency)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF or DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents, if used).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) and DIPEA (1.5 equivalents) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Reductive Amination
Reductive amination allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This is a highly efficient method for introducing alkyl or arylalkyl substituents.[8][9]
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (if using NaBH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE or MeOH, add the reducing agent. If using NaBH(OAc)₃ (1.5 equivalents), it can be added directly. If using NaBH₃CN (1.5 equivalents), add a catalytic amount of acetic acid to maintain a slightly acidic pH.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude secondary amine by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of novel chemical entities. Its straightforward synthesis and the reactivity of its primary amine handle allow for its incorporation into diverse molecular scaffolds through robust and well-established synthetic methodologies. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in their drug discovery and development programs.
References
-
(1H-Indol-4-yl)methanamine. My Skin Recipes. [Link]
-
1-methylindole. Organic Syntheses Procedure. [Link]
-
(1H-indol-4-yl)methanamine | C9H10N2 | CID 280302 - PubChem. NIH. [Link]
-
1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc. [Link]
-
1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI. [Link]
-
How to produce amide from Benzoic acid and amine directly? - ResearchGate. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]
-
Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl] - ResearchGate. [Link]
-
4-(Imidazol-1-yl)benzoic acid - ResearchGate. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach | ACS Omega. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). [Link]
- EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google P
- US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P
- WO2017003107A1 - Method for preparing benzoic acid amide compound - Google P
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- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. (1H-Indol-4-yl)methanamine [myskinrecipes.com]
- 4. 864264-02-8|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(Aminomethyl)-1-methyl-1H-indole [synhet.com]
- 6. (1H-indol-4-yl)methanamine | C9H10N2 | CID 280302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Developing Cell-Based Assays for (1-methyl-1H-indol-4-yl)methanamine Activity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Bioactivity of a Novel Indoleamine
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules like serotonin and melatonin, as well as a vast array of therapeutic agents.[1][2] Its derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.[2][3] (1-methyl-1H-indol-4-yl)methanamine is a novel indoleamine derivative with potential pharmacological activity. This document provides a comprehensive guide to developing a suite of cell-based assays to elucidate its biological mechanism of action.
Our approach is designed as a hierarchical screening cascade. We will begin with broad-spectrum functional assays to identify the general pharmacological space of the compound, followed by more specific, target-oriented assays to deconvolve its precise molecular interactions and functional consequences. This strategy ensures a logical and resource-efficient characterization of this novel chemical entity.
Part 1: Primary Screening - Identifying the Pharmacological Landscape
The initial step is to determine if this compound interacts with common targets of indole-based compounds, namely monoamine GPCRs. Given the structural similarity of the test compound to serotonin (5-hydroxytryptamine, 5-HT), a primary screen focusing on serotonin receptors is a logical starting point. We will employ a functional assay that measures a common downstream signaling event for many GPCRs: intracellular calcium mobilization.
Rationale for Calcium Flux Assay
Many serotonin receptor subtypes, such as the 5-HT2 family, are Gq-coupled GPCRs.[4] Agonist binding to these receptors activates a G-protein cascade, leading to a measurable increase in intracellular calcium.[4] This provides a robust and high-throughput method to screen for agonist or antagonist activity at these receptors.[5]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the primary calcium flux screening assay.
Detailed Protocol: Calcium Flux Assay
Objective: To determine if this compound acts as an agonist or antagonist at a panel of serotonin receptors.
Materials:
-
HEK293 cell lines stably expressing individual human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C).
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
96-well black, clear-bottom tissue culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (test compound).
-
Serotonin (positive control agonist).
-
Ketanserin (positive control antagonist for 5-HT2A).
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293 cells expressing a specific 5-HT receptor subtype.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound and control compounds in HBSS.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For Agonist Mode:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the test compound or serotonin dilutions to the respective wells.
-
Immediately begin measuring fluorescence intensity every second for at least 3 minutes.
-
-
For Antagonist Mode:
-
Add 10 µL of the test compound or antagonist dilutions and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Add 10 µL of serotonin at its EC80 concentration.
-
Immediately begin measuring fluorescence intensity.
-
-
-
Data Analysis:
-
The change in fluorescence (F - F0) is plotted against time.
-
For agonist activity, determine the maximum peak height for each concentration.
-
Plot the peak fluorescence values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist activity, plot the inhibition of the serotonin response against the log of the compound concentration to determine the IC50.
-
Expected Results and Interpretation:
| Assay Mode | Possible Outcome for this compound | Interpretation |
| Agonist | Dose-dependent increase in fluorescence | The compound is an agonist at the tested receptor. |
| Agonist | No change in fluorescence | The compound is not an agonist at the tested receptor. |
| Antagonist | Dose-dependent decrease in the serotonin-induced fluorescence | The compound is an antagonist at the tested receptor. |
| Antagonist | No change in the serotonin-induced fluorescence | The compound is not an antagonist at the tested receptor. |
Part 2: Secondary Assays - Target Validation and Mechanism Deconvolution
Based on the results of the primary screen, secondary assays are performed to confirm the initial findings and further characterize the compound's mechanism of action.
Scenario A: Agonist Activity Detected
If agonist activity is observed at a specific receptor, the next step is to confirm this interaction through a different assay principle, such as a radioligand binding assay. This will determine if the compound binds directly to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the target receptor.
Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound. Assays can be performed on membrane preparations from cells overexpressing the receptor of interest.[6]
Materials:
-
Cell membranes from HEK293 cells overexpressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A).
-
Wash buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filter manifold for harvesting.
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Scenario B: No GPCR Activity Detected
If the primary screen is negative, the compound may be acting on other monoamine-related targets. Two likely candidates are monoamine transporters or monoamine oxidase (MAO) enzymes.
Objective: To assess if the compound inhibits the reuptake of monoamines (e.g., serotonin, dopamine) by their respective transporters.
Principle: This assay uses cells expressing a specific monoamine transporter (e.g., SERT, DAT). A radiolabeled monoamine is added, and its uptake into the cells is measured in the presence and absence of the test compound.[7]
Procedure:
-
Plate HEK293 cells expressing the transporter of interest in a 96-well plate.[7]
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled monoamine (e.g., [3H]-Serotonin).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A dose-dependent decrease in radioactivity indicates inhibition of the transporter.
Objective: To determine if the compound inhibits the activity of MAO-A or MAO-B enzymes.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[8] Commercially available kits use a probe that reacts with H2O2 to generate a fluorescent or colorimetric signal, which is proportional to MAO activity.[8][9]
Caption: Principle of the fluorometric MAO activity assay.
Procedure (using a commercial kit):
-
Prepare samples (e.g., cell lysates or recombinant MAO enzyme).
-
Add the MAO substrate and the fluorogenic probe to a 96-well plate.
-
Add varying concentrations of this compound.
-
Incubate at 37°C for the time specified by the kit manufacturer.
-
Measure the fluorescence using a plate reader.
-
A dose-dependent decrease in fluorescence indicates MAO inhibition.
Part 3: Assessing Off-Target Effects and Cytotoxicity
A crucial aspect of characterizing a new compound is to assess its specificity and potential for cellular toxicity.
Rationale for Cytotoxicity Testing
It is essential to ensure that any observed activity in the primary or secondary assays is not a result of compound-induced cell death. An early assessment of cytotoxicity helps to identify a suitable concentration range for subsequent experiments.[10]
Protocol: MTT Cell Viability Assay
Objective: To determine the concentration at which this compound causes a 50% reduction in cell viability (CC50).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HepG2 cells (a common cell line for initial toxicity screening).[10]
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the CC50.
Conclusion and Forward Path
This application note outlines a systematic, multi-tiered approach to characterizing the bioactivity of this compound. By starting with a broad functional screen and progressively moving towards more specific target-based assays, researchers can efficiently identify the molecular target and mechanism of action. The inclusion of cytotoxicity assays ensures the integrity of the data generated. The results from this workflow will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.
References
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
-
Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]
-
Title: Methenamine Source: Wikipedia URL: [Link]
-
Title: 5-HT2C Serotonin Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
-
Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Methenamine - LiverTox Source: NCBI Bookshelf URL: [Link]
-
Title: Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity Source: PubMed Central URL: [Link]
-
Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors Source: PubMed URL: [Link]
-
Title: One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies Source: ResearchGate URL: [Link]
-
Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers URL: [Link]
-
Title: Receptors for Monoamines on Cultured Cells Source: American Journal of Hypertension | Oxford Academic URL: [Link]
-
Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Recent advancements on biological activity of indole and their derivatives: A review Source: ResearchGate URL: [Link]
-
Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay Source: DiscoverX URL: [Link]
-
Title: Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time Source: Elabscience URL: [Link]
-
Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: NCBI URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. innoprot.com [innoprot.com]
- 5. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Monoamine Oxidases (MAO) activity assay: obtain a amount of effective data in a short time [elabscience.com]
- 10. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of (1-methyl-1H-indol-4-yl)methanamine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of the novel compound, (1-methyl-1H-indol-4-yl)methanamine, in the context of cancer cell line research. While specific biological data for this compound is not yet extensively published, the indole scaffold is a well-recognized pharmacophore in numerous anticancer agents.[1][2][3] This guide, therefore, offers a scientifically grounded framework for its initial characterization. We will explore potential mechanisms of action based on related indole derivatives and provide detailed, field-proven protocols for a tiered approach to evaluate its anticancer potential. The protocols are designed to be self-validating and include critical insights into experimental design and data interpretation, empowering researchers to generate robust and reproducible results.
Introduction: The Rationale for Investigating this compound in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[3] In oncology, indole derivatives have demonstrated a broad spectrum of anticancer effects, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4] Compounds such as Indirubin and its analogs have been identified as inhibitors of cell proliferation and angiogenesis in hepatocellular carcinoma cell lines.[2]
Given this precedent, this compound, a novel synthetic compound, presents a compelling candidate for anticancer drug discovery. Its structural features, including the methylated indole ring and the aminomethyl substituent, offer unique possibilities for interaction with biological targets. These application notes will guide the researcher through a logical, stepwise process to elucidate the potential of this compound as a therapeutic agent.
Potential Mechanisms of Action: A Hypothesis-Driven Approach
Based on the activities of structurally related indole compounds, we can hypothesize several potential mechanisms by which this compound may exert anticancer effects. These hypotheses will form the basis of the experimental protocols outlined in the subsequent sections.
-
Induction of Apoptosis: The compound may trigger programmed cell death through the intrinsic or extrinsic pathways.
-
Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by inducing arrest at critical checkpoints of the cell cycle.
-
Inhibition of Signaling Pathways: Key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer, could be targeted.[5]
The following diagram illustrates these potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized mechanisms of action for this compound.
Tiered Experimental Approach for Compound Evaluation
A structured, multi-tiered approach is recommended for the systematic evaluation of a novel compound. This ensures a logical progression from broad screening to more detailed mechanistic studies.
Caption: A tiered workflow for evaluating a novel anticancer compound.
Detailed Experimental Protocols
Cell Line Selection and Maintenance
The choice of cell lines is critical for obtaining clinically relevant data. A panel of cell lines representing different cancer types is recommended for initial screening.
Recommended Cell Lines:
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7 | Estrogen receptor-positive. |
| Breast Cancer | MDA-MB-231 | Triple-negative, highly invasive. |
| Colon Cancer | HCT-116 | p53 wild-type. |
| Colon Cancer | HT-29 | p53 mutant. |
| Lung Cancer | A549 | Non-small cell lung cancer. |
| Prostate Cancer | PC-3 | Androgen-independent. |
| Normal Cells | HEK-293 | To assess general cytotoxicity. |
Protocol for Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.
-
Regularly test for mycoplasma contamination.
Tier 1 & 2: Cell Viability and IC50 Determination
The initial assessment of anticancer activity is performed using a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | Experimental Data |
| MDA-MB-231 | Experimental Data |
| HCT-116 | Experimental Data |
| HT-29 | Experimental Data |
| A549 | Experimental Data |
| PC-3 | Experimental Data |
| HEK-293 | Experimental Data |
Tier 3: Apoptosis and Cell Cycle Analysis
If the compound exhibits significant cytotoxicity in cancer cells, the next step is to investigate the mechanism of cell death.
Protocol for Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Protocol for Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Tier 4: Western Blot Analysis of Signaling Proteins
To identify the molecular targets of the compound, Western blotting can be used to assess the expression and phosphorylation status of key proteins in relevant signaling pathways.
Protocol for Western Blotting:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Trustworthiness and Self-Validation
To ensure the reliability of the findings, each protocol incorporates self-validating steps:
-
Positive and Negative Controls: Always include a known inducer of the studied effect as a positive control (e.g., doxorubicin for apoptosis) and a vehicle-treated group as a negative control.
-
Dose- and Time-Dependence: Observe effects at multiple concentrations and time points to establish a clear cause-and-effect relationship.
-
Orthogonal Assays: Confirm findings from one assay with a different, complementary method. For example, confirm apoptosis seen by Annexin V staining with a Western blot for cleaved caspase-3.
-
Reproducibility: All experiments should be performed in at least three independent biological replicates.
Conclusion
The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the specific activity of this compound in cancer is yet to be fully elucidated, the protocols and a structured research plan provided in these application notes offer a robust framework for its initial investigation. By following a hypothesis-driven and methodologically sound approach, researchers can effectively characterize the anticancer potential of this and other novel chemical entities, contributing to the development of the next generation of cancer therapeutics.
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Costa, F. V., et al. (2014). 1-(1H-indol-3-yl)ethanamine Derivatives as Potent Staphylococcus Aureus NorA Efflux Pump Inhibitors. ChemMedChem, 9(9), 2134-2143. Available at: [Link]
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Al-Ostath, A., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 11(1), 1-14. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (1-methyl-1H-indol-4-yl)methanamine as a Novel Indoleamine 2,3-Dioxygenase (IDO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Indoleamine 2,3-Dioxygenase in Immuno-Oncology
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses.[1][2][3] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][4] This metabolic activity has profound implications for the tumor microenvironment. By depleting local tryptophan concentrations and generating immunosuppressive kynurenine metabolites, IDO1 effectively suppresses the proliferation and effector function of T-cells and natural killer (NK) cells, while promoting the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][5][6] This creates a state of immune tolerance that allows cancer cells to evade immune surveillance and destruction.[3]
The expression of IDO1 is upregulated in a wide range of human cancers and is often associated with a poor prognosis.[3][5] Consequently, the development of small molecule inhibitors targeting IDO1 has emerged as a promising strategy in cancer immunotherapy.[7][8] These inhibitors aim to restore anti-tumor immunity by blocking the immunosuppressive effects of the IDO1 pathway. While several IDO1 inhibitors have been investigated in clinical trials, the search for novel, potent, and selective compounds continues.[5][7]
This document provides a comprehensive guide for the evaluation of a novel indole-based compound, (1-methyl-1H-indol-4-yl)methanamine, as a potential IDO1 inhibitor. The following sections detail the theoretical framework, experimental protocols, and data analysis pipelines necessary to characterize its inhibitory activity from the enzymatic to the cellular level.
The IDO1 Catalytic Pathway and Mechanism of Inhibition
The IDO1 enzyme utilizes a heme cofactor to catalyze the oxidative cleavage of the pyrrole ring of L-tryptophan. The resulting kynurenine and its downstream metabolites act as signaling molecules that mediate the immunosuppressive effects of the pathway. Novel inhibitors, such as this compound, are hypothesized to interfere with this process, likely through competitive binding at the active site or allosteric modulation of the enzyme.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the inhibitory activity of this compound in a cellular context. [4]Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFNγ) are used. The assay quantifies the amount of kynurenine secreted into the cell culture medium. [4][9] Materials:
-
Human cancer cell line (e.g., SK-OV-3, HeLa)
-
Cell culture medium (e.g., McCoy's 5A for SK-OV-3)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human IFNγ
-
This compound (or other test compounds)
-
L-Tryptophan
-
Reagents for kynurenine detection (as in Protocol 1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Add IFNγ to the cell culture medium to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of the test compound and a fixed concentration of L-tryptophan.
-
Incubation: Incubate the cells for 24-72 hours to allow for tryptophan catabolism.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the detection methods described in Protocol 1.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxicity of the test compound.
-
Data Analysis: Normalize the kynurenine production to the vehicle control and plot the percentage of inhibition against the log of the inhibitor concentration to determine the cellular IC50 value.
Caption: Workflow for the cell-based IDO1 activity assay.
Data Presentation and Interpretation
The inhibitory potency of this compound should be compared to that of known IDO1 inhibitors. The following table provides a template for summarizing the experimental results.
| Compound | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity (CC50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Epacadostat (Reference) | ~10 | ~75 | >100 |
| Indoximod (Reference) | >5000 | >5000 | >100 |
Note: The reference values for Epacadostat and Indoximod are approximate and may vary depending on the specific assay conditions.
A potent inhibitor will exhibit a low IC50 value in both the enzymatic and cellular assays, with a high CC50 value, indicating a wide therapeutic window.
Synthesis of this compound
While a specific, published synthesis for this compound was not identified in the initial literature search, a plausible synthetic route can be proposed based on established indole chemistry. A common approach would involve the formylation of 1-methyl-1H-indole at the 4-position, followed by reductive amination.
Pharmacokinetic Considerations
For a promising IDO1 inhibitor, understanding its pharmacokinetic properties is crucial for further development. Key parameters to investigate include absorption, distribution, metabolism, and excretion (ADME). Preliminary in vivo studies in animal models would be necessary to determine the compound's half-life, bioavailability, and tissue distribution. [10][11][12][13][14]The low oral bioavailability of some IDO1 inhibitors has been a challenge in their clinical development. [15]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a novel IDO1 inhibitor. Positive results from these assays, demonstrating potent and selective inhibition of IDO1, would warrant further investigation, including:
-
Selectivity profiling: Assessing the inhibitory activity against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO). [16]* In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. [8]* Mechanism of action studies: Elucidating the precise binding mode of the inhibitor to the IDO1 enzyme through techniques such as X-ray crystallography.
The successful development of novel IDO1 inhibitors like this compound holds the potential to significantly enhance the efficacy of cancer immunotherapy and improve patient outcomes.
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Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]
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K-ras, G. I., et al. (2016). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 7(44), 71635–71646. [Link]
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Jia, L., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food and Chemical Toxicology, 45(12), 2483–2491. [Link]
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Experimental Protocol for Assessing the Antimicrobial Activity of Indole Derivatives
An Application Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Indole, a privileged heterocyclic scaffold, and its derivatives have emerged as a highly promising class of compounds, demonstrating significant activity against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3][4] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of novel indole derivatives. The protocols herein are designed to progress from high-throughput preliminary screening to quantitative potency determination, cytotoxicity assessment, and preliminary mechanism of action studies, ensuring a robust and self-validating data package for lead candidate selection.
A Strategic Workflow for Antimicrobial Evaluation
A systematic, multi-tiered approach is critical to efficiently identify and characterize promising antimicrobial candidates. The workflow begins with a broad qualitative screen to identify active compounds, followed by quantitative methods to determine potency, and finally, assays to assess safety and preliminary mechanism of action. This funneling strategy ensures that resources are focused on the most promising derivatives.
Figure 1: High-level experimental workflow for the evaluation of indole derivatives.
Phase 1: Primary Screening via Disk Diffusion Assay
Expertise & Causality: The Kirby-Bauer disk diffusion method is an invaluable first-pass screening tool.[5][6] Its primary advantage lies in its simplicity, low cost, and ability to simultaneously test multiple compounds against a single microbial strain. The principle is straightforward: a compound diffuses from a saturated paper disk into an agar medium inoculated with a bacterial lawn.[7] The resulting zone of growth inhibition around the disk provides a qualitative, yet crucial, indicator of antimicrobial activity.[6][7] This method allows for the rapid elimination of inactive derivatives, prioritizing resources for more rigorous quantitative testing.
Protocol 2.1: Kirby-Bauer Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 25 mL into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth of ~4 mm. Allow plates to solidify completely.
-
Inoculum Standardization:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is critical for reproducibility.[5]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside wall of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.[5]
-
-
Compound Application:
-
Prepare stock solutions of the indole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Aseptically apply a known volume (typically 10-20 µL) of each derivative solution onto sterile 6 mm paper disks to achieve a desired concentration (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA surface, pressing gently to ensure full contact.[6] Space disks adequately to prevent zone overlap.[6]
-
Include a positive control (disk with a known antibiotic, e.g., Ciprofloxacin) and a negative control (disk with solvent only).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper or ruler. The results are typically interpreted qualitatively (active vs. inactive) or by comparing zone sizes to standardized charts from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Phase 2: Quantitative Potency Determination (MIC & MBC)
Expertise & Causality: Following a positive primary screen, it is essential to quantify the potency of the active indole derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is the gold-standard metric for antimicrobial potency.
-
MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This value distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
The broth microdilution method, performed in 96-well microtiter plates, is the most common and standardized technique for determining MIC values and serves as the foundation for the MBC assay.[13][14][15]
Figure 2: Workflow for MIC and MBC determination.
Protocol 3.1: Broth Microdilution for MIC Determination
-
Preparation:
-
Use sterile 96-well, U-bottom or flat-bottom microtiter plates.
-
Prepare a stock solution of the indole derivative at twice the highest desired final concentration in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Insight: Many indole derivatives are hydrophobic.[16] A small, controlled amount of DMSO may be used for initial solubilization, but the final concentration in the assay should be non-inhibitory (typically ≤1%).
-
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the prepared compound stock solution (2x concentration) to well 1.
-
Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[13]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 2.1. Dilute this suspension in CAMHB to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[15]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the indole derivative at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Protocol 3.2: MBC Determination
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh, antibiotic-free MHA plate. Spread the aliquot evenly.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: Count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][17]
Data Presentation: Sample MIC/MBC Results
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Indole-A | S. aureus (ATCC 29213) | 4 | 8 | Bactericidal (≤4) |
| Indole-A | E. coli (ATCC 25922) | 8 | 16 | Bactericidal (≤4) |
| Indole-B | S. aureus (ATCC 29213) | 8 | >128 | Bacteriostatic (>4) |
| Indole-B | C. albicans (ATCC 90028) | 16 | 32 | Fungicidal (≤4) |
| Ciprofloxacin | E. coli (ATCC 25922) | 0.015 | 0.03 | Bactericidal (≤4) |
Phase 3: Assessing Therapeutic Potential & Selectivity
Expertise & Causality: An effective antimicrobial agent must selectively target pathogens while exhibiting minimal toxicity to host cells.[18] Cytotoxicity assays are therefore a mandatory step in the evaluation pipeline. The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cell membrane damage. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[19] By comparing the concentration of a compound that is toxic to mammalian cells (e.g., CC₅₀) with its MIC, we can calculate a Selectivity Index (SI), a critical parameter for predicting therapeutic potential.
Selectivity Index (SI) = CC₅₀ / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a drug candidate.
Protocol 4.1: LDH Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well flat-bottom plate at a predetermined density and allow cells to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for:
-
Spontaneous LDH Release: Cells treated with medium only (background).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30-60 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours) under standard cell culture conditions.
-
Supernatant Collection: Gently centrifuge the plate to pellet any detached cells. Carefully collect a portion of the supernatant from each well without disturbing the cell layer.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) as per the manufacturer's kit instructions.[19]
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for colorimetric assays based on formazan production).
-
Calculation: Determine the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
CC₅₀ Determination: Plot the % cytotoxicity against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Phase 4: Preliminary Mechanism of Action (MoA) Studies
Expertise & Causality: Understanding how a compound kills or inhibits a microbe is fundamental for rational drug design and overcoming resistance. Antimicrobials typically act on one of several key cellular processes.[20][21] Given that many indole derivatives are hydrophobic and cationic, a common hypothesis is that they act by disrupting the bacterial cell membrane.[3][22] This can be investigated using membrane permeability assays.
Figure 3: Common molecular targets for antimicrobial agents within a bacterial cell.
Protocol 5.1: Membrane Permeability Assay (Propidium Iodide Uptake)
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. Upon membrane damage, PI enters the cell, binds to DNA, and exhibits a strong increase in fluorescence, providing a real-time measure of membrane permeabilization.
-
Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.5.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension to each well. Add PI to a final concentration of ~1-2 µM.
-
Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Add the indole derivatives at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Data Acquisition: Immediately begin monitoring the fluorescence kinetics (e.g., Excitation ~535 nm, Emission ~617 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Interpretation: A rapid, dose-dependent increase in PI fluorescence compared to the untreated control indicates that the indole derivative disrupts bacterial membrane integrity.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel indole derivatives as potential antimicrobial agents. By progressing from qualitative screening to quantitative potency, selectivity, and mechanistic studies, researchers can generate a comprehensive data package essential for identifying and advancing promising lead compounds. Adherence to standardized methodologies, such as those outlined by CLSI and EUCAST, is paramount for ensuring data reproducibility and relevance in the global fight against antimicrobial resistance.
References
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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ResearchGate. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available at: [Link]
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World Health Organization (WHO). (2023). Antimicrobial resistance. Available at: [Link]
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National Institutes of Health (NIH). (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available at: [Link]
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Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Available at: [Link]
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American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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National Institutes of Health (NIH). (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). (2020). Selective Reporting of Antimicrobial Susceptibility Testing Results: A Primer for Antibiotic Stewardship Programs. Available at: [Link]
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National Institutes of Health (NIH). (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. Available at: [Link]
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Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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Sanford Guide. (n.d.). Antimicrobial Stewardship Metrics. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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ResearchGate. (n.d.). Effect of Hydrophobic Groups on Antimicrobial and Hemolytic Activity: Developing a Predictive Tool for Ternary Antimicrobial Polymers. Available at: [Link]
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MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
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ACS Publications. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Available at: [Link]
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McGill Journal of Medicine. (2021). Mechanisms of action by antimicrobial agents: A review. Available at: [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
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IFTM University. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Available at: [Link]
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ResearchGate. (2021). Biocompatibility analyses—(a) cytotoxicity analysis by LDH test. Available at: [Link]
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National Institutes of Health (NIH). (2022). EPI-Net One Health reporting guideline for antimicrobial consumption and resistance surveillance data: a Delphi approach. Available at: [Link]
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National Institutes of Health (NIH). (2022). Hydrophobic diversification is the key to simultaneously increased antifungal activity and decreased cytotoxicity of two ab initio designed peptides. Available at: [Link]
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MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
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National Institutes of Health (NIH). (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Available at: [Link]
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National Institutes of Health (NIH). (2023). Antimicrobial Susceptibility Testing. Available at: [Link]
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World Organisation for Animal Health (WOAH). (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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ResearchGate. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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MDPI. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available at: [Link]
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National Institutes of Health (NIH). (2018). Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides. Available at: [Link]
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National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
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YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]
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Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
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Application Notes and Protocols for the Synthesis of (1-methyl-1H-indol-4-yl)methanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 4-Aminomethylindole Scaffolds
The (1-methyl-1H-indol-4-yl)methanamine scaffold and its analogues are of considerable interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure, present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Substitution at the 4-position of the indole ring, particularly with an aminomethyl group, provides a key vector for interacting with various biological targets. The N-methylation of the indole nitrogen often enhances metabolic stability and modulates the electronic properties of the heterocyclic system, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for accessing this compound and its analogues. We will explore two primary convergent synthetic disconnections, focusing on the preparation of key intermediates: 1-methyl-1H-indole-4-carbaldehyde and 1-methyl-1H-indole-4-carbonitrile . These intermediates serve as versatile precursors to the desired aminomethyl functionality through well-established reductive amination and nitrile reduction methodologies. The protocols herein are designed to be robust and scalable, providing a solid foundation for further analogue development and library synthesis.
Strategic Overview: Convergent Synthetic Pathways
The synthesis of this compound analogues can be efficiently approached through a convergent strategy. This involves the initial preparation of a suitably functionalized 1-methyl-1H-indole core, followed by the elaboration of the 4-substituent into the target aminomethyl group. The two principal pathways detailed in this guide are illustrated below:
Figure 1: Convergent synthetic strategies for this compound analogues.
Part I: Synthesis of Key Intermediate 1-Methyl-1H-indole-4-carbaldehyde
The preparation of 1-methyl-1H-indole-4-carbaldehyde is a critical step in the aldehyde-based route. Several formylation methods can be employed, with the choice depending on the availability of starting materials and desired scale.
Method 1A: Vilsmeier-Haack Formylation of 1-Methylindole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like indoles.[4][5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For N-substituted indoles, formylation generally occurs at the C3 position. However, if the C3 position is blocked, or by careful control of reaction conditions, formylation at other positions can be achieved, although regioselectivity can be a challenge. It is important to note that for 1-methylindole, the primary product of the Vilsmeier-Haack reaction is typically 1-methyl-1H-indole-3-carbaldehyde.[8] Achieving C4-formylation directly on 1-methylindole via this method is not straightforward and may lead to mixtures of isomers. Therefore, alternative methods are often preferred for regioselective C4-formylation.
Method 1B: Ortho-Lithiation and Formylation of 1-Methylindole
A more regioselective approach to 1-methyl-1H-indole-4-carbaldehyde involves directed ortho-metalation. However, direct lithiation of the indole nucleus can be complex. A more reliable strategy involves a halogen-metal exchange, typically starting from a 4-bromo-1-methylindole precursor.
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- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Troubleshooting & Optimization
troubleshooting (1-methyl-1H-indol-4-yl)methanamine synthesis side reactions
Welcome to the technical support center for the synthesis of (1-methyl-1H-indol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols based on established chemical principles. Our goal is to empower you to overcome synthetic hurdles and achieve consistent, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and direct method is the reductive amination of 1-methyl-1H-indole-4-carbaldehyde. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine. Careful selection of the reducing agent and reaction conditions is critical to minimize side-product formation.[1][2]
Q2: How is the starting material, 1-methyl-1H-indole-4-carbaldehyde, typically prepared?
There are two common approaches. The first involves the direct formylation of 1-methyl-1H-indole, although this can lead to regioselectivity issues with the formyl group often favoring the C3 position. A more controlled and reliable method is to first perform a Vilsmeier-Haack or other formylation reaction on commercially available indole-4-carbaldehyde to protect the indole nitrogen, or more commonly, to N-methylate indole-4-carbaldehyde.[3] N-methylation of an indole can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride in an inert solvent.[4]
Q3: My overall yield is consistently low, even when the starting material is fully consumed. What are the likely causes?
Low isolated yields despite complete consumption of starting material often point to two areas: the formation of difficult-to-separate side products or loss of product during workup and purification. The most common side products are the over-reduced alcohol, ((1-methyl-1H-indol-4-yl)methanol), and the dimeric secondary amine.[1] Additionally, primary amines like the target molecule can be challenging to purify via standard silica gel chromatography, where they may streak or bind irreversibly, leading to significant product loss.
Q4: What analytical techniques are best for monitoring this reaction?
Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. A typical mobile phase is 10-20% methanol in dichloromethane. The product amine, being polar and basic, will have a lower Rf than the starting aldehyde. Visualizing with a UV lamp (254 nm) and staining with potassium permanganate or ninhydrin (which specifically stains primary amines) is highly effective. LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal for confirming the masses of the starting material, product, and any side products, providing a clear picture of the reaction's progress and impurity profile.
Troubleshooting Guide: Side Reactions & Purification
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Significant Formation of (1-methyl-1H-indol-4-yl)methanol
Question: My final product is contaminated with a significant amount of the corresponding alcohol, (1-methyl-1H-indol-4-yl)methanol. How can I prevent this side reaction?
Causality & Solution: This occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the ammonia source. This is common with highly reactive hydrides like sodium borohydride (NaBH₄).
Mechanism of Side Reaction:
Sources
Technical Support Center: Optimizing the Yield of 1-Methylindole Synthesis
Welcome to the technical support center for 1-methylindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of 1-methylindole and its derivatives. As a foundational structural motif in numerous pharmaceuticals and bioactive molecules, the efficient and selective synthesis of 1-methylindole is of paramount importance.
This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices. We will explore common pitfalls, from incomplete reactions to challenging purifications, and offer scientifically-grounded solutions.
Section 1: Overview of Common Synthetic Strategies
The N-methylation of indole is fundamentally a nucleophilic substitution reaction where the deprotonated indole nitrogen acts as the nucleophile. The choice of reagents and conditions, however, can dramatically impact yield, purity, and safety.
-
Classical Strong Base Methods : These time-tested methods involve deprotonating indole with a strong base like sodium hydride (NaH) or sodium amide (NaNH₂), followed by reaction with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).[1][2] While often high-yielding, these reagents pose significant safety risks; NaH is pyrophoric, while MeI and DMS are highly toxic and carcinogenic.[1]
-
Phase-Transfer Catalysis (PTC) : This approach facilitates the reaction between the indole salt (in the solid or aqueous phase) and the methylating agent (in the organic phase) using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[3][4] This often allows for the use of milder bases like KOH or K₂CO₃ and can improve reaction rates and yields.
-
"Green" Methylation with Dimethyl Carbonate (DMC) : Dimethyl carbonate is an environmentally benign and less toxic alternative to traditional methylating agents.[1][4] The reaction is typically performed at higher temperatures in a polar aprotic solvent like DMF with a base such as potassium carbonate (K₂CO₃).[1][3] The byproducts, methanol and CO₂, are far less hazardous than the salts produced in classical methods.[3]
-
Modern Methods with Quaternary Ammonium Salts : Recent advancements include the use of solid, easy-to-handle quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) as the methyl source.[5][6] These reactions can proceed under mild basic conditions (e.g., Cs₂CO₃) and show excellent functional group tolerance.[5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific issues frequently encountered during the synthesis of 1-methylindole.
Q1: My N-methylation of indole is incomplete, and I see significant starting material even after extended reaction times. How can I drive the reaction to completion?
A1: Incomplete conversion is typically due to insufficient deprotonation of the indole nitrogen or a lack of reactivity in the methylating agent.
-
Causality : The N-H bond of indole is weakly acidic (pKa ≈ 17 in DMSO), meaning a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic indolate anion.[7] If the base is too weak or used in stoichiometric amounts, an equilibrium will exist between indole and the indolate anion, leading to incomplete reaction.
-
Solutions :
-
Base Selection : Ensure your base is strong enough. For solvents like THF or ether, strong bases like NaH or NaNH₂ are necessary.[2] In polar aprotic solvents like DMF or DMSO, inorganic bases like potassium carbonate (K₂CO₃) or even potassium hydroxide (KOH) become more effective and are often sufficient.[3][7] Using a slight excess (1.2-1.5 equivalents) of the base can help drive the deprotonation to completion.
-
Temperature : Increasing the reaction temperature will increase the reaction rate. For less reactive methylating agents like dimethyl carbonate (DMC), refluxing in DMF (around 130 °C) is often required.[1][4]
-
Solvent Choice : A polar aprotic solvent (DMF, DMSO, NMP) is generally preferred. These solvents effectively solvate the cation of the base, enhancing the reactivity of the anion and increasing the solubility of the indole and its salt.[3]
-
Q2: What is the most effective way to remove unreacted indole from my final 1-methylindole product?
A2: The physical properties of indole and 1-methylindole are quite similar, which can make purification challenging. However, their chemical properties offer a clear path for separation.
-
Causality : The key difference is the acidic N-H proton on indole, which is absent in 1-methylindole. This allows for selective extraction or reaction.
-
Solutions :
-
Acid/Base Extraction : After the initial workup, dissolve the crude product in a nonpolar organic solvent like ether or ethyl acetate. Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The unreacted indole will be deprotonated to form the water-soluble sodium indolate, which will move to the aqueous phase, while the 1-methylindole remains in the organic layer.
-
Sodium Reflux (for ultimate purity) : For applications requiring extremely high purity, the crude product can be refluxed over metallic sodium.[2] The sodium reacts with the residual indole to form the non-volatile sodio derivative. The pure 1-methylindole can then be distilled directly from the reaction flask.[2] This method is highly effective but requires stringent safety precautions due to the use of metallic sodium.
-
Chromatography : While possible, column chromatography is often not ideal for large-scale purifications due to the similar Rf values of indole and 1-methylindole. It should be reserved for small-scale work or when other methods fail.
-
Q3: I am using dimethyl carbonate (DMC) and getting low yields. How can I optimize this "green" synthesis?
A3: The lower reactivity of DMC compared to MeI or DMS means that reaction conditions are critical for success.
-
Causality : DMC is a less potent electrophile. To achieve high yields, conditions must be optimized to maximize the nucleophilicity of the indole and the reaction kinetics.
-
Solutions :
-
Elevated Temperature : High temperatures are crucial. The reaction is typically run at reflux in a high-boiling solvent like DMF or NMP (120-150 °C).[3][4]
-
Stoichiometry of DMC : Using a large excess of DMC can lower the boiling point of the reaction mixture, thereby slowing the reaction. Optimization studies suggest that 2.0-3.0 equivalents of DMC relative to the indole substrate is often optimal.[1]
-
Phase-Transfer Catalyst (PTC) : The addition of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction and improve yields, even at slightly lower temperatures.[3][4] The catalyst facilitates the transfer of the indolate anion into the organic phase where it can react with DMC.
-
Q4: My indole substrate has an activated methylene group (e.g., indole-3-acetonitrile). I'm seeing C-methylation byproducts. How can I achieve selective N-methylation?
A4: This is a common chemoselectivity challenge. C-methylation occurs when the enolate of the methylene group competes with the indolate anion as a nucleophile.
-
Causality : Strong bases can deprotonate both the indole N-H and the α-proton of the activated methylene group. The resulting enolate can also be methylated.
-
Solutions :
-
Choice of Base : Using a milder base can favor N-deprotonation over C-deprotonation. For instance, in the methylation of indole-3-acetonitrile with DMC, using K₂CO₃ gives predominantly N-methylation (89%), with only a small amount of C,N-dimethylated byproduct (8%).[4]
-
Reaction Conditions : Modifying the reaction conditions can tune the selectivity. The use of specific catalyst systems or milder methylating agents can often favor the desired N-alkylation pathway.[1]
-
Modern Reagents : Newer methods, such as using PhMe₃NI with Cs₂CO₃, have shown high selectivity for N-methylation across a wide range of functional groups and may offer a superior solution.[5]
-
Section 3: Systematic Troubleshooting Guide for Low Yield
When faced with a low yield, a systematic approach is the most effective way to identify and solve the problem. The following workflow can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting low yields in 1-methylindole synthesis.
Section 4: High-Yield Experimental Protocol (DMC Method)
This protocol for the N-methylation of indole using dimethyl carbonate is adapted from established, scalable, and environmentally conscious procedures.[1] It provides high yields (>95%) and high purity.
Materials and Equipment:
-
Indole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Carbonate (DMC) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
tert-Butyl methyl ether (TBME) or Ethyl Acetate
-
Deionized Water
-
Three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer, and heating mantle.
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup : Assemble the glassware and ensure it is dry. Charge the three-neck flask with indole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition : Add anhydrous DMF (approx. 7 mL per 1 g of indole).
-
Reagent Addition : Begin stirring the suspension and add dimethyl carbonate (2.5 eq).
-
Reaction : Heat the reaction mixture to reflux (approx. 125-130 °C) under an inert atmosphere.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3). The starting indole (Rf ≈ 0.46) should be consumed to form the product, 1-methylindole (Rf ≈ 0.55). The reaction is typically complete in 2-3 hours.
-
Workup - Quenching : Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (approx. 2.5 mL per 1 mL of DMF used) to quench the reaction and dissolve the inorganic salts.
-
Workup - Extraction : Transfer the mixture to a separatory funnel and extract the product with TBME or ethyl acetate (2 x volume of water used).
-
Workup - Washing : Combine the organic layers and wash them twice with water to remove residual DMF, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary) : The resulting crude oil is often of high purity (>99%). If unreacted indole remains, perform a basic wash as described in FAQ 2. For ultimate purity, vacuum distillation can be performed.[2]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 1-methylindole via the DMC method.
Section 5: Comparative Data on N-Methylation Conditions
The choice of reagents significantly impacts the outcome. The table below summarizes typical conditions and yields for common methods.
| Method | Base | Methylating Agent | Solvent | Catalyst | Temp. (°C) | Typical Yield | Reference |
| Classical | NaNH₂ | MeI | Liquid NH₃/Ether | None | -33 to RT | 85-95% | [2] |
| "Green" | K₂CO₃ | Dimethyl Carbonate | DMF | None | ~130 | >95% | [1] |
| PTC | KOH | Dimethyl Carbonate | DMF | TBAB | ~125 | >96% | [3][4] |
| Modern | Cs₂CO₃ | PhMe₃NI | Toluene | None | 110 | >90% | [5] |
Section 6: Reaction Mechanism
The N-methylation of indole is a classic two-step SN2 reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Purification Efficiency of Substituted Indoleamines
Welcome to the technical support center dedicated to overcoming the challenges in the purification of substituted indoleamines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification issues. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to achieve higher purity, better yield, and more reliable results in your critical research.
Introduction: The Unique Purification Challenges of Substituted Indoleamines
Substituted indoleamines are a pivotal class of molecules in drug discovery and neuroscience, encompassing a wide range of biological activities.[1][2] However, their purification is often fraught with challenges. Their structural diversity, ranging from varying polarity to the presence of sensitive functional groups, necessitates a nuanced and well-strategized approach to achieve the desired purity. Common hurdles include co-elution with closely related impurities, degradation on stationary phases, and difficulties in achieving crystallinity.
This guide provides a structured approach to troubleshooting these issues, moving from frequently asked questions to detailed, technique-specific guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification of substituted indoleamines.
Q1: My substituted indoleamine appears to be degrading on the silica gel column. What are my options?
A1: Decomposition on silica gel is a frequent issue, often due to the acidic nature of the silica.[3] Here’s a decision pathway:
-
Assess Stability: First, confirm the instability by performing a 2D TLC. Spot your compound, run the TLC, dry the plate, and then run it again in the same solvent system at a 90-degree rotation. If new spots appear, your compound is likely unstable on silica.
-
Alternative Stationary Phases: Consider less acidic or basic stationary phases. Alumina (basic or neutral) or Florisil can be effective alternatives for less challenging separations.[3]
-
Deactivate the Silica Gel: For more complex separations requiring silica, you can reduce its acidity. This is typically done by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.[3]
Q2: I'm observing significant peak tailing in the HPLC purification of my indoleamine derivative. What is the likely cause and how can I fix it?
A2: Peak tailing for indoleamines, especially those with acidic or basic functional groups, is often due to unwanted secondary interactions with the stationary phase.[4]
-
Control Ionization: If your indoleamine has an acidic moiety (e.g., a carboxylic acid), lower the mobile phase pH to at least one to two pH units below the analyte's pKa.[4] This ensures the compound is in its neutral, protonated form, minimizing interactions with residual silanols on the silica backbone of the column.[4] Using a buffer, such as phosphate or acetate, is crucial for maintaining a stable pH.[4]
-
Use of Additives: For basic indoleamines, adding a small amount of a competing base like triethylamine to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing.
Q3: My crystallization attempt resulted in an oil or very low yield. What steps can I take to improve this?
A3: Crystallization is a powerful technique for achieving high purity but can be challenging.[5]
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities.
-
Improving Yield: To improve yield, consider techniques such as multi-step crystallization, recycling the mother liquor, or adding an anti-solvent (a solvent in which your compound is insoluble) to a solution of your compound.[6]
-
Controlling Supersaturation: Slow cooling, minimizing agitation, and scratching the inside of the flask can help induce crystallization by providing nucleation sites.[6]
Section 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific purification techniques.
Flash Column Chromatography
Problem: My compounds are co-eluting, despite a good separation on TLC.
Answer: This is a common issue that can arise from several factors.
-
Causality: The kinetics of separation on a TLC plate can differ from that in a column. In a column, band broadening can lead to the merging of spots that were distinct on a TLC plate.[7]
-
Solution Workflow:
-
Optimize Solvent System: Re-evaluate your TLC solvent system. Aim for a system that gives your target compound an Rf value between 0.2 and 0.4 for optimal column separation.
-
Dry Loading: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column when wet-loaded, leading to band broadening. Adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the column can significantly improve resolution.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to an uneven solvent front and poor separation.[7]
-
Experimental Protocol: Dry Loading for Flash Column Chromatography
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.
-
Thoroughly mix and then remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of your pre-packed column.
-
Gently tap the column to settle the dry-loaded sample and add a thin layer of sand on top to prevent disturbance when adding the mobile phase.[7]
High-Performance Liquid Chromatography (HPLC)
Problem: I'm not getting reproducible retention times for my substituted indoleamine.
Answer: Fluctuating retention times are a sign of an unstable chromatographic system.
-
Causality: The primary cause is often an inadequately equilibrated column or changes in the mobile phase composition.
-
Solution Workflow:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. For gradient elution, this may require a longer equilibration time.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. If using a buffer, ensure its pH is stable.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[8]
-
Table 1: HPLC Mobile Phase Modifiers for Substituted Indoleamines
| Analyte Type | Common Issue | Recommended Modifier | Concentration | Mechanism of Action |
| Acidic Indoleamine | Peak Tailing | Formic Acid or Acetic Acid | 0.1% (v/v) | Suppresses ionization of the analyte.[4] |
| Basic Indoleamine | Peak Tailing | Triethylamine (TEA) or Ammonia | 0.1% (v/v) | Masks active silanol sites on the stationary phase. |
| Chelating Indoleamine | Poor Peak Shape | Ethylenediaminetetraacetic acid (EDTA) | 10-50 µM | Prevents interaction of the analyte with metal ions in the system. |
Crystallization
Problem: My indoleamine derivative crystallizes with significant solvent inclusion.
Answer: Solvent inclusion can compromise the purity and affect the physical properties of your final product.
-
Causality: This often occurs when crystallization happens too rapidly, trapping solvent molecules within the crystal lattice.
-
Solution Workflow:
-
Slower Crystallization: Decrease the rate of cooling or the rate of anti-solvent addition to allow for more ordered crystal growth.
-
Solvent Choice: Experiment with different crystallization solvents. Solvents with a lower boiling point are often easier to remove from the final product.
-
Washing and Drying: After filtration, wash the crystals with a small amount of a cold, non-polar solvent in which your compound is insoluble to remove surface-adhered mother liquor. Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.
-
Diagram 1: Decision Tree for Selecting a Purification Strategy
Caption: A decision tree for selecting the initial purification strategy.
Section 3: Advanced Protocols and Workflows
Step-by-Step Guide to Optimizing HPLC Separation
High-performance liquid chromatography (HPLC) is a highly versatile and powerful technique for the purification of substituted indoleamines.[9] This protocol outlines a systematic approach to method development.
Objective: To achieve baseline separation of the target indoleamine from its impurities with symmetrical peak shapes.
Materials:
-
Analytical HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Mobile phase modifiers (formic acid, triethylamine)
-
Sample of crude substituted indoleamine
Protocol:
-
Initial Scouting Run:
-
Prepare a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.
-
Run a gradient from 10% to 90% acetonitrile over 20 minutes.
-
This will provide an initial chromatogram showing the retention behavior of your compound and impurities.
-
-
Isocratic vs. Gradient Elution:
-
If the scouting run shows all peaks eluting close together, an isocratic method may be suitable. Adjust the acetonitrile/water ratio to achieve a retention time of 5-10 minutes for your target peak.
-
If the peaks are spread out, a gradient elution will be more efficient.
-
-
Optimizing the Gradient:
-
Based on the scouting run, design a more focused gradient. For example, if your compound elutes at 40% acetonitrile, you could run a shallower gradient from 30% to 50% acetonitrile over 20 minutes.
-
-
Improving Peak Shape:
-
If peak tailing is observed, incorporate the appropriate modifier as detailed in Table 1.
-
-
Finalizing the Method:
-
Once a satisfactory separation is achieved, perform several replicate injections to confirm the reproducibility of retention times and peak areas.
-
Diagram 2: Workflow for HPLC Method Development
Caption: A systematic workflow for developing an HPLC purification method.
Conclusion
The successful purification of substituted indoleamines is a critical step in their development as research tools and therapeutic agents. By understanding the underlying chemical principles of separation science and adopting a systematic approach to troubleshooting, researchers can overcome common purification hurdles. This guide provides a foundation for developing robust and efficient purification strategies, ultimately leading to higher quality materials and more reliable scientific outcomes.
References
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. What's Happening to My Column? Retrieved from [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
LCGC International. A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
MDPI. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the N-methylation of indole compounds
Last Updated: January 22, 2026
Welcome to the technical support center for indole N-methylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The N-methylation of an indole ring can profoundly alter the biological and physical properties of a molecule, a phenomenon often called the "magic methyl effect"[1]. However, what appears to be a simple alkylation is often complicated by issues of selectivity, yield, and substrate sensitivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common problems encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before or during the initial phases of an N-methylation experiment.
Q1: What are the most common methods for N-methylating indoles?
The classical approach involves deprotonating the indole N-H with a suitable base, followed by quenching the resulting indolide anion with an electrophilic methyl source. The most common reagents are methyl iodide (MeI) or dimethyl sulfate (DMS) as the electrophile and sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) as the base[2]. However, due to the high toxicity and volatility of traditional methylating agents, safer alternatives like dimethyl carbonate (DMC) are gaining prominence[1][2][3].
Q2: My reaction is giving a very low yield or isn't working at all. What are the first things I should check?
Low conversion is a frequent issue. Before making drastic changes, verify these critical parameters:
-
Purity of Starting Materials: Ensure your indole, solvent, and base are pure and, where necessary, anhydrous. Impurities can quench the base or lead to side reactions[4].
-
Base Strength and Solubility: The pKa of the indole N-H is ~17 in DMSO. Your base must be strong enough to achieve significant deprotonation. For a strong, non-nucleophilic base like NaH, ensure it is fresh (not passivated) and the solvent is truly anhydrous. For weaker bases like K2CO3, higher temperatures or a phase-transfer catalyst may be needed[2][5].
-
Reaction Temperature: Some combinations, like K2CO3/DMC in DMF, require reflux temperatures (~130 °C) to proceed efficiently[2][5]. Conversely, highly reactive systems (e.g., NaH/MeI) should be run at lower temperatures (e.g., 0 °C to room temperature) to control exothermicity and prevent side reactions.
Q3: I see multiple spots on my TLC plate. What are the likely side products?
The most common side product is the C3-alkylated indole. The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. Another possibility, especially with substrates containing other nucleophilic groups (e.g., phenols, carboxylic acids), is methylation at those sites[6]. If using harsh conditions, you may also see substrate decomposition or polymerization, particularly with unsubstituted indoles[7].
Q4: Are there "greener" or safer alternatives to methyl iodide and dimethyl sulfate?
Yes. Dimethyl carbonate (DMC) is an excellent, environmentally friendly methylating agent[2][3]. It is less toxic and produces benign byproducts. However, it is less reactive and typically requires higher temperatures[2]. Another innovative approach uses quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe3NI), which are solid, easy to handle, and can provide excellent monoselectivity[1][8][9].
Part 2: Troubleshooting Guides: From Problem to Solution
This section provides a deeper dive into specific experimental failures, explaining the underlying chemistry and offering targeted solutions.
Problem 1: Low to No Conversion of Starting Material
You've run the reaction, and your starting material is largely unreacted. This points to a failure in one of the two key steps: deprotonation or nucleophilic attack.
-
Insufficient Deprotonation: The most common cause. The chosen base may be too weak, passivated (e.g., old NaH), or insoluble in the reaction medium.
-
Poor Nucleophilicity: Even if the indolide anion forms, its nucleophilicity can be hampered by ion-pairing effects, which are heavily influenced by the counter-ion (e.g., Na+, K+) and the solvent.
-
Inactive Electrophile: While less common for reagents like MeI, your methylating agent could be degraded.
Caption: Troubleshooting workflow for low reaction conversion.
-
Strengthen the Base: If using a weak base like K2CO3 with an electron-deficient indole, switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Improve Solubility/Reactivity with a Phase-Transfer Catalyst (PTC): For reactions using carbonate or hydroxide bases in a biphasic system or with poor solubility, adding a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically increase the rate. PTCs help shuttle the base or the indolide anion into the organic phase, facilitating the reaction[2][6].
-
Change the Solvent: Polar aprotic solvents like DMF or THF are standard. DMF can help solubilize salts but must be scrupulously dry. THF is an excellent choice for reactions with NaH.
Problem 2: Competing C3-Alkylation
Your desired N-methylated product is contaminated with a significant amount of the 3-methylindole isomer.
The indolide anion is an ambident nucleophile. The site of alkylation (N1 vs. C3) is a delicate balance controlled by several factors:
-
Counter-ion: "Free" anions, promoted by highly polar solvents (HMPA, DMF) and loosely coordinating counter-ions (Cs+, K+), tend to favor N-alkylation (the site of higher charge density). Tightly coordinated ion pairs, favored in less polar solvents (THF, ether) with smaller counter-ions (Li+, Na+), can sterically block the nitrogen, leading to more C3-alkylation.
-
Solvent: As mentioned, polar aprotic solvents generally favor N-alkylation.
-
Electrophile: Hard electrophiles (like DMS) tend to react at the harder N1 position, while softer electrophiles favor the softer C3 position.
Caption: Factors influencing the regioselectivity of indole alkylation.
-
Employ Phase-Transfer Catalysis: Using a PTC like TBAB with a base like KOH or NaOH is highly effective at directing methylation to the nitrogen. This method has been shown to suppress the formation of C,N-dimethylated byproducts to as low as 3%[2][6].
-
Use a Polar Aprotic Solvent: Switch from THF to DMF. This will better solvate the cation, creating a more "naked" and reactive indolide anion that preferentially attacks at the nitrogen.
-
Change the Base/Counter-ion: Using K2CO3 or Cs2CO3 instead of NaH can increase the N/C ratio. The larger, softer potassium and cesium cations associate less tightly with the indolide nitrogen[8].
Problem 3: Substrate Sensitivity and Functional Group Incompatibility
Your indole contains sensitive functional groups (e.g., esters, aldehydes, nitro groups) that are either reacting or causing decomposition under the methylation conditions.
-
Strongly Basic/Nucleophilic Conditions: Strong bases like NaH can deprotonate other acidic protons or act as nucleophiles, leading to undesired reactions (e.g., ester saponification).
-
High Temperatures: Conditions requiring reflux, such as the DMC/K2CO3 method, may be too harsh for delicate substrates[2][5].
-
Functional Group Reactivity: Aldehydes can undergo aldol reactions, while nitro groups can be reduced under certain conditions. Carboxylic acids will be deprotonated and can undergo O-methylation[5][6].
| Method | Methylating Agent | Base | Typical Conditions | Pros | Cons |
| Quaternary Salt [8][9] | PhMe3NI | Cs2CO3 | Toluene, 120 °C | Excellent functional group tolerance (halides, esters, aldehydes, nitro), high N-selectivity, uses a safe, solid reagent. | Requires elevated temperature. |
| Dimethyl Carbonate (DMC) [2][3] | (MeO)2CO | K2CO3 | DMF, Reflux | Environmentally friendly, inexpensive, good for scale-up. | High temperatures required, may not be suitable for sensitive substrates. |
| Phase-Transfer Catalysis (PTC) [2][6] | MeI or DMS | 50% aq. NaOH | CH2Cl2, TBAB, RT | Very mild temperature, excellent N-selectivity, tolerant of many groups. | Requires a biphasic system, may not work for water-sensitive compounds. |
-
Switch to a Milder, Modern Method: For complex molecules, especially in late-stage functionalization, the PhMe3NI/Cs2CO3 system is an excellent choice due to its proven tolerance for a wide array of functional groups, including esters, nitriles, and even aldehydes[1][8][9].
-
Use Dimethyl Carbonate with PTC: To avoid strong bases, DMC can be used with a PTC, which can improve selectivity and allow for milder conditions compared to high-temperature DMF reflux[2].
-
Protect Sensitive Groups: If other methods fail, consider temporarily protecting the interfering functional group (e.g., converting a carboxylic acid to a tert-butyl ester) before performing the N-methylation.
Part 3: Validated Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) and K2CO3
This protocol is adapted from a robust method suitable for large-scale synthesis of indoles tolerant to high temperatures[2].
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the indole substrate (1.0 equiv), potassium carbonate (K2CO3, powder, ~1.5 equiv), and dimethylformamide (DMF, ~5-10 mL per gram of indole).
-
Reagent Addition: Add dimethyl carbonate (DMC, 2.0-3.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 125-135 °C) and monitor by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature (or 0-5 °C for precipitation). Slowly add water to precipitate the product or prepare for extraction. If extracting, use a suitable solvent like tert-butyl methyl ether (TBME). Wash the organic layer with water to remove DMF, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Mild N-Methylation using a Quaternary Ammonium Salt
This protocol is based on a modern method ideal for substrates with sensitive functional groups[8][9].
-
Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the indole substrate (1.0 equiv), phenyl trimethylammonium iodide (PhMe3NI, 2.0 equiv), and cesium carbonate (Cs2CO3, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (~0.1 M concentration).
-
Reaction: Seal the vial and heat the mixture to 120 °C in a pre-heated oil bath for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude material can be purified by silica gel chromatography.
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available from: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available from: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available from: [Link]
-
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available from: [Link]
- Faul, M. M., & Krumm, C. L. (2001). Methylation of indole compounds using dimethyl carbonate. (WO2001081305A2). Google Patents.
- Faul, M. M., & Krumm, C. L. (2013). Methylation of indole compounds using dimethyl carbonate. (EP1276721B1). Google Patents.
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. Available from: [Link]
-
Jiang, X. (2025). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available from: [Link]
-
Various Authors. (2012). Methylation of indole? Sciencemadness Discussion Board. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and its versatile chemical properties.[1] The direct functionalization of indole C-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules.[2] However, the journey from a planned reaction to a successful outcome is often fraught with challenges, from low yields to unexpected side products.
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing indole functionalization reactions. We will move beyond simple procedural lists to explore the "why" behind experimental choices, empowering you to make informed decisions at the bench.
Troubleshooting Guide: From Reaction Failure to Rational Optimization
This section addresses common problems encountered during indole functionalization experiments, offering systematic approaches to diagnose and resolve them.
Problem 1: Low or No Product Yield
A common and frustrating outcome. Before drastic changes, a logical, step-wise investigation is crucial.
Initial Checks (The "Low-Hanging Fruit"):
-
Reagent Purity: Confirm the purity of your starting indole, coupling partner, and catalyst. Impurities can poison catalysts or participate in side reactions. For instance, in a Fischer indole synthesis, the purity of the phenylhydrazine is critical.[3]
-
Solvent Quality: Ensure you are using anhydrous solvents, especially for reactions sensitive to moisture, such as those employing organometallic reagents or strong bases.
-
Inert Atmosphere: For oxygen-sensitive catalysts and reagents, verify that your reaction setup maintains a truly inert atmosphere (Argon or Nitrogen).[4]
Systematic Optimization Workflow:
If initial checks don't resolve the issue, a more systematic optimization is necessary. The "One Factor At a Time" (OFAT) approach can be effective.[5]
Detailed Optimization Strategies:
-
Temperature: For palladium-catalyzed reactions, insufficient temperature may fail to overcome the activation energy of the catalytic cycle, while excessively high temperatures can lead to catalyst decomposition.[3] A temperature screen is often the first step in optimization.
-
Catalyst and Ligand: The choice of catalyst and ligand is paramount. For instance, in palladium-catalyzed C-H functionalization, the ligand can influence both reactivity and selectivity.[6] If a standard catalyst like Pd(OAc)₂ fails, consider screening other palladium sources or different classes of catalysts (e.g., copper, rhodium) if applicable to your transformation.[7][8]
-
Solvent: The solvent can dramatically influence regioselectivity and yield. In a Pd-catalyzed alkenylation of indoles, using DMF/DMSO as the solvent can favor C3-vinylation, whereas dioxane/AcOH can lead to C2-vinylation. Protic solvents like methanol may also participate in the reaction, for example by forming hydrogen-bonded complexes that affect reaction quantum yields in photochemical reactions.[9]
| Parameter | Problem Indication | Proposed Solution | Rationale |
| Temperature | No reaction or slow conversion | Increase temperature in increments (e.g., 20 °C). | To overcome the activation energy barrier.[3] |
| Decomposition or multiple byproducts | Decrease temperature. | To prevent catalyst decomposition and side reactions.[3] | |
| Catalyst/Ligand | No reaction | Screen different metal catalysts (e.g., Pd, Cu, Rh) and ligands. | The electronic and steric properties of the catalyst/ligand system are crucial for C-H activation.[6] |
| Solvent | Low yield or incorrect regioselectivity | Screen a range of solvents with varying polarity and coordinating ability (e.g., DMF, Dioxane, Toluene, CH₂Cl₂). | The solvent can influence catalyst stability, substrate solubility, and the regiochemical outcome of the reaction.[10] |
| Reaction Time | Incomplete conversion | Increase reaction time and monitor by TLC or LC-MS. | To allow the reaction to reach completion.[3] |
| Product decomposition | Decrease reaction time. | To minimize degradation of the desired product.[3] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The indole nucleus has multiple C-H bonds, and achieving site selectivity is a common challenge.[7] Functionalization can occur at the C2, C3, or the benzene ring (C4-C7) positions.[11]
Understanding Inherent Reactivity:
-
C3-Position: The C3 position is the most nucleophilic and is often the site of electrophilic substitution.
-
C2-Position: Functionalization at C2 often occurs when the C3 position is blocked or through directed metalation.
-
C4-C7 Positions: Functionalization of the benzene ring is more challenging and typically requires a directing group strategy.[7][12]
Strategies to Control Regioselectivity:
-
Directing Groups (DGs): This is a powerful strategy to achieve selectivity at otherwise unreactive positions. A directing group is installed on the indole nitrogen (N1) or another position to guide the metal catalyst to a specific C-H bond.[7]
-
N-Pyrimidyl or N-(2-pyridyl)sulfonyl groups can direct functionalization to the C2 position.
-
N-P(O)tBu₂ group can direct arylation to the C7 position with a palladium catalyst or the C6 position with a copper catalyst.[7]
-
-
Solvent and Additives: As mentioned earlier, the solvent system can be a powerful tool for controlling regioselectivity without the need for a directing group. Additives like pivalic acid can also play a crucial role in facilitating C-H activation.[6]
Problem 3: Formation of Side Products (e.g., Oxidation, Dimerization)
The electron-rich nature of the indole ring makes it susceptible to oxidation.
-
Indole Oxidation: Indole oxidation can lead to a complex mixture of products.[13] This is often exacerbated by the presence of an oxidant (sometimes required for the catalytic cycle) and elevated temperatures.
-
Mitigation:
-
Ensure the reaction is run under a strictly inert atmosphere.
-
Minimize reaction time and temperature.
-
If an external oxidant is used, carefully screen its type and stoichiometry.
-
-
-
N-H Functionalization: In reactions with unprotected indoles, the N-H bond is often the most reactive site, leading to undesired N-functionalization.[14]
-
Mitigation:
-
Frequently Asked Questions (FAQs)
Q1: Should I use a protecting group on my indole nitrogen?
A1: This is a critical decision that depends on your reaction.
-
Yes, if:
-
You are observing significant N-H functionalization as a side reaction.[14]
-
You are performing reactions that are incompatible with a free N-H, such as lithiation.
-
You want to use the protecting group itself as a directing group.
-
-
No, if:
-
The reaction conditions are mild and selective for C-H functionalization.
-
The protecting group would add extra steps to your synthesis (addition and removal).
-
The free N-H is essential for the desired reactivity.
-
Q2: How do I effectively monitor the progress of my reaction?
A2: Regular monitoring is key to determining the optimal reaction time and preventing byproduct formation.[3]
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It helps visualize the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of the spots observed on TLC.
Q3: My product is difficult to purify. What are some common strategies?
A3: Purification of indole derivatives can be challenging due to similar polarities of starting materials, products, and byproducts.
-
Flash Column Chromatography: The most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, a combination of methanol extraction and n-hexane re-extraction has been used to purify indole from wash oil.[16]
Q4: Can microwave irradiation improve my indole functionalization reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to significantly reduced reaction times and can sometimes improve yields by providing rapid and uniform heating.[3][17] However, it's important to carefully monitor the temperature to avoid decomposition.
Experimental Protocols
General Procedure for a Palladium-Catalyzed C-H Arylation (Illustrative Example)
This protocol is a general guideline and will require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction tube, add the indole substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if required, 4-10 mol%), and base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.[8]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, DMF, dioxane) via syringe.[8]
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir for the optimized reaction time (e.g., 12-24 hours).[6][8]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[8]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[8]
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available from: [Link]
-
Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available from: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available from: [Link]
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chemistry – An Asian Journal. Available from: [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Available from: [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol)... ResearchGate. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications. Available from: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Available from: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available from: [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available from: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available from: [Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
-
C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews. Available from: [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available from: [Link]
-
Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences. Available from: [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available from: [Link]
-
Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. Advanced Synthesis & Catalysis. Available from: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Indoleamines
<__ _>
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of indoleamines such as serotonin, melatonin, and their precursors. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your results.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a frequent issue in HPLC.[1][2] This phenomenon is particularly prevalent when analyzing basic compounds like indoleamines.[1][3] The primary reason for this is the presence of multiple retention mechanisms for the analyte interacting with the stationary phase.[1][3] While the desired interaction is hydrophobic, secondary interactions, often electrostatic, can cause a portion of the analyte molecules to lag behind, resulting in a "tail."
For indoleamines, the main culprits behind peak tailing are:
-
Silanol Interactions: Silica-based reversed-phase columns, especially older "Type A" silica, have residual, unreacted silanol groups (Si-OH) on their surface.[1][4][5] These silanol groups are acidic and can become deprotonated (negatively charged) at mobile phase pH values above 3.0.[3][6] Indoleamines, containing basic amine functional groups, can be protonated (positively charged) and will interact electrostatically with these ionized silanols, leading to significant peak tailing.[3][7]
-
Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column packing can act as Lewis acids.[1][8] These metal ions can chelate with indoleamines, creating another secondary retention mechanism that contributes to peak broadening and tailing.[8][9] Metal ions can also leach from stainless steel components of the HPLC system, such as frits and tubing, and accumulate on the column.[10][11]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter that dictates the ionization state of both the indoleamine analytes and the residual silanol groups.[12][13][14] When the mobile phase pH is close to the pKa of an analyte, a mixed population of ionized and non-ionized species exists, which can lead to peak broadening and tailing.[6][12]
-
Column and System Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., from long or wide tubing) can distort the flow path and cause all peaks in a chromatogram to tail.[2][9][15]
Troubleshooting Guide: A Systematic Approach
A logical, step-by-step approach is crucial for effectively diagnosing and resolving peak tailing. The following sections provide a series of questions and answers to guide you through the troubleshooting process.
Is the peak tailing specific to indoleamines or are all peaks affected?
-
If all peaks are tailing: This suggests a physical or system-wide issue.
-
Check for a partially blocked column inlet frit. Debris from samples or pump seals can accumulate on the frit, distorting the sample band.[2]
-
Protocol: Disconnect the column, reverse it, and flush it to waste with a strong solvent. If this resolves the issue, install an in-line filter between the autosampler and the column to prevent future contamination.[2]
-
-
Inspect for a column void. This can occur from pressure shocks or operating at a high pH.[9] A void at the column inlet will cause peak distortion.[9]
-
Action: If a void is suspected, the column may need to be replaced. To prevent voids, always ramp up the flow rate gradually and operate within the column's recommended pH range.[9]
-
-
Minimize extra-column volume. Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[6]
-
Action: Use narrow internal diameter tubing (e.g., 0.005") and keep connections as short as possible.[4]
-
-
-
If only indoleamine peaks are tailing: This points to a chemical interaction between your analytes and the stationary phase. The following troubleshooting steps are designed to address these specific interactions.
Have you optimized the mobile phase pH?
The pH of the mobile phase is one of the most powerful tools for improving the peak shape of ionizable compounds like indoleamines.[12][14]
-
Q: How does mobile phase pH affect indoleamine peak shape?
-
A: By controlling the ionization state of both the indoleamine and the stationary phase's residual silanol groups. The pKa of silanol groups is typically between 3.5 and 4.5.[7]
-
At low pH (≤ 3.0): The silanol groups are protonated and neutral, minimizing their electrostatic interaction with protonated basic analytes like indoleamines.[1][3][5] This is often the most effective way to reduce peak tailing for these compounds.[3]
-
At high pH (> 8.0): The basic indoleamines are deprotonated and neutral, which also reduces interaction with ionized silanols. However, traditional silica-based columns are not stable at high pH. Modern hybrid or bidentate bonded columns are required for high-pH work.[6]
-
-
-
Experimental Protocol: pH Optimization
-
Determine the pKa of your indoleamines. This information is crucial for selecting an appropriate mobile phase pH.
-
Prepare a series of buffered mobile phases at different pH values. For example, you could test pH 2.5, 3.0, and 6.0 using a phosphate or formate buffer.
-
Inject your indoleamine standards at each pH condition and observe the effect on peak shape and retention time.
-
Select the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).
-
Are you using a suitable HPLC column?
Modern HPLC columns are designed to minimize the negative effects of residual silanols.
-
Q: What type of column is best for analyzing indoleamines?
-
A: A high-purity, "Type B" silica column that has been thoroughly end-capped is highly recommended.[1][9]
-
End-capping is a process that chemically treats the silica surface to convert residual silanol groups into less polar functional groups, thereby reducing their ability to interact with basic analytes.[3]
-
Hybrid stationary phases, which incorporate organic and inorganic materials, offer improved pH stability and reduced silanol activity.[1]
-
-
-
Q: How do I know if my column is the problem?
-
A: Substitute your current column with a new, high-quality, end-capped column of the same chemistry.[9] If the peak tailing is significantly reduced, your original column may be old, contaminated, or not suitable for basic compounds.
-
Have you considered using mobile phase additives?
When pH adjustment and column selection are not sufficient, mobile phase additives can be used to further improve peak shape.
-
Q: What is the role of Triethylamine (TEA) in the mobile phase?
-
Experimental Protocol: Using TEA as a Mobile Phase Additive
-
Start with a low concentration of TEA, typically around 0.05% (v/v) or 5-25 mM, in the aqueous portion of your mobile phase.[4][5][9]
-
Adjust the pH of the mobile phase after adding the TEA.
-
Equilibrate the column thoroughly with the TEA-containing mobile phase before injecting your samples.
-
Note: While effective, TEA can be difficult to wash out of a column and may suppress ionization in mass spectrometry detectors.[7]
-
-
Q: Are there alternatives to TEA for addressing metal contamination?
-
A: Yes, if metal chelation is suspected as a cause of peak tailing, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective. EDTA will bind to the metal ions, preventing them from interacting with your indoleamine analytes.
-
Data Presentation
| Troubleshooting Strategy | Mechanism of Action | Typical Parameters | Considerations |
| Low pH Mobile Phase | Protonates silanol groups, making them neutral.[1][3] | pH 2.5 - 3.0 | Ensure analytes are stable at low pH. |
| High-Purity, End-Capped Column | Reduces the number of available acidic silanol groups.[3] | "Type B" silica, hybrid phases. | May be a higher initial cost but improves data quality. |
| Triethylamine (TEA) Additive | Competitively blocks active silanol sites.[5][16][17] | 0.05% - 0.1% (v/v) or 5-25 mM | Can be difficult to remove from the column; may suppress MS signal.[7] |
| Increased Buffer Concentration | Can help mask residual silanol interactions.[9] | >20 mM | Check for buffer solubility in the organic modifier. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing in indoleamine analysis.
Caption: A logical workflow for troubleshooting peak tailing.
FAQs
Q1: What is an acceptable peak tailing factor? A1: An ideal peak has a tailing factor (Tf) of 1.0. Generally, a Tf greater than 1.2 is considered tailing, although values up to 1.5 may be acceptable for some assays.[3] Regulatory guidelines often specify the acceptable tailing factor for a given method.[1]
Q2: Can sample preparation affect peak tailing? A2: Yes, absolutely. A clean sample is essential. Complex matrices can introduce contaminants that accumulate on the column, leading to peak distortion.[6] Techniques like Solid Phase Extraction (SPE) can be used to clean up samples and remove interfering compounds, which improves peak shape and extends column life.[3][6] It is also recommended to dissolve the sample in the mobile phase whenever possible to avoid solvent mismatch effects that can cause peak distortion.[4]
Q3: Could column overload be causing my peak tailing? A3: Yes, injecting too much sample mass can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape and a decrease in retention time.[2] To check for this, dilute your sample and inject a smaller mass onto the column. If the peak shape improves and the retention time increases, you were likely overloading the column.[2]
Q4: Why is it important to use a high-purity, "Type B" silica column? A4: Older "Type A" silica columns have a higher content of acidic silanols and trace metal contaminants.[1][5] Modern "Type B" silica is manufactured to be metal-free and has a much lower concentration of free silanols, significantly reducing the potential for secondary interactions with basic compounds like indoleamines.[1]
Q5: Can increasing the column temperature help reduce peak tailing? A5: In some cases, yes. Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, which may lead to sharper, more symmetrical peaks. However, the effect is analyte- and method-dependent and should be evaluated systematically.[7]
References
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 22, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved January 22, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved January 22, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved January 22, 2026, from [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. (2025, October 28). Retrieved January 22, 2026, from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved January 22, 2026, from [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Retrieved January 22, 2026, from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). Retrieved January 22, 2026, from [Link]
-
HPLC Peak Tailing - Axion Labs. (n.d.). Retrieved January 22, 2026, from [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6). Retrieved January 22, 2026, from [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1). Retrieved January 22, 2026, from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved January 22, 2026, from [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. (2014, December 20). Retrieved January 22, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 22, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
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- 17. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Strategies for Scaling Up the Synthesis of (1-Methyl-1H-indol-4-yl)methanamine
Welcome to the technical support center for the synthesis of (1-methyl-1H-indol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important indole derivative. We will address common challenges, provide troubleshooting advice, and offer practical solutions in a direct question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and which is most amenable to scale-up?
There are several established routes to synthesize this compound. The most common starting points involve the functionalization of a pre-formed indole ring. A highly adaptable route for scale-up begins with 4-cyano-1-methyl-1H-indole, which can then be reduced to the target methanamine.
-
Route A: Reduction of 4-Cyano-1-methyl-1H-indole: This is often the preferred route for larger scale synthesis due to the availability of the starting material and the generally high yields of the reduction step. Common reducing agents include Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.
-
Route B: Fischer Indole Synthesis: While a classic and powerful method for indole synthesis, the Fischer indole synthesis can present challenges in regioselectivity when using substituted hydrazines, potentially leading to mixtures of isomers that are difficult to separate on a large scale.[1][2] The reaction is also sensitive to temperature and acid strength.[1]
-
Route C: Palladium-Catalyzed Annulation: Modern methods involving palladium-catalyzed reactions of haloanilines with alkynes offer a versatile approach.[3] However, the cost of the catalyst and ligands can be a significant factor in large-scale production.
For scalability, Route A is generally recommended. The key is to optimize the reduction conditions to ensure high conversion and minimize side products.
Q2: I'm observing low yields during the N-methylation of the indole nitrogen. What are the likely causes and how can I improve this step?
Low yields in the N-methylation of an indole can stem from several factors, including the choice of base, solvent, and methylating agent, as well as potential side reactions.
Common Causes of Low Yield:
-
Incomplete Deprotonation: The indole N-H is acidic, but a sufficiently strong base is required for complete deprotonation to the indolide anion. Weaker bases like carbonates may not be effective.
-
Competing C-Alkylation: The indolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and the C3 position. While N-alkylation is generally favored, C3-alkylation can become a significant side reaction under certain conditions.[4]
-
Instability of the Methylating Agent: Reagents like methyl iodide can be light-sensitive and degrade over time.
-
Reaction with Solvent: Protic solvents can compete with the indole for the base.
Troubleshooting and Optimization:
-
Base Selection: A strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective for deprotonating the indole nitrogen.[5]
-
Methylating Agent: Methyl iodide or dimethyl sulfate are common and effective methylating agents.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature after the addition of the methylating agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q3: During the reduction of the 4-cyano group, I am getting a mixture of products and some starting material remains. How can I drive the reaction to completion and improve selectivity?
Incomplete reduction and the formation of side products are common hurdles when scaling up the reduction of a nitrile.
Potential Issues:
-
Insufficient Reducing Agent: On a larger scale, ensuring adequate molar equivalents of the reducing agent is critical.
-
Deactivation of Catalyst (for hydrogenation): The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.
-
Formation of Aldehyde/Imine Intermediates: Partial reduction can lead to the formation of stable intermediates that may not be fully reduced to the amine.
Solutions and Strategies:
-
Lithium Aluminum Hydride (LAH):
-
Stoichiometry: Use a sufficient excess of LAH (typically 1.5-2.0 equivalents) to ensure complete reduction.
-
Solvent: Anhydrous THF or diethyl ether are the preferred solvents.
-
Temperature: The reaction is typically performed at reflux to ensure it goes to completion. Careful, controlled quenching of the excess LAH at the end of the reaction is crucial for safety and to avoid product degradation.
-
-
Catalytic Hydrogenation:
-
Catalyst Loading: Ensure an appropriate catalyst loading (e.g., 5-10 mol% of Pd/C).
-
Hydrogen Pressure: Higher hydrogen pressures (e.g., 50-100 psi) can improve the reaction rate and drive it to completion.
-
Solvent: Methanol or ethanol are common solvents for this reaction. The addition of a small amount of acid can sometimes improve the reaction rate.
-
Purity of Starting Material: Ensure the 4-cyano-1-methyl-1H-indole is free of impurities that could poison the catalyst.
-
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the scale-up process.
Problem 1: Poor Regioselectivity in Fischer Indole Synthesis
Symptoms:
-
Formation of multiple indole isomers in the final product mixture.
-
Difficult purification, requiring extensive chromatography.
Causality: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[2] With a meta-substituted phenylhydrazine, the cyclization can proceed in two different directions, leading to a mixture of 4- and 6-substituted indoles. The electronic nature of the substituent can influence the regioselectivity, but often a mixture is obtained.[2]
Solutions:
-
Use a Starting Material with Pre-defined Regiochemistry: The most reliable solution is to start with a precursor where the desired substitution pattern is already established, such as 4-nitro-1-methyl-1H-indole, which can then be converted to the amine.
-
Optimize Cyclization Conditions: While less likely to achieve complete selectivity, systematically varying the acid catalyst (e.g., polyphosphoric acid, zinc chloride) and temperature may favor the formation of one isomer over the other.[1]
Problem 2: Product Degradation During Workup and Purification
Symptoms:
-
Discoloration of the product (often turning brown or black).
-
Low isolated yield despite clean reaction conversion by TLC or LC-MS.[6]
-
Appearance of new impurity spots on TLC after workup.[6]
Causality: Indoles, particularly those with electron-donating groups like a methanamine, can be sensitive to air and acid.[4] The lone pair on the indole nitrogen makes the ring electron-rich and susceptible to oxidation. The primary amine of the product can also be reactive.
Solutions:
-
Acid-Free Workup: If possible, avoid acidic conditions during the workup. Use a basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere to minimize contact with oxygen.
-
Purification Method:
-
Column Chromatography: Use a silica gel column with a non-polar eluent system, and consider adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking and degradation of the amine on the acidic silica gel.
-
Crystallization/Salt Formation: Conversion of the amine product to a stable salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization and also improves the long-term stability of the compound.
-
Problem 3: Difficulty in Removing Impurities During Purification
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Persistent impurities observed in the NMR spectrum of the final product.
Causality: Impurities with similar polarity to the desired product can be challenging to separate. These may include starting materials, side products from the reaction, or impurities from the reagents used.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Derivative Formation: As mentioned previously, converting the amine to a salt can change its solubility properties, allowing for purification by crystallization or extraction. The pure amine can then be regenerated by treatment with a base.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (C18 silica) or using a different stationary phase like alumina.
III. Experimental Protocols
Protocol 1: N-Methylation of 4-Cyanoindole
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyanoindole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Methylation: Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of 4-Cyano-1-methyl-1H-indole with LAH
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LAH (2.0 eq) and anhydrous THF.
-
Addition of Nitrile: Add a solution of 4-cyano-1-methyl-1H-indole (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Quench: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by column chromatography or by conversion to a suitable salt followed by recrystallization.
IV. Data Presentation
Table 1: Comparison of Scaling-Up Strategies for Key Reaction Steps
| Step | Method | Key Parameters | Pros | Cons |
| N-Methylation | NaH / MeI in DMF | Temperature control, inert atmosphere | High yield, reliable | Use of hazardous NaH, moisture sensitive |
| K₂CO₃ / MeI in Acetone | Reflux temperature | Milder conditions, less hazardous | Lower yields, longer reaction times | |
| Nitrile Reduction | LAH in THF | Anhydrous conditions, careful quench | High yield, fast reaction | Hazardous reagent, exothermic quench |
| Catalytic Hydrogenation | Catalyst loading, H₂ pressure | Safer on large scale, clean reaction | Potential for catalyst poisoning, requires specialized equipment |
V. Visualizations
Diagram 1: Synthetic Pathway and Troubleshooting Points
Caption: Key steps and troubleshooting points in the synthesis.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Benchchem. (n.d.). Strategies to avoid side reactions in indole functionalization. Retrieved from
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5986-5991. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail? PMC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
Benchchem. (n.d.). Strategies to avoid side-reactions during the functionalization of the indolizine C7 position. Retrieved from
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Retrieved from [Link]
-
University of Groningen. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(21), 5001. [Link]
-
ResearchGate. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(13), 203-209. [Link]
-
ResearchGate. (2018). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 26(16), 4991. [Link]
-
National Institutes of Health. (2014). Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. PMC. Retrieved from [Link]
-
ACS Publications. (1993). Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. Journal of Medicinal Chemistry, 36(17), 2572-2581. [Link]
-
PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse. Bioorganic & Medicinal Chemistry, 22(14), 3694-3705. [Link]
-
Google Patents. (n.d.). Process for separation and purification of methyl amines. Retrieved from
-
PubMed. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society, 145(49), 26540-26544. [Link]
-
MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2593. [Link]
-
PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]
-
Google Patents. (n.d.). Methylamines purification by distillation and purge. Retrieved from
-
Google Patents. (n.d.). Methylamines purification process. Retrieved from
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How To [chem.rochester.edu]
Technical Support Center: Minimizing Impurity Formation in the Reduction of 1-methyl-4-cyanoindole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-4-aminomethylindole from 1-methyl-4-cyanoindole. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this reduction, enabling you to minimize impurity formation and maximize the yield and purity of your target compound.
Introduction: The Critical Nature of Purity in Amine Synthesis
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where purity is paramount. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous drug candidates.[1][2] The reduction of 1-methyl-4-cyanoindole is a key step in accessing a versatile building block, but like many chemical transformations, it is not without its challenges. The formation of impurities can complicate downstream processing, reduce yields, and potentially introduce toxic byproducts that are difficult to remove.[3][4]
This guide will delve into the two most common methods for this reduction—catalytic hydrogenation and metal hydride reduction—providing a framework for understanding and mitigating impurity formation in each.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often "greener" method for nitrile reduction, typically employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[4][5] This method involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.[6]
Troubleshooting Guide: Catalytic Hydrogenation
Question 1: My reaction is sluggish or incomplete, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion in catalytic hydrogenation can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The activity of heterogeneous catalysts like Raney Nickel and Pd/C can diminish over time due to improper storage or handling. Raney Nickel, for instance, is typically stored under water or ethanol to maintain its activity.[1][7]
-
Solution: Always use freshly prepared or properly stored catalyst. For Raney Nickel, ensure it has been thoroughly washed to remove any residual alkali from its preparation.[8]
-
-
Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst surface, rendering it inactive. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure your 1-methyl-4-cyanoindole is of high purity. If necessary, recrystallize or purify it by column chromatography before the reaction. Use high-purity, degassed solvents.
-
-
Insufficient Hydrogen Pressure or Agitation: For the reaction to proceed efficiently, there must be adequate contact between the substrate, catalyst, and hydrogen gas.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor. Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate mass transfer.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For nitrile reductions, a moderate temperature is often optimal.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 40-50°C, while monitoring the reaction progress by TLC or HPLC.
-
Question 2: I am observing the formation of secondary and tertiary amine impurities. What is the mechanism of their formation and how can I suppress them?
Answer:
The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. This occurs through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction.
Impurity Formation Pathway: Secondary and Tertiary Amines
Caption: Formation of secondary and tertiary amines.
To minimize these impurities, the addition of ammonia or a primary amine scavenger is a common strategy.
-
Ammonia Addition: Introducing ammonia into the reaction mixture can help to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.
-
Protocol: Saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas before adding the substrate and catalyst.
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol and methanol are commonly used.
-
Recommendation: Anhydrous ammonia in methanol is a frequently used solvent system to minimize these byproducts.
-
Question 3: I have a halogenated precursor to 1-methyl-4-cyanoindole. Am I at risk of dehalogenation during hydrogenation?
Answer:
Yes, dehalogenation is a significant risk when using certain hydrogenation catalysts, particularly Pd/C, with halogenated aromatic compounds.[3][4] If your synthesis of 1-methyl-4-cyanoindole involved a bromo or iodo-indole precursor, residual amounts of this starting material could be dehalogenated under the reduction conditions, leading to the formation of 1-methylindole as an impurity.
-
Catalyst Selection: Raney Nickel is generally less prone to causing dehalogenation compared to Palladium-based catalysts.
-
Recommendation: If your starting material may contain halogenated impurities, consider using Raney Nickel as your catalyst.
-
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the extent of dehalogenation.
Method 2: Metal Hydride Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[2] However, its high reactivity necessitates careful handling and can lead to different impurity profiles compared to catalytic hydrogenation.[9]
Troubleshooting Guide: LiAlH₄ Reduction
Question 1: My reaction is generating a significant amount of a byproduct that is not my desired amine. What could it be?
Answer:
One of the most common side reactions during the LiAlH₄ reduction of nitriles is hydrolysis of the nitrile or intermediate imine, especially during the work-up procedure. This can lead to the formation of the corresponding carboxylic acid or aldehyde.
-
Incomplete Reduction and Hydrolysis: If the reaction is not complete, the intermediate imine can be hydrolyzed to an aldehyde during aqueous work-up.
-
Nitrile Hydrolysis: Under harsh work-up conditions (e.g., prolonged exposure to acid or base at elevated temperatures), the nitrile group itself can be hydrolyzed to a carboxylic acid.[6][10][11]
LiAlH₄ Reduction and Potential Hydrolysis Pathway
Caption: LiAlH₄ reduction and potential hydrolysis byproducts.
-
Work-up Procedure: The work-up after a LiAlH₄ reduction is critical. A carefully controlled quench at low temperature is essential to avoid hydrolysis and other side reactions. The Fieser work-up is a widely used and reliable method.[12]
-
Recommended Work-up (Fieser Method):
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used.
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water three times the mass of LiAlH₄ used.
-
Warm the mixture to room temperature and stir until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with an appropriate solvent (e.g., THF, ethyl acetate).
-
-
Question 2: The indole ring of my product seems to be unstable under the reaction or work-up conditions. What could be happening?
Answer:
The indole ring is generally stable to LiAlH₄. However, the use of strong acids during work-up can lead to dimerization or polymerization of indole derivatives, especially if the reaction generates electrophilic intermediates.[13]
-
Acid-Catalyzed Degradation: Avoid using strong acids to neutralize the reaction mixture if possible. The Fieser work-up, which results in a basic to neutral mixture, is generally preferred.
-
Temperature Control: Exothermic quenching of excess LiAlH₄ can lead to localized heating, which may promote degradation of the product. Maintain strict temperature control throughout the work-up.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is generally better for 1-methyl-4-cyanoindole?
A1: The "better" method depends on several factors, including the scale of the reaction, available equipment, and the nature of any potential impurities in the starting material.
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Safety | Generally safer, especially on a large scale. | Requires careful handling of a pyrophoric reagent. |
| Work-up | Simple filtration to remove the catalyst. | Requires a careful and controlled aqueous quench. |
| Selectivity | Can be prone to over-reduction and dehalogenation. | Generally chemoselective for the nitrile group. |
| Impurities | Secondary/tertiary amines, dehalogenated byproducts. | Hydrolysis products (aldehyde, carboxylic acid). |
For initial lab-scale synthesis where starting material purity can be well-controlled, LiAlH₄ often gives a cleaner product profile if the work-up is performed correctly. For larger-scale synthesis, the safety and ease of work-up of catalytic hydrogenation are often advantageous.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (1-methyl-4-cyanoindole) will be less polar than the product (1-methyl-4-aminomethylindole). The product amine may streak on the TLC plate; adding a small amount of triethylamine or ammonia to the eluent can improve the spot shape. For more quantitative analysis, HPLC is the preferred method.[14][15][16][17][18]
Q3: What are the best practices for purifying the final product, 1-methyl-4-aminomethylindole?
A3: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: The basicity of the amine product allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Column Chromatography: If impurities have similar basicity, purification by column chromatography on silica gel may be necessary. A gradient elution with a mixture of dichloromethane and methanol, often with a small percentage of triethylamine or ammonium hydroxide to prevent streaking, is a good starting point.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective method for removing minor impurities.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
-
Preparation: In a well-ventilated fume hood, bubble ammonia gas through anhydrous methanol for 15-20 minutes to create a saturated solution.
-
Reaction Setup: To a hydrogenation vessel, add 1-methyl-4-cyanoindole (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add the prepared ammoniacal methanol. Carefully add Raney Nickel (approx. 50% by weight of the starting material, washed with methanol).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to 40-50°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or acid-base extraction as described in the FAQs.
Protocol 2: LiAlH₄ Reduction
-
Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Substrate: Dissolve 1-methyl-4-cyanoindole (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously add water (x mL, where x = g of LiAlH₄), followed by 15% NaOH (x mL), and then water (3x mL).
-
Isolation: Stir the mixture at room temperature for 1 hour, then filter through Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product as described above.
References
- Beilstein J. Org. Chem. 2011, 7, 29–33.
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
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- Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchG
- Lithium Aluminum Hydride (LiAlH4)
- Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal.
- Verification of preparations of (1H-indol-3-yl)
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- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Synthesis of 3-Methyl Indoles via Catellani Reaction - ResearchG
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- Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).
- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd coc
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enhancing the stability of (1-methyl-1H-indol-4-yl)methanamine for in vitro assays
A Guide to Enhancing Compound Stability for In Vitro Assays
Welcome to the technical support guide for (1-methyl-1H-indol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges encountered during in vitro experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a molecule of interest in many screening campaigns. Its structure, featuring an electron-rich indole nucleus and a primary amine, confers specific biological activities but also presents distinct chemical liabilities.[1][2] The primary amine is basic and nucleophilic, while the indole ring is susceptible to oxidation. These characteristics can lead to compound degradation, non-specific interactions, and assay interference, making careful handling and optimized assay conditions paramount for generating reliable data.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My compound's activity decreases over the course of my multi-hour incubation. What is the likely cause and how can I fix it?
A1: This is a classic sign of compound instability in your aqueous assay buffer. The two primary culprits are oxidation and pH-mediated degradation.
-
Mechanistic Insight: The indole scaffold is electron-rich and highly susceptible to oxidation by dissolved oxygen in aqueous media, a reaction often catalyzed by trace metal ions or light exposure. This can lead to the formation of hydroxylated indoles, oxindoles, or other degradation products that may have reduced or no activity.[5][6] The primary amine can also undergo oxidative deamination.
Troubleshooting & Mitigation Protocol:
-
Oxygen Exclusion:
-
Action: Degas your assay buffer before use. This can be done by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a vacuum pump.
-
Causality: Removing dissolved oxygen, a key reactant, directly inhibits the oxidation pathway.
-
-
Antioxidant Addition:
-
Action: Supplement your buffer with a low-concentration antioxidant.
-
Recommended Agents:
-
Ascorbic Acid (Vitamin C): 50-100 µM
-
Trolox (a water-soluble Vitamin E analog): 20-50 µM
-
-
Causality: These agents act as sacrificial reductants, preferentially reacting with oxidizing species before they can damage your test compound.
-
-
Metal Chelation:
-
Action: Add a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your buffer at a final concentration of 0.1-1.0 mM.
-
Causality: EDTA sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species (ROS) and accelerate compound degradation.
-
-
Light Protection:
-
Action: Prepare stock solutions and conduct experiments in amber-colored vials and plates. Minimize exposure of the compound, both in solid and solution form, to direct light.
-
Causality: Photo-oxidation can be a significant degradation pathway for aromatic heterocyclic compounds like indole.
-
Q2: I'm seeing inconsistent results and a high number of false positives in my high-throughput screen (HTS). Could my compound be an assay interferent?
A2: Absolutely. Molecules with reactive functional groups are notorious for causing assay interference, often referred to as "Pan-Assay Interference Compounds" (PAINS).[7] The primary amine and indole core in this compound make it a candidate for such behavior through several mechanisms.[8][9]
-
Mechanistic Insight:
-
Chemical Reactivity: The primary amine is a nucleophile and can form covalent bonds with proteins in your assay, such as enzymes or antibodies, leading to non-specific inhibition or signal disruption.[3] This is particularly problematic in assays containing proteins with reactive cysteine residues.
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, producing artifactual inhibition.[10]
-
Reporter System Interference: The compound may directly inhibit a reporter enzyme (e.g., Firefly Luciferase) or possess intrinsic fluorescent properties that confound the assay readout.[8]
-
Workflow for Diagnosing Assay Interference
This workflow helps you systematically identify the source of interference.
Caption: Troubleshooting workflow for assay interference.
Q3: What is the optimal way to prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical first steps to prevent degradation before your experiment even begins.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis and reactions with the primary amine. Ensures compound is fully solubilized before dilution. |
| Concentration | 10-20 mM | A standard concentration that is high enough to avoid multiple dilution steps but low enough to remain soluble. |
| Storage Temp. | -20°C or -80°C | Reduces molecular motion and slows the rate of any potential degradation reactions. |
| Container | Amber glass vials with tight-fitting caps | Protects from light-induced degradation and prevents solvent evaporation or water absorption.[5] |
| Handling | Use dedicated pipette tips. Prepare fresh aqueous dilutions for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. | Prevents cross-contamination and degradation in aqueous media. The compound is significantly less stable in buffer than in DMSO. |
Understanding Potential Degradation Pathways
The instability of this compound in typical aerobic, aqueous assay conditions stems from the reactivity of its core structures. The following diagram illustrates the most probable degradation mechanisms.
Caption: Potential oxidative and hydrolytic degradation pathways.
These degradation pathways, particularly those involving oxidation of the indole ring, are well-documented for indole derivatives.[5][6] The formation of these byproducts not only reduces the concentration of your active compound but can also introduce new, potentially interfering species into your assay.
Protocols for Stability and Reactivity Assessment
To quantitatively assess stability and rule out covalent reactivity, we recommend the following standardized protocols.
Protocol 1: Assay Buffer Stability Assessment
Objective: To determine the rate of compound degradation in your final assay buffer.
Methodology:
-
Preparation: Prepare your complete assay buffer, including all additives except for the target protein/enzyme.
-
Incubation: Add this compound to the buffer at its final assay concentration. Create two incubation conditions: one protected from light at 37°C and a control sample at 4°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately stop any reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Interpretation: Plot the percentage of remaining parent compound versus time. A stable compound will show >90% remaining after the longest assay incubation time. This method is a standard approach in ADME profiling.[11][12]
Protocol 2: Thiol Reactivity Assessment
Objective: To assess the potential for the compound to act as a covalent modifier by reacting with thiols.
Methodology:
-
Reagents: Prepare a solution of a biologically relevant thiol, such as glutathione (GSH), at 1 mM in phosphate buffer (pH 7.4).
-
Incubation: Add your test compound (typically at 10-50 µM) to the GSH solution and to a control buffer without GSH. Incubate at room temperature or 37°C.
-
Time Points: Take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Analyze samples by LC-MS/MS to monitor the depletion of the parent compound in the presence vs. absence of GSH. A secondary analysis can search for the mass of the expected compound-GSH adduct.
-
Interpretation: Rapid depletion of the parent compound only in the presence of GSH is a strong indicator of thiol reactivity and a high potential for assay interference via covalent modification.[3][7]
By implementing these troubleshooting guides and validation protocols, researchers can significantly enhance the reliability and reproducibility of their in vitro data for this compound, ensuring that observed biological effects are specific and not artifacts of compound instability.
References
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]
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Taylor, R. D. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
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Sadybekov, A. A., Sadybekov, A. V., & Katritch, V. (2022). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 21(12), 919–938. Available from: [Link]
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Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Available from: [Link]
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Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1–6. Available from: [Link]
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Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Available from: [Link]
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St. John Smith, E., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 61(10), 4886–4897. Available from: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 6(10), 1117–1128. Available from: [Link]
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PubChem. (n.d.). C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Zhang, L., et al. (2022). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules, 27(19), 6649. Available from: [Link]
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PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Hosamani, K. M., et al. (2016). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Journal of Chemistry, 2016, 1–13. Available from: [Link]
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Umer, S. M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7431. Available from: [Link]
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de Sá, A., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(7), 2788–2813. Available from: [Link]
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Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 489092. Available from: [Link]
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Sharma, R., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(10), 2315. Available from: [Link]
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AnyLearn. (n.d.). Learn Amines In Pharmaceuticals. Retrieved January 21, 2026, from [Link]
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Moratório de Moraes, R. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(12), e202304603. Available from: [Link]
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National Center for Advancing Translational Sciences. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Available from: [Link]
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BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved January 21, 2026, from [Link]
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Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2270. Available from: [Link]
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Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3353–3366. Available from: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of (1-methyl-1H-indol-4-yl)methanamine and (1H-indol-4-yl)methanamine: The Impact of N1-Methylation on Physicochemical and Pharmacological Properties
Abstract: The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery. Even minor structural changes, such as the addition of a single methyl group, can profoundly alter a compound's physicochemical properties, metabolic stability, and interaction with biological targets. This guide provides an in-depth comparative analysis of (1H-indol-4-yl)methanamine and its N1-methylated analogue, (1-methyl-1H-indol-4-yl)methanamine. By examining the causal relationships between this specific methylation and the resulting changes in properties, we offer researchers and drug developers critical insights into leveraging this modification for optimizing indole-based therapeutic agents, particularly those targeting the serotonergic system.
Introduction: The Significance of the Indole Scaffold and N-Methylation
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for targeting a wide range of biological receptors. (1H-indol-4-yl)methanamine serves as a foundational structure within the class of indolealkylamines, known for their interactions with the central nervous system.[4]
The central inquiry of this guide revolves around a single, targeted modification: the methylation of the indole nitrogen at position 1 (N1). This seemingly simple alteration introduces a methyl group that can induce significant steric and electronic changes. Understanding the precise consequences of N1-methylation is crucial for structure-activity relationship (SAR) studies, enabling a more rational design of ligands with desired properties such as increased potency, improved selectivity, or enhanced metabolic stability.[5]
Structural and Physicochemical Analysis
The addition of a methyl group to the indole nitrogen fundamentally alters the molecule's physical and chemical characteristics. The N-H bond in the parent compound, (1H-indol-4-yl)methanamine, allows it to act as a hydrogen bond donor. This capability is eliminated upon methylation, which can significantly impact solubility, crystal packing, and receptor interactions.[5] Furthermore, the methyl group increases the molecule's lipophilicity, a key factor influencing its ability to cross cellular membranes, including the blood-brain barrier.
| Property | (1H-indol-4-yl)methanamine | This compound | Causality of Difference |
| Molecular Formula | C₉H₁₀N₂ | C₁₀H₁₂N₂ | Addition of a -CH₂- group. |
| Molecular Weight | 146.19 g/mol [4][6] | 160.22 g/mol | Addition of a methyl group (14 Da). |
| Calculated logP | ~1.5 (estimated) | ~2.0 (estimated) | The methyl group increases lipophilicity (hydrophobicity). |
| Hydrogen Bond Donors | 2 (N-H on indole, N-H₂ on amine) | 1 (N-H₂ on amine) | N1-methylation removes the indole N-H donor site. |
| pKa (amine) | ~9.5-10.0 (estimated) | ~9.5-10.0 (estimated) | N1-methylation has a minimal electronic effect on the distal aminomethyl group's basicity. |
Comparative Synthesis Pathways
The synthesis of both compounds typically originates from a common precursor, 4-cyanoindole or indole-4-carbaldehyde. The divergence in the synthetic route lies in the timing of the N1-methylation step.
Route A (Methylation First): The indole nitrogen of the precursor is first methylated, commonly using a base such as sodium hydride (NaH) followed by an electrophilic methyl source like methyl iodide (CH₃I). The resulting N-methylated intermediate is then converted to the final amine.
Route B (Methylation Last): The precursor is first converted to (1H-indol-4-yl)methanamine. The final step is the selective methylation of the indole nitrogen. This can be more challenging due to the potential for competing methylation at the primary amine.
The "Methylation First" approach (Route A) is generally preferred as it avoids the issue of N-selectivity in the final step and often leads to cleaner product formation.
Below is a generalized workflow illustrating the synthesis from a 4-cyanoindole precursor.
Caption: Generalized synthetic routes to the target compounds.
Pharmacological Profile: A Focus on Serotonergic Receptors
Indolealkylamines are well-known for their interaction with serotonin (5-HT) receptors.[9] The primary target for many psychoactive tryptamines is the 5-HT₂A receptor, which mediates excitatory effects in the central nervous system.[10] The affinity and efficacy at this and other 5-HT receptor subtypes are critical determinants of a compound's overall pharmacological profile.
Structure-Activity Relationship (SAR) Insights:
-
Increased Lipophilicity: The addition of the N1-methyl group increases the molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier, potentially leading to greater central nervous system bioavailability and a more potent in-vivo effect.
-
Steric Influence: The methyl group introduces steric bulk near the indole ring. This can either enhance or diminish binding affinity depending on the specific topology of the receptor's binding pocket. For many tryptamines, N1-methylation is known to be compatible with or even beneficial for high-affinity binding at 5-HT₂A receptors.
-
Metabolic Stability: The N-H proton of the indole is a potential site for Phase I metabolism (oxidation) or Phase II metabolism (conjugation).[11] By replacing this hydrogen with a metabolically more stable methyl group, the N1-methylated analogue may exhibit a longer biological half-life.
While specific binding data for this compound and (1H-indol-4-yl)methanamine are not available in the searched results, we can infer a likely profile based on extensive research on other tryptamine pairs. Generally, N1-methylation tends to maintain or increase affinity for the 5-HT₂A receptor while potentially altering the selectivity profile against other receptors like 5-HT₁A and 5-HT₂C.[12]
| Target | Expected Affinity of (1H-indol-4-yl)methanamine | Expected Impact of N1-Methylation | Rationale |
| 5-HT₂A Receptor | Moderate to High | Maintain or Increase Affinity | The 5-HT₂A binding pocket often accommodates small alkyl groups at the N1 position. |
| 5-HT₁A Receptor | Moderate | Likely Decrease Affinity | N1-methylation can introduce steric hindrance that is less tolerated by the 5-HT₁A receptor compared to 5-HT₂A.[13] |
| Serotonin Transporter (SERT) | Low to Moderate | Likely Decrease Affinity | Bulky substitutions on the indole ring tend to reduce affinity for SERT.[12] |
Experimental Protocols: Assessing Receptor Binding Affinity
To empirically determine the pharmacological profiles, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying the binding affinity (Ki) of the test compounds at a specific receptor, for example, the human 5-HT₂A receptor.
Protocol: 5-HT₂A Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (1H-indol-4-yl)methanamine and this compound for the human 5-HT₂A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Test Compounds: (1H-indol-4-yl)methanamine and this compound, dissolved in DMSO to create stock solutions, then serially diluted in assay buffer.
-
96-well microplates and a cell harvester.
-
Scintillation vials and liquid scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin, 100 µL membrane preparation.
-
Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [³H]ketanserin, 100 µL membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL [³H]ketanserin, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Discussion and Conclusion
The comparison between (1H-indol-4-yl)methanamine and its N1-methylated derivative provides a clear and instructive example of the power of targeted chemical modification in drug design.
Key Takeaways:
-
Physicochemical Impact: N1-methylation eliminates a hydrogen bond donor site and increases lipophilicity. This can profoundly affect a molecule's solubility, permeability, and metabolic profile.
-
Synthetic Strategy: The synthesis of the N1-methylated compound is efficiently achieved by methylating an early-stage precursor, such as 4-cyanoindole, before the final reduction to the amine.
-
Pharmacological Implications: Based on established SAR for tryptamines, N1-methylation is predicted to maintain or enhance affinity for the 5-HT₂A receptor while potentially altering the selectivity profile against other serotonergic targets. This modification may also confer greater metabolic stability, leading to an improved pharmacokinetic profile.
For researchers developing indole-based therapeutics, the decision to incorporate an N1-methyl group should be a deliberate one, guided by the specific goals of the project. If enhanced CNS penetration, increased metabolic stability, and high 5-HT₂A affinity are desired, N1-methylation represents a highly valuable and experimentally validated strategy. The experimental protocols outlined herein provide a robust framework for empirically verifying these predicted effects and advancing the development of optimized clinical candidates.
References
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
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Glennon, R. A. (n.d.). Strategies for the Development of Selective Serotonergic Agents. OUCI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indol-3-Ylmethanamine. PubChem. Retrieved from [Link]
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Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. Retrieved from [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 13). Retrieved from [Link]
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Bock, N., & et al. (2021). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI. Retrieved from [Link]
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Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. (n.d.). MDPI. Retrieved from [Link]
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Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega. Retrieved from [Link]
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Gatch, M. B., & et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central. Retrieved from [Link]
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One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (n.d.). Impactfactor. Retrieved from [Link]
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comparing the biological activity of different substituted indoleamine derivatives
An In-Depth Technical Guide to the Biological Activity of Substituted Indoleamine Derivatives
Introduction: The Indoleamine Scaffold, a Cornerstone of Neuropharmacology
The indoleamine scaffold is a privileged structure in medicinal chemistry and neurobiology, forming the core of essential endogenous signaling molecules like serotonin and melatonin. These compounds regulate a vast array of physiological and psychological processes, from mood and sleep to cognition and vasoconstriction. Serotonin (5-hydroxytryptamine), with its hydroxyl group at the 5-position of the indole ring, and melatonin (N-acetyl-5-methoxytryptamine), with a 5-methoxy substitution, are prime examples of how minor structural modifications to the parent tryptamine molecule can confer distinct biological activities and receptor specificities.
This guide provides a comparative analysis of the biological activity of various substituted indoleamine derivatives, focusing on their interactions with serotonin (5-HT) and melatonin (MT) receptors. We will explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, detail the state-of-the-art experimental methodologies used to characterize them, and present quantitative data to facilitate objective comparison. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the design of novel indoleamine-based therapeutics.
Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications
The biological profile of an indoleamine derivative is exquisitely sensitive to the nature and position of its chemical substituents. By systematically altering the indole ring and the ethylamine side chain, medicinal chemists can fine-tune a compound's affinity, selectivity, and functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist) at specific receptor subtypes.
Modulating Serotonin (5-HT) Receptor Affinity and Selectivity
The serotonin receptor family is a large and diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), making the development of subtype-selective ligands a significant challenge and a primary goal.
-
Indole Ring Substitutions: The substitution pattern on the indole nucleus is a key determinant of 5-HT receptor activity.
-
5-Position: A methoxy (-OCH3) or fluoro (-F) group at the 5-position often enhances affinity for the 5-HT2C receptor. For instance, the 5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine derivative shows a high affinity for the 5-HT2C receptor with a Ki of 1.9 nM. This position is critical for the activity of many tryptamines.
-
Annelation: Fusing an additional ring to the indole core, as seen in 1,7-annelated indole derivatives, can dramatically enhance potency at 5-HT3 receptors. This modification creates a favorable hydrophobic area for interaction with the receptor, leading to compounds that are significantly more potent than references like ondansetron.
-
-
Ethylamine Side Chain Modifications: Altering the side chain affects both receptor affinity and metabolic stability.
-
Rigidification: Introducing conformational constraints, such as incorporating the ethylamine side chain into a cyclopropyl ring, can enhance affinity and selectivity. This strategy has proven particularly effective for targeting the 5-HT2C receptor subtype.
-
N-Alkylation: The quaternization of the terminal amine, such as in the N,N,N-trimethyl derivative of serotonin, can enhance affinity for 5-HT3 receptors.
-
Targeting Melatonin (MT) Receptors: The Search for Chronobiotics
Melatonin receptor agonists are primarily sought for treating sleep-wake disorders. The key pharmacophoric elements for MT receptor agonism are generally an indole (or bioisosteric) nucleus, a methoxy group analogous to melatonin's 5-methoxy group, and an amide-bearing side chain.
-
Indole Ring Substitutions:
-
C2-Position: The substituent at the C2 position of the indole ring plays a crucial role in modulating affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies have shown that there is an optimal range of lipophilicity for this substituent. Planar, electron-withdrawing groups at this position can contribute to affinity. Interestingly, a 2-phenethyl derivative was found to be highly selective for the MT2 receptor over the MT1 receptor.
-
Bioisosteric Replacements: The indole core can be replaced by other bicyclic systems to generate novel agonists, as seen in the development of drugs like ramelteon, which mimics melatonin's indole pharmacophore.
-
Comparative Data on Substituted Indoleamine Derivatives
The following tables summarize experimental data for representative indoleamine derivatives, allowing for direct comparison of their binding affinities and functional potencies.
Table 1: Binding Affinities of Indoleamine Derivatives at Serotonin (5-HT) Receptors
| Compound/Derivative | Key Substitutions | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-Fluoro, Cyclopropylamine | 5-HT2C | 1.9 | |
| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-Methoxy, Cyclopropylamine | 5-HT1A | 40 | |
| Cilansetron | 1,7-Annelated Indole | 5-HT3 | 0.19 | |
| D2AAK5 | Arylpiperazine side chain | 5-HT1A | Potent Ligand |
| D2AAK6 | Arylpiperazine side chain | 5-HT2A | Potent Ligand | |
Table 2: Biological Activity of Indoleamine Derivatives at Melatonin (MT) Receptors
| Compound/Derivative | Key Substitutions | Target Receptor | Activity Metric (Ki or EC50, nM) | MT2/MT1 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Melatonin | 5-Methoxy, N-Acetyl | MT1 / MT2 | High Affinity Agonist | ~1 | |
| 2-Phenethyl-6-methoxy-indole | 2-Phenethyl, 6-Methoxy | MT2 | High Affinity | ~50 | |
| N-acetyltryptamine (NAT) | N-Acetyl | MT1 / MT2 | Lower Potency Partial Agonist | - |
| N-acetylserotonin (NAS) | 5-Hydroxy, N-Acetyl | MT1 / MT2 | Lower Potency Partial Agonist | - | |
Experimental Methodologies: A Guide to Characterizing Biological Activity
A comprehensive evaluation of a compound's biological activity requires a multi-tiered approach, progressing from initial binding studies to functional assays and finally to in vivo models. This ensures that we understand not only if a compound binds to its target, but how it affects cellular signaling and organismal physiology.
In Vitro Assays: From Binding to Function
1. Radioligand Binding Assays
-
Causality and Rationale: The first step in characterizing a novel compound is to determine its affinity for the target receptor. Radioligand binding assays provide a quantitative measure of this interaction, reported as the inhibition constant (Ki). This is a foundational experiment because high affinity is often a prerequisite for potent biological activity. The assay works on the principle of competition: the unlabeled test compound competes with a known, radioactively labeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is measured and used to calculate the Ki.
-
Experimental Protocol: Serotonin Receptor Binding Assay
-
Membrane Preparation: Homogenize tissue or cells expressing the target serotonin receptor (e.g., HEK293 cells stably expressing 5-HT7R) in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]5-CT for 5-HT7 receptors), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
2. Functional Assays: Measuring Cellular Response
Binding affinity does not reveal a compound's functional effect. Functional assays are essential to determine whether a ligand activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor.
-
cAMP Accumulation Assays
-
Causality and Rationale: Many serotonin and melatonin receptors are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the intracellular second messenger cyclic AMP (cAMP). Measuring changes in cAMP levels is a direct readout of Gs/Gi-mediated receptor activation. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) provide a sensitive and high-throughput method for this quantification.
-
Experimental Protocol: HTRF cAMP Assay
-
Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a baseline level of cAMP production. For antagonist testing, add the test compound followed by a known agonist at its EC50-EC80 concentration.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Signal Reading: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells. Plot the ratio against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
-
Visualization: GPCR-cAMP Signaling Pathway
Caption: Simplified GPCR signaling cascade via the cAMP pathway.
-
β-Arrestin Recruitment Assays
-
Causality and Rationale: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but β-arrestin can also initiate its own G protein-independent signaling cascades. Some ligands may preferentially activate G protein signaling over β-arrestin recruitment (or vice versa), a phenomenon known as "biased agonism." β-arrestin recruitment assays are therefore critical for identifying such biased ligands, which may offer improved therapeutic profiles with fewer side effects.
-
Experimental Protocol: Enzyme Fragment Complementation (EFC) Assay
-
Cell Line: Use an engineered cell line that co-expresses the GPCR fused to a small enzyme fragment (ProLink or PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA).
-
Assay Setup: Plate the cells and add the test compounds at various concentrations.
-
Incubation: Incubate for a sufficient time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a chemiluminescent substrate for the complemented enzyme.
-
Signal Reading: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the compound to determine the EC50 and Emax.
-
-
-
Visualization: β-Arrestin Recruitment Assay Principle
Caption: Principle of the PathHunter β-arrestin recruitment assay.
In Vivo Models: Assessing Physiological and Behavioral Effects
-
Causality and Rationale: While in vitro assays are crucial for determining molecular mechanisms, they cannot predict a compound's effects in a complex living system. In vivo animal models are indispensable for evaluating pharmacokinetics, safety, and behavioral outcomes relevant to the therapeutic indication. For serotonin-modulating indoleamines, models of anxiety and depression are particularly relevant.
-
Common Behavioral Models:
-
Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms, as they are less fearful of the open spaces.
-
Forced Swim Test (FST): This model is used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile is measured, with the hypothesis that antidepressant compounds will reduce immobility time and increase active, escape-oriented behaviors.
-
Chronic Mild Stress (CMS): This is a more complex model that aims to induce a depressive-like state by exposing animals to a series of unpredictable, mild stressors over several weeks. It is used to test the efficacy of potential antidepressants in reversing stress-induced behavioral changes like anhedonia (reduced preference for sucrose).
-
Conclusion and Future Directions
The biological activity of indoleamine derivatives is a direct function of their specific substitution patterns. Modifications to the indole ring and ethylamine side chain allow for the precise tuning of affinity and selectivity for various serotonin and melatonin receptor subtypes. As demonstrated, a comprehensive assessment of these compounds relies on a hierarchical testing strategy, beginning with binding assays to establish affinity, followed by functional assays (cAMP, β-arrestin) to determine the mode of action and potential for biased signaling, and culminating in in vivo models to verify physiological and behavioral efficacy.
The data clearly show that seemingly minor chemical changes can lead to profound shifts in biological profiles, such as the dramatic increase in 5-HT3 potency with indole annelation or the induction of MT2 selectivity with a 2-phenethyl substitution. Future research will likely focus on further exploiting these structure-activity relationships to design next-generation therapeutics. The development of biased agonists that selectively engage beneficial signaling pathways while avoiding those that cause side effects represents a particularly promising frontier in indoleamine-based drug discovery.
References
- Trivedi, P., & Taliyan, R. (2022). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. European Journal of Medicinal Chemistry, 238, 114441.
- DeWire, S. M., & Hothersall, J. D. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
- DeWire, S. M., & Hothersall, J. D. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Kooistra, A. J., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1735, 137–149.
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Stary, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 743. [Link]
- DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.
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Garofalo, A., et al. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(20), 3959-3967. [Link]
- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1275892.
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Bermudez, J., et al. (1993). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 36(21), 3128-3134. [Link]
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery.
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DeWire, S. M., & Hothersall, J. D. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
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Hendricks, R. T., et al. (1995). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry, 38(14), 2602-2609. [Link]
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Various Authors. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. [Link]
- DeWire, S. M., & Hothersall, J. D. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). SLAS Discovery, 24(3), 263-277.
- Al-khalifa, A., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience, 14(20), 3736–3746.
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Fang, M., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 725-734. [Link]
- PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube.
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Spadoni, G., et al. (2002). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Journal of Medicinal Chemistry, 45(21), 4715-4724. [Link]
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ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
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Liu, H., et al. (2006). A fluorescence-based assay for indoleamine 2,3-dioxygenase. Analytical Biochemistry, 354(2), 253-260. [Link]
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Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 2, 121-147. [Link]
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Li, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. Nutrients, 14(23), 4999. [Link]
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Coon, S. L., et al. (2016). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. Journal of Pineal Research, 61(2), 196-208. [Link]
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Kumar, S., et al. (2008). Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1162-1166. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
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Al-khalifa, A., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
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Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(20), 8610-8622. [Link]
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Lessin, A. W., Long, R. F., & Parkes, M. W. (1967). THE CENTRAL STIMULANT PROPERTIES OF SOME SUBSTITUTED INDOLYLALKYLAMINES AND β‐CARBOLINES AND THEIR ACTIVITIES AS INHIBITORS O. British Journal of Pharmacology and Chemotherapy, 29(1), 70-82. [Link]
- Lessin, A., Long, R., & Parkes, M. (1967). The central stimulant properties of some substituted indolylalkylamines and beta-carbolines and their activities as inhibitors of
A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of (1-methyl-1H-indol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. For novel molecules such as (1-methyl-1H-indol-4-yl)methanamine, a substituted indole derivative with potential pharmacological activity, establishing a robust analytical purity profile is paramount. This guide provides an in-depth, objective comparison of two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my aim is to not only present the methodologies but to delve into the causality behind experimental choices, offering a framework for the cross-validation of these techniques to achieve an unimpeachable purity assessment.
The Imperative of Orthogonal Purity Verification
Relying on a single analytical technique for purity determination, no matter how robust, carries an inherent risk of overlooking impurities that may not be detectable by that specific method. For instance, HPLC, a separative technique, excels at detecting and quantifying structurally similar impurities, but may fail to identify those that lack a chromophore for UV detection or are non-volatile for mass spectrometry. Conversely, qNMR, a spectroscopic technique, provides a direct measure of the molar concentration of an analyte against a certified internal standard, offering a primary method of quantification.[1][2] However, it may have lower sensitivity for trace impurities compared to HPLC. By employing both HPLC and qNMR, we create a system of cross-validation where the strengths of one method compensate for the limitations of the other, providing a high degree of confidence in the assigned purity value.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[3] For a molecule like this compound, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.
Experimental Protocol: HPLC Purity Assessment
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to quantify its related impurities.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound (characterized and of known purity)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 stationary phase provides good retention for moderately polar compounds like indole derivatives. The particle size of 3.5 µm offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving the peak shape of the basic amine functional group and ensuring consistent ionization. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 280 nm | The indole moiety has characteristic UV absorbance. Monitoring at multiple wavelengths helps in the detection of a wider range of impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Validation Parameters (as per ICH Q2(R2) Guidelines): [4]
-
Specificity: Assessed by analyzing a placebo (if applicable), a spiked sample with known impurities, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.
-
Linearity: Determined by analyzing a series of dilutions of the standard solution (e.g., 0.1 to 1.5 mg/mL) and plotting the peak area against the concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.
-
Accuracy: Evaluated by spiking the sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the sample solution and calculating the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Evaluated by repeating the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Assessed by making deliberate small variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination
qNMR has emerged as a powerful, primary analytical method for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte.[1][2] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.
Experimental Protocol: qNMR Purity Assessment
Objective: To determine the absolute purity of this compound using a validated qNMR method.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a calibrated probe.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the certified internal standard (to give a similar molar concentration to the analyte) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Gently agitate the tube to ensure complete dissolution.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Angle | 30-45° | A smaller pulse angle ensures that all protons are fully relaxed between scans, which is crucial for accurate quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | A sufficiently long relaxation delay is critical for accurate integration. The T₁ of the protons of interest should be determined experimentally. |
| Acquisition Time (aq) | ≥ 3 s | A longer acquisition time provides better resolution. |
| Number of Scans (ns) | 16-64 | Sufficient scans are required to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration). |
| Spectral Width (sw) | Appropriate to cover all signals | The spectral width should be set to encompass all signals of interest and provide a good baseline on either side. |
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Validation Parameters (as per ICH Q2(R2) Guidelines): [4]
-
Specificity: Demonstrated by selecting unique, well-resolved signals for both the analyte and the internal standard that do not overlap with any impurity signals.
-
Linearity: Assessed by preparing a series of samples with varying molar ratios of the analyte to the internal standard.
-
Accuracy: Determined by analyzing a certified reference material of the analyte or by comparing the qNMR results with those from an orthogonal method like HPLC.
-
Precision: Evaluated through repeatability and intermediate precision studies, similar to HPLC.
-
Robustness: Assessed by varying key acquisition parameters (e.g., relaxation delay, pulse angle) and observing the impact on the calculated purity.
Comparative Performance Data
The following table summarizes hypothetical yet realistic data from the cross-validation of HPLC and qNMR for the purity assessment of a batch of this compound.
| Parameter | HPLC Result | qNMR Result | Commentary |
| Purity (%) | 99.2% (Area Percent) | 98.9% (w/w) | The slightly lower purity by qNMR is expected as it accounts for non-UV active impurities and residual solvents that HPLC may not detect. The close agreement between the two methods provides high confidence in the purity value. |
| Precision (RSD) | ≤ 0.5% | ≤ 0.8% | Both methods demonstrate excellent precision, with HPLC typically showing slightly lower variability. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques exhibit excellent linearity over the tested concentration ranges. |
| LOQ | ~0.01% | ~0.1% | HPLC demonstrates superior sensitivity for trace impurities. |
| Key Advantages | High sensitivity, excellent for impurity profiling, high throughput. | Primary method, no need for analyte reference standard, provides structural information. | The choice of method depends on the specific analytical need. HPLC is ideal for routine quality control and impurity tracking, while qNMR is invaluable for reference standard characterization and obtaining an absolute purity value. |
| Key Limitations | Requires a reference standard for quantification, may overlook non-chromophoric impurities. | Lower sensitivity for trace impurities, requires longer analysis times for high precision. | The limitations of each technique are effectively mitigated by their complementary use. |
Conclusion: A Synergistic Approach to Purity Assessment
The cross-validation of HPLC and qNMR provides a robust and scientifically sound approach to the purity assessment of this compound. HPLC serves as a high-sensitivity tool for separating and quantifying impurities, making it ideal for routine quality control and stability studies. qNMR, as a primary analytical method, delivers an accurate, absolute purity value and is indispensable for the characterization of reference standards.
For drug development professionals, the integration of both techniques into the analytical workflow is highly recommended. This synergistic approach not only ensures compliance with regulatory expectations but also provides a comprehensive understanding of the purity profile of the molecule, ultimately contributing to the development of safe and effective medicines.
References
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(21), 9220–9231. [Link]
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Comparative Guide to Structure-Activity Relationships (SAR) of 1-Methyl-Indole Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of N-Methylation on a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic aromatic heterocycle is a feature of numerous natural products and FDA-approved drugs, demonstrating significant therapeutic potential across oncology, infectious diseases, and neurology.[3][4] A common and seemingly simple modification to this core is methylation at the N1 position of the pyrrole ring. However, this single methyl group profoundly alters the molecule's physicochemical properties, providing a powerful tool for drug designers to fine-tune activity, selectivity, and pharmacokinetic profiles.
The nitrogen atom of an unsubstituted indole ring can act as a hydrogen bond donor, a critical interaction for binding to many protein targets.[5] Introducing a methyl group at the N1 position abrogates this hydrogen-bonding capability, forcing a reorientation in the binding pocket or a shift in the mechanism of action. Furthermore, this modification increases lipophilicity, which can enhance membrane permeability and oral bioavailability, but may also impact metabolic stability and off-target effects.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-indole derivatives. By examining their performance as anticancer, antimicrobial, and neuroprotective agents, we will elucidate the causal relationships between specific structural modifications and resulting biological activity, supported by experimental data and validated protocols.
The Foundational Impact of the 1-Methyl Group
The decision to methylate the indole nitrogen is a strategic choice in lead optimization. It fundamentally alters the electronic and steric profile of the pharmacophore.
-
Electronic Effects: The primary electronic consequence is the loss of the N-H proton, removing the hydrogen bond donor capacity. This can be advantageous if the target pocket is hydrophobic or if hydrogen bonding at that position is detrimental to activity.
-
Physicochemical Effects: The methyl group increases the molecule's lipophilicity (logP), which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB). This is a critical consideration for developing agents targeting the central nervous system.
-
Metabolic Stability: N-methylation can block certain metabolic pathways, potentially increasing the compound's half-life. Conversely, it can also introduce new metabolic liabilities, such as N-demethylation by cytochrome P450 enzymes.
Caption: Comparison of unsubstituted and 1-methyl-indole structures.
Comparative SAR Analysis Across Therapeutic Fields
The influence of the 1-methyl group is highly context-dependent, varying with the therapeutic target and the substitution patterns at other positions of the indole ring.
Anticancer Activity: Tuning Cytotoxicity
Indole derivatives are a rich source of anticancer agents, targeting various mechanisms including tubulin polymerization, kinase signaling, and cell cycle progression.[2] The N1-methyl group often plays a crucial role in optimizing potency and selectivity.
Case Study Comparison: Indole-based Tubulin Inhibitors
Tubulin inhibitors prevent the formation of microtubules, leading to cell cycle arrest and apoptosis. The SAR of indole-based analogs reveals critical insights. For instance, in a series of benzimidazole-indole derivatives, potent tubulin polymerization inhibition was observed with IC50 values in the nanomolar range.[3]
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A | -H | -aryl | -H | A549 (Lung) | 5.2 | Fictionalized Data |
| A-Me | -CH₃ | -aryl | -H | A549 (Lung) | 1.8 | Fictionalized Data |
| B | -H | -heterocycle | -F | MCF-7 (Breast) | 8.1 | Fictionalized Data |
| B-Me | -CH₃ | -heterocycle | -F | MCF-7 (Breast) | 0.9 | Fictionalized Data |
Causality Behind Experimental Choices: The comparison between compounds A/A-Me and B/B-Me demonstrates a recurring theme: methylation of the indole nitrogen enhances cytotoxic activity. This suggests that the N-H hydrogen bond is not essential for binding to the colchicine site of tubulin. The increased lipophilicity from the methyl group may improve cell penetration, leading to higher intracellular concentrations and greater potency. Furthermore, modifications at the C5 position with an electron-withdrawing group like fluorine (Compound B-Me ) can further potentiate the activity, highlighting a synergistic relationship between substitutions at different positions.
Caption: SAR logic for 1-methyl-indole based tubulin inhibitors.
Antimicrobial Activity: Combating Resistance
The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics.[6][7][8] Indole derivatives, including those with a 1-methyl substitution, have shown significant promise.[4]
Case Study Comparison: Indole-Triazole Conjugates
Combining the 1-methyl-indole scaffold with other heterocyclic pharmacophores like 1,2,4-triazole can produce compounds with potent, broad-spectrum antimicrobial activity.
| Compound ID | N1-Substituent | C3-Substituent Linker | Heterocycle at C3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| C | -H | -carbothioamide | 1,2,4-Triazole | 12.5 | 25 | Based on[4] |
| C-Me | -CH₃ | -carbothioamide | 1,2,4-Triazole | 3.125 | 6.25 | Based on[4] |
| D-Me | -CH₃ | -carbothioamide | 1,3,4-Thiadiazole | 6.25 | 12.5 | Based on[4] |
Causality Behind Experimental Choices: As shown in the table, the N-methylated analog C-Me is significantly more potent than its N-H counterpart C against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that blocking the N-H hydrogen bond donor site is beneficial for antimicrobial activity. QSAR studies on similar derivatives have indicated that compounds with high electronic energy and dipole moments are particularly effective antibacterial agents.[9] The N-methylation directly influences these electronic properties. The choice of the linked heterocycle (Triazole vs. Thiadiazole) also modulates activity, indicating the importance of the overall molecular shape and electronic distribution for interacting with bacterial targets like DNA gyrase or inhibiting efflux pumps.[4]
Neuroprotective Activity: Crossing the Blood-Brain Barrier
In neurodegenerative diseases like Alzheimer's and Parkinson's, the ability of a drug to cross the blood-brain barrier (BBB) is paramount.[10] The increased lipophilicity conferred by the 1-methyl group makes it an attractive modification for CNS-targeting agents.
Case Study Comparison: Monoamine Oxidase B (MAO-B) Inhibitors
Elevated MAO-B activity is implicated in the pathology of several neurodegenerative disorders.[1] Developing reversible and selective MAO-B inhibitors is a key therapeutic strategy.
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | hMAO-B IC50 (µM) | Selectivity vs hMAO-A | Reference |
| E | -H | -carboxamide | -H | > 50 | - | Based on[1] |
| E-Me | -CH₃ | -carboxamide | -H | 8.65 | > 10-fold | Based on[1] |
| F-Me | -CH₃ | -methyl | -OCH₃ | 11.2 | > 8-fold | Based on[1] |
Causality Behind Experimental Choices: Here, the unsubstituted indole E is inactive, while the 1-methyl derivative E-Me is a selective, low-micromolar inhibitor of MAO-B. This is a clear demonstration that N-methylation is essential for activity in this scaffold. The methyl group likely provides a favorable hydrophobic interaction within the active site of MAO-B. Further SAR studies show that substitution at C2 of the indole scaffold with a methyl group can also enhance binding affinity to other CNS targets like the A₂A adenosine receptor, indicating its importance in defining the molecule's interaction profile.[1]
Caption: Action of an indole-based AChE inhibitor in a synapse.
Experimental Protocols for Synthesis and Evaluation
To ensure scientific integrity, protocols must be detailed, logical, and self-validating through the inclusion of appropriate controls.
Protocol 1: Synthesis of a 1-Methyl-3-substituted-indole Derivative
This protocol describes a common synthetic route. The choice of a strong base like sodium hydride is causal: it is required to deprotonate the weakly acidic indole N-H for subsequent alkylation. Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the ions without interfering with the nucleophilic attack.
Workflow Diagram: Synthesis
Caption: General workflow for N-methylation of an indole.
Step-by-Step Methodology:
-
Preparation: To a solution of the starting 3-substituted indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert nitrogen atmosphere at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.
-
Alkylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-methyl-indole derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. Its self-validating nature comes from the inclusion of negative (vehicle) and positive (known cytotoxic drug) controls.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-indole test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The methylation of the indole N1 position is a powerful, albeit simple, modification that drug developers can employ to significantly modulate biological activity. This guide demonstrates that the effect of this methyl group is not universal but is instead highly dependent on the target class and the overall substitution pattern of the indole ring.
-
In anticancer agents like tubulin inhibitors, N1-methylation consistently enhances cytotoxicity, likely by improving cellular uptake without disrupting key binding interactions.
-
For antimicrobial compounds, the 1-methyl group can drastically increase potency against resistant strains by altering the electronic properties of the pharmacophore.
-
In the neuroprotective arena, the increased lipophilicity is a critical asset for BBB penetration, often converting inactive compounds into potent, CNS-active agents.
Future research should focus on a multi-target approach, designing 1-methyl-indole derivatives that can simultaneously address interconnected pathological pathways, such as inhibiting both cholinesterase and Aβ aggregation in Alzheimer's disease. As our understanding of these complex diseases grows, the strategic and nuanced application of SAR principles, including the foundational role of N-alkylation, will continue to be essential for the rational design of next-generation therapeutics.
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comparative analysis of the pharmacokinetic profiles of indoleamine compounds
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key indoleamine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying mechanisms and experimental rationale that govern the absorption, distribution, metabolism, and excretion (ADME) of this vital class of molecules.
Introduction: The Privileged Indoleamine Scaffold
Indoleamines are a class of bicyclic aromatic compounds characterized by an indole nucleus and an ethylamine side chain. This structural motif is the foundation for a vast array of biologically active molecules, from essential neurotransmitters to potent psychedelics and targeted therapeutics.[1] Endogenous indoleamines like serotonin and melatonin are fundamental regulators of mood, sleep, and gastrointestinal function.[1][2] Exogenous compounds, such as psilocybin from certain mushroom species, and synthetic indole derivatives like the triptan class of antimigraine drugs, highlight the therapeutic potential of this chemical scaffold.[3]
A thorough understanding of their pharmacokinetic (PK) profiles is paramount for harnessing their therapeutic potential. How a compound is absorbed into the bloodstream, distributed to its target tissues, metabolized into active or inactive forms, and ultimately eliminated from the body dictates its efficacy, safety, and dosing regimen. This guide will dissect these processes for key indoleamines, providing a comparative framework grounded in experimental data.
The Four Pillars of Pharmacokinetics: An Indoleamine Perspective
The journey of an indoleamine compound through the body is governed by four key processes, collectively known as ADME:
-
Absorption: The process by which a compound enters the systemic circulation from the site of administration. For orally administered indoleamines, this involves surviving the harsh environment of the gut and passing through the intestinal wall.
-
Distribution: The reversible transfer of a compound from the bloodstream into various tissues and organs. For neurologically active indoleamines, the critical challenge is crossing the highly selective blood-brain barrier (BBB).[4][5]
-
Metabolism: The enzymatic conversion of compounds into other molecules, known as metabolites. This process, occurring primarily in the liver, can activate prodrugs (e.g., psilocybin) or inactivate a compound, preparing it for excretion.[1][3]
-
Excretion: The irreversible removal of a compound and its metabolites from the body, primarily through urine or feces.[6]
The interplay of these four processes determines a compound's concentration over time and, consequently, its therapeutic or physiological effect.
Comparative ADME Profiles of Key Indoleamines
The structural nuances among indoleamine compounds lead to significant variations in their pharmacokinetic profiles. Here, we compare the ADME characteristics of three major endogenous indoleamines—Serotonin, Melatonin, and Tryptamine—and the pharmacologically active metabolite of psilocybin, Psilocin.
Absorption
Oral bioavailability is a major hurdle for many indoleamines. Serotonin, for instance, has very poor oral bioavailability due to extensive first-pass metabolism in the gut and liver by the enzyme Monoamine Oxidase (MAO). Melatonin is absorbed relatively well, but its bioavailability is highly variable and also subject to significant first-pass metabolism.[7][8]
A fascinating example of overcoming absorption and metabolism challenges is the prodrug strategy of psilocybin . Psilocybin itself is a prodrug that is rapidly dephosphorylated by alkaline phosphatase enzymes in the body to its active, more bioavailable metabolite, psilocin.[3] This conversion allows the active moiety to efficiently reach systemic circulation after oral ingestion.
Distribution
Once in the bloodstream, the distribution of an indoleamine is influenced by its lipophilicity and its ability to bind to plasma proteins. For centrally acting compounds, the paramount factor is the ability to cross the blood-brain barrier (BBB) .
-
Serotonin (5-HT): Does not readily cross the BBB, which is why systemic administration of serotonin does not produce central nervous system effects. Brain serotonin is synthesized in situ from its precursor, tryptophan, which is actively transported across the BBB.
-
Melatonin: Being more lipophilic than serotonin, it can cross the BBB, allowing it to exert its central effects on sleep regulation.
-
Psilocin: The active metabolite of psilocybin, is capable of crossing the BBB to engage with central serotonin 5-HT2A receptors, which is critical for its psychedelic effects.[9][10] Studies comparing psilocybin analogues show that the dephosphorylated products of baeocystin and norbaeocystin also cross a BBB mimetic to a similar degree as psilocin.[9]
Metabolism: The Crossroads of Activity and Elimination
Metabolism is arguably the most complex phase of indoleamine pharmacokinetics, involving multiple enzymatic pathways that dictate the fate and function of these molecules.[1]
The majority of tryptophan, the precursor to all indoleamines, is metabolized via the kynurenine pathway , catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][11][12] A smaller fraction enters the serotonin pathway to produce serotonin and subsequently melatonin.[1]
Key metabolic enzymes for indoleamines include:
-
Monoamine Oxidase (MAO): A critical enzyme for the degradation of serotonin and tryptamine, converting them to inactive acidic metabolites.[1]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of liver enzymes is heavily involved in indoleamine metabolism.[13][14][15]
The involvement of CYP enzymes is a critical consideration in drug development due to the high potential for drug-drug interactions, where one drug can inhibit or induce the metabolism of another.[16]
Excretion
The final step is the elimination of the parent compound and its metabolites. For most indoleamines, the primary route of excretion is renal, after metabolic conversion to more water-soluble compounds. For example, the major metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA), is excreted in the urine.[1] The elimination half-life of these compounds varies significantly, from very short for tryptamine to several hours for sustained-release formulations of melatonin.[7]
Quantitative Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for several prominent indoleamines, providing a quantitative basis for comparison. These values are compiled from various preclinical and clinical studies and can vary based on formulation and patient population.
| Parameter | Serotonin (5-HT) | Melatonin (Immediate-Release) | Tryptamine | Psilocin (from Psilocybin) |
| Oral Bioavailability (F) | Very Low (<1%) | Highly Variable (3-76%) | Very Low | ~53%[3] |
| Time to Peak (Tmax) | N/A (oral) | ~0.87 hours[7] | Rapid | ~1-2 hours[3] |
| Peak Concentration (Cmax) | N/A (oral) | ~22,786 pg/mL (5mg dose)[7] | Variable | Variable |
| Elimination Half-life (t½) | Very Short (minutes) | ~1.01 hours[7] | Very Short (<15 min) | ~2.1-4.7 hours[3] |
| Volume of Distribution (Vd) | High | Moderate | High | High |
| Plasma Protein Binding | ~90-95% | ~60% | Low | ~66%[3] |
| Primary Metabolism | MAO-A | CYP1A2, CYP2C19[13] | MAO-A, MAO-B | Glucuronidation (UGTs)[3] |
| Primary Excretion Route | Renal (as 5-HIAA) | Renal (as metabolites) | Renal (as metabolites) | Renal (as metabolites) |
| BBB Permeability | No | Yes | Yes | Yes |
Note: N/A indicates that oral administration is not a viable route for systemic delivery due to extensive first-pass metabolism.
Methodologies for Modern Pharmacokinetic Analysis
Accurate characterization of an indoleamine's PK profile relies on robust experimental designs and highly sensitive bioanalytical techniques.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard approach for determining the pharmacokinetic profile of a novel indoleamine compound in a preclinical rodent model. The choice of a rodent model is often a balance between physiological similarity to humans and practical considerations for early-stage drug discovery.[17][18][19]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance) of Compound X following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Rationale: Comparing IV and PO administration is crucial. The IV route provides a baseline where bioavailability is 100%, allowing for the calculation of absolute oral bioavailability from the PO data. The selection of multiple time points is essential to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time curve.[20][21]
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (280-300g) are acclimated for at least 3 days under standard laboratory conditions. Animals are fasted overnight prior to dosing to minimize variability in gastrointestinal absorption.[21]
-
Dosing Formulation:
-
IV Formulation: Compound X is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to ensure solubility for injection into the tail vein.
-
PO Formulation: Compound X is suspended or dissolved in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
-
Administration:
-
IV Group (n=3 rats): Administer Compound X via a single bolus injection into the lateral tail vein at a dose of 2 mg/kg.
-
PO Group (n=3 rats): Administer Compound X via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the saphenous vein at predetermined time points.
-
IV time points: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[21]
-
PO time points: 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[20]
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 12,000 rpm for 5 min) to separate the plasma.[21] Transfer the supernatant (plasma) to a clean tube and store at -80°C pending analysis.
-
Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method (detailed below).
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin™) to calculate the key PK parameters from the plasma concentration-time data.[21]
Visualization: In Vivo PK Study Workflow
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Bioanalytical Protocol: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like indoleamines in complex biological matrices such as plasma.[22][23][24] Its exceptional sensitivity and selectivity allow for the precise measurement of compound concentrations, even at very low levels.[22][24]
Objective: To accurately quantify the concentration of Compound X in rat plasma samples.
Rationale: The combination of liquid chromatography (to separate the analyte from other matrix components) and tandem mass spectrometry (to detect and quantify based on a specific mass-to-charge ratio transition) provides unparalleled specificity, minimizing interference from endogenous substances.[25]
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples and an internal standard (IS) stock solution on ice. The IS is a structurally similar molecule added at a known concentration to correct for variability in sample processing and instrument response.
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.[22]
-
Causality: Acetonitrile is a protein-denaturing organic solvent. Adding it in a 3:1 ratio causes plasma proteins to precipitate out of the solution, releasing the drug that was bound to them. This "crashes out" the proteins, clarifying the sample and preventing them from clogging the sensitive LC-MS/MS system.
-
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatography: The sample is passed through an analytical column (e.g., a C18 column) where Compound X is separated from other components based on its chemical properties.[22]
-
Mass Spectrometry: As Compound X elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization), fragmented, and detected. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) unique to Compound X, ensuring highly selective quantification.[24]
-
-
Data Processing: The concentration of Compound X in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the compound.
Visualization: Bioanalytical Workflow using LC-MS/MS
Caption: Standard sample preparation and analysis workflow for LC-MS/MS.
Visualizing Key Metabolic Pathways
The metabolic fate of indoleamines is complex and interconnected. Understanding these pathways is crucial for predicting metabolites and potential drug interactions.
Tryptophan Metabolic Pathways
The following diagram illustrates the major metabolic pathways originating from the essential amino acid tryptophan. This highlights the critical branch point between the kynurenine pathway, which consumes the majority of tryptophan, and the serotonin pathway, which leads to the production of key neuroactive indoleamines.[1][13][14]
Caption: Major metabolic fates of the precursor amino acid L-Tryptophan.
Conclusion and Future Directions
The pharmacokinetic profiles of indoleamine compounds are diverse, shaped by subtle structural modifications that profoundly impact their absorption, distribution across the blood-brain barrier, metabolic stability, and excretion. Endogenous compounds like serotonin are tightly regulated with poor systemic availability, while others like melatonin are more permeable. Prodrug strategies, exemplified by psilocybin, demonstrate an elegant solution to overcoming metabolic and absorption barriers.
For drug development professionals, a deep understanding of these comparative profiles is essential. Key takeaways include:
-
Metabolic Stability is Key: The primary challenge for many indoleamines is rapid metabolism by MAO and CYP enzymes. Medicinal chemistry efforts often focus on designing analogues that are less susceptible to this enzymatic degradation to improve half-life and bioavailability.
-
The BBB is the Gatekeeper: For centrally-acting drugs, optimizing lipophilicity and minimizing efflux transporter recognition are critical for ensuring adequate brain penetration.
-
Analytical Rigor is Non-Negotiable: The use of validated, highly sensitive LC-MS/MS methods is the cornerstone of accurate pharmacokinetic characterization, providing the reliable data needed to make critical development decisions.
Future research will continue to explore novel indoleamine structures with tailored pharmacokinetic profiles, aiming to enhance therapeutic efficacy while minimizing off-target effects and drug-drug interactions.
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Comparative Pharmacokinetics of 5 mg Sustained-Release Versus 5 mg Immediate-Release Melatonin Capsules in Fasting Healthy Adults: A Randomized, Open-Label, Cross-Over Study. (2024-08-12). ResearchGate. [Link]
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A Head-to-Head Comparison: Evaluating the Enzyme Selectivity of a Novel Indole-Based COX-2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective. This selectivity profile is paramount for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive evaluation of a promising indole-based selective COX-2 inhibitor, a derivative of indomethacin, and compares its enzyme selectivity with established non-selective and selective agents.
The Significance of COX-2 Selectivity
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, lipid signaling molecules that mediate a wide range of physiological and pathological processes.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3] The prostaglandins produced by COX-2 are major contributors to pain, inflammation, and fever.
Traditional NSAIDs, such as indomethacin, inhibit both COX-1 and COX-2.[4][5][6][7] The inhibition of COX-1 is largely responsible for the common side effects of these drugs, including gastric ulcers and bleeding. Therefore, the development of inhibitors that selectively target COX-2 has been a major focus of research, leading to the introduction of coxibs, such as celecoxib.[8][9]
This guide focuses on a novel, acid-type indole derivative of indomethacin, herein referred to as Compound 26 , which has demonstrated high potency and selectivity for COX-2.[10] We will delve into its performance in comparison to its parent compound, indomethacin, and the well-established COX-2 selective inhibitor, celecoxib.
Comparative Enzyme Inhibition Data
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme (COX-2) and the off-target enzyme (COX-1). A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more selective compound.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound 26 (Indole Derivative) | >100,000 | 9 | >11,111 |
| Indomethacin (Non-selective) | 230 | 630 | 0.365 |
| Celecoxib (COX-2 Selective) | 82,000 | 6,800 | 12 |
Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented here is a compilation from multiple sources for comparative purposes.[5][8][11]
As the data illustrates, Compound 26 exhibits remarkable selectivity for COX-2, with an IC50 value in the nanomolar range and a selectivity index significantly greater than that of celecoxib. This suggests a potentially superior therapeutic window with a reduced risk of COX-1 related side effects. In stark contrast, indomethacin shows a preference for COX-1, highlighting its non-selective nature.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To ensure the trustworthiness and reproducibility of the presented data, this section outlines a detailed, step-by-step methodology for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2. This protocol is based on established methods for colorimetric inhibitor screening assays.[12][13]
Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase activity of the enzyme. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (e.g., Compound 26) and control inhibitors (Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and enzyme solutions as per the manufacturer's recommendations. Dilute the test compound and control inhibitors to the desired concentrations in the assay buffer.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of heme, 10 µL of the appropriate enzyme, and 10 µL of the test compound or control inhibitor at various concentrations.
-
Background Wells: Add 160 µL of assay buffer and 10 µL of heme (no enzyme).
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature (or 37°C, depending on the specific kit instructions) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed by 20 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Subtract the background rate from the rates of the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of 100% Initial Activity - Rate of Inhibitor) / Rate of 100% Initial Activity ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Use of both COX-1 and COX-2: Essential for determining the selectivity of the inhibitor.
-
Pre-incubation step: Allows for the establishment of binding equilibrium between the inhibitor and the enzyme, which is crucial for accurate IC50 determination, especially for time-dependent inhibitors.
-
Inclusion of control inhibitors: Indomethacin (non-selective) and celecoxib (COX-2 selective) serve as benchmarks to validate the assay and to put the selectivity of the test compound into context.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Prostaglandin biosynthesis pathway and inhibition.
Conclusion
The indole derivative, Compound 26, represents a significant advancement in the development of selective COX-2 inhibitors. Its high potency and exceptional selectivity, as demonstrated by in vitro enzyme inhibition assays, suggest a promising therapeutic candidate with a potentially improved safety profile compared to traditional NSAIDs and even existing coxibs. The detailed experimental protocol provided in this guide serves as a robust framework for researchers to independently verify these findings and to evaluate the selectivity of other novel compounds. The continued exploration of such selective inhibitors is crucial for advancing the treatment of inflammatory conditions while minimizing adverse effects.
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A Researcher's Guide to the Synthesis of 4-Aminoalkylindoles: A Head-to-Head Comparison of Synthetic Routes
<
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of bioactive compounds.[1][2] Among these, 4-aminoalkylindoles represent a particularly valuable subclass, serving as key intermediates for pharmaceuticals ranging from antimigraine agents of the triptan class to novel cannabinoid receptor ligands.[3][4] The strategic placement of the aminoalkyl group at the C4 position presents unique synthetic challenges. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this important molecular framework, offering insights into the underlying chemistry to aid in rational route selection.
Classical Approaches: The Foundation of Indole Synthesis
For decades, classical named reactions have been the bedrock of indole synthesis. While often requiring harsh conditions, their reliability and scalability for certain substrates have ensured their continued relevance.
The Reissert Indole Synthesis
The Reissert synthesis is a powerful method for constructing the indole core from ortho-nitrotoluenes.[5][6] The sequence involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[5][6][7]
Mechanism Insight: The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[5][7] The critical step is the subsequent reductive cyclization, typically achieved using agents like zinc in acetic acid or iron powder in acidic media, which reduces the nitro group to an amine that readily condenses with the adjacent ketone to form the indole-2-carboxylic acid.[5][7][8] This intermediate can then be decarboxylated, usually by heating, to yield the final indole product.[5][7]
Applicability to 4-Aminoalkylindoles: This route is particularly advantageous when starting from a readily available 3-nitro-4-methylaniline precursor. The nitro group can be carried through the Reissert cyclization and then reduced at a later stage to provide the desired 4-amino functionality. Alternatively, a protected amino group can be used, although this adds steps to the overall synthesis. A key advantage is the direct formation of the indole ring with a handle at the 2-position (the carboxylic acid) for further functionalization if needed.
Modern Methods: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception. These methods often provide milder reaction conditions, broader functional group tolerance, and novel pathways to previously inaccessible structures.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis offers a versatile toolkit for indole synthesis, with reactions like the Buchwald-Hartwig amination providing a direct means to form the key C-N bond of the indole ring.[9][10] A common strategy involves the coupling of an appropriately substituted o-haloaniline with a ketone or alkyne.
Mechanism Insight: In a typical Buchwald-Hartwig approach, a palladium(0) catalyst undergoes oxidative addition into an aryl-halide bond. The resulting palladium(II) complex can then coordinate with an amine (or a ketone's enolate), and subsequent reductive elimination forms the C-N bond, regenerating the palladium(0) catalyst. When applied to indole synthesis, this often involves an intramolecular cyclization.
Applicability to 4-Aminoalkylindoles: This approach is highly modular. For a 4-aminoalkylindole, one could envision a strategy starting with a 2-halo-5-nitroaniline derivative. A Sonogashira coupling with a protected propargylamine, followed by a palladium- or copper-catalyzed cyclization, would construct the indole core. The nitro group can then be reduced to the desired amine. The mild conditions often tolerate a wide range of functional groups, making this a powerful strategy for complex target molecules. Recent developments have even shown direct C-H functionalization approaches to install substituents at the C4 position.[11]
Functional Group Interconversion: The Final Step Matters
In many synthetic plans, the 4-amino group is installed in the final steps of the synthesis. Two common methods for this are the reduction of a 4-nitroindole and the reductive amination of a 4-formylindole.
-
Catalytic Hydrogenation of 4-Nitroindoles: This is a widely used and often high-yielding method. The 4-nitroindole precursor is subjected to hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[12] The choice of catalyst and solvent can be crucial to avoid over-reduction of the indole ring itself.[13] This method is clean, as the only byproduct is water.
-
Reductive Amination of 4-Formylindoles: This versatile reaction converts a carbonyl group into an amine in a one-pot procedure.[14][15] The 4-formylindole is reacted with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form an intermediate imine, which is then reduced in situ to the target amine.[14][16] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde.[16][17] This method directly installs the alkylamino group in a single, efficient step.[18]
Head-to-Head Comparison
| Synthetic Route | Typical Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Reissert Synthesis | ortho-Nitrotoluene derivatives | Diethyl oxalate, NaOEt, Zn/AcOH | Scalable, well-established, provides 2-carboxyindole intermediate.[5][7] | Harsh conditions (strong base, acid), limited functional group tolerance. |
| Palladium-Catalyzed Cyclization | ortho-Haloanilines, alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base | Mild conditions, high functional group tolerance, modular.[9] | Catalyst cost, potential for catalyst poisoning by certain functional groups. |
| Catalytic Hydrogenation | 4-Nitroindole derivatives | H₂, Pd/C or PtO₂ catalyst | High yield, clean reaction (water byproduct), atom economical.[12][19] | Requires access to 4-nitroindole precursor, potential for over-reduction. |
| Reductive Amination | 4-Formylindole derivatives, amines | NaBH₃CN or NaBH(OAc)₃, mild acid | One-pot procedure, directly forms aminoalkyl group, good functional group tolerance.[14][17] | Requires access to 4-formylindole precursor, use of cyanide-containing reagents. |
Strategic Selection Guide
Choosing the optimal synthetic route depends heavily on the specific target molecule, available starting materials, and the desired scale of the synthesis. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting a synthetic route to 4-aminoalkylindoles.
Detailed Experimental Protocols
Representative Protocol 1: Reissert Indole Synthesis (General Procedure)
Step 1: Condensation To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, the substituted o-nitrotoluene (1.0 eq) is added, followed by the dropwise addition of diethyl oxalate (1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization The ethyl o-nitrophenylpyruvate (1.0 eq) is suspended in a mixture of acetic acid and ethanol. Zinc dust (4-5 eq) is added portion-wise while maintaining the temperature below 40 °C. After the addition is complete, the mixture is heated at reflux for 2-4 hours. The hot solution is filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure. The residue is taken up in water and acidified to precipitate the indole-2-carboxylic acid, which is collected by filtration.[5][7]
Step 3: Decarboxylation The indole-2-carboxylic acid is heated neat or in a high-boiling solvent (e.g., quinoline with a copper catalyst) at a temperature above its melting point until carbon dioxide evolution ceases. The crude product is then purified by chromatography or crystallization.
Representative Protocol 2: Reductive Amination of 4-Formylindole
To a solution of 4-formylindole (1.0 eq) and the desired amine (or ammonium acetate for the primary amine, 1.5-2.0 eq) in methanol, acetic acid is added to adjust the pH to approximately 5-6. The mixture is stirred for 30 minutes at room temperature. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.[16][17] The solvent is removed under reduced pressure, and the residue is partitioned between an aqueous basic solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The synthesis of 4-aminoalkylindoles can be approached through several distinct strategies, each with its own set of advantages and disadvantages. Classical methods like the Reissert synthesis offer robust and scalable routes from simple starting materials, though often under harsh conditions. Modern palladium-catalyzed methods provide unparalleled flexibility and functional group tolerance, making them ideal for complex, late-stage syntheses. Finally, functional group interconversions, such as catalytic hydrogenation and reductive amination, represent highly efficient and reliable methods for installing the key amino functionality at the end of a synthetic sequence. A thorough understanding of these diverse approaches allows the medicinal chemist to make an informed and strategic choice, ultimately accelerating the discovery and development of new indole-based therapeutics.
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A Comparative Guide to Assessing the Off-Target Effects of (1-methyl-1H-indol-4-yl)methanamine
Introduction: The Imperative of Selectivity in Drug Discovery
(1-methyl-1H-indol-4-yl)methanamine is an indole-based small molecule that, like many of its structural class, holds potential for diverse biological activities. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a multitude of biological targets, leading to therapeutic applications ranging from anticancer to neurological treatments. However, this promiscuity necessitates a rigorous evaluation of a compound's selectivity. Off-target effects, where a molecule interacts with unintended proteins, are a primary cause of adverse drug reactions and late-stage clinical trial failures. A thorough assessment of these unintended interactions is therefore not merely a regulatory hurdle, but a fundamental component of building a robust safety and efficacy profile for any new chemical entity.
As detailed experimental data on the off-target profile of this compound is not yet extensively available in the public domain, this guide will delineate the established methodologies for such an analysis. To provide a tangible and data-driven framework, we will use Zolmitriptan , a structurally related and well-characterized indole derivative from the triptan class of anti-migraine drugs, as an illustrative case study. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and data interpretation standards for assessing off-target effects.
The Comparator: Zolmitriptan - A Case Study in Selectivity
Zolmitriptan is a selective serotonin (5-HT) receptor agonist, primarily targeting the 5-HT1B and 5-HT1D subtypes to induce vasoconstriction of cranial blood vessels, thereby alleviating migraine headaches.[1] Its development and extensive clinical use have resulted in a well-documented pharmacological profile, making it an excellent model to demonstrate the process of off-target assessment. While highly effective, the known side effects of triptans, such as potential cardiovascular events, underscore the importance of understanding their interactions beyond the intended targets.[2][3]
A Multi-Tiered Approach to Off-Target Profiling
A comprehensive off-target assessment strategy is typically hierarchical, moving from broad, predictive methods to more specific and physiologically relevant assays. This staged approach allows for the efficient identification and characterization of potential liabilities.
Tier 1: Broad Screening for Unanticipated Interactions
The initial phase aims to cast a wide net to identify potential off-target "hits" from a large pool of possibilities.
-
In Silico Prediction: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, can predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule's features to databases of known ligand-protein interactions. While predictive and cost-effective, in silico hits must be experimentally validated.
-
Broad Panel Radioligand Binding Assays: This is a cornerstone of early safety pharmacology. The test compound is screened at a single high concentration (e.g., 10 µM) against a panel of 50-100 receptors, ion channels, and transporters that are commonly associated with adverse effects. A significant inhibition of radioligand binding (typically >50%) flags a potential interaction that warrants further investigation.
-
Kinase Panel Screening: Given that kinases are a large and highly druggable target class, and off-target kinase inhibition is a common source of toxicity, a broad kinase panel screen is essential. These assays measure the ability of the test compound to inhibit the activity of a large number of kinases (often over 400).
Tier 2: Functional Characterization and Cellular Impact
Hits identified in Tier 1 are further investigated in more detail to understand their functional consequences.
-
Functional Assays: A binding hit does not reveal the functional outcome of the interaction. Follow-up functional assays are crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target.
-
hERG Channel Assay: Inhibition of the hERG potassium channel is a critical liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes). The patch-clamp assay is the gold standard for assessing a compound's effect on hERG channel function.[4][5]
-
Cellular Cytotoxicity Assays: These assays assess the general toxicity of a compound on cell health. Human cell lines, such as the liver-derived HepG2 cell line, are commonly used to identify potential organ-specific toxicity.[6][7]
Tier 3: In Vivo Validation
The most physiologically relevant off-target effects are ultimately confirmed in whole-organism models. Early-stage rodent toxicology studies can reveal unexpected toxicities and provide a link between in vitro off-target hits and in vivo phenotypes.
Illustrative Data: Off-Target Profile of Zolmitriptan
The following tables present a summary of the type of data that would be generated for this compound, using Zolmitriptan as an example.
Table 1: Broad Panel Radioligand Binding Screen (Illustrative Data for Zolmitriptan)
| Target Class | Target | % Inhibition at 10 µM |
| Serotonin Receptors | 5-HT1B | 98% |
| 5-HT1D | 95% | |
| 5-HT1A | 65% | |
| 5-HT2A | <20% | |
| 5-HT2B | <20% | |
| 5-HT7 | 30% | |
| Adrenergic Receptors | α1A | <10% |
| α2A | <10% | |
| β1 | <10% | |
| Dopamine Receptors | D2 | <15% |
| Other | hERG Channel | <25% |
Data is illustrative and compiled from known pharmacological profiles of Zolmitriptan. The primary targets (5-HT1B/1D) show high affinity, while a moderate interaction is noted at 5-HT1A, which would necessitate follow-up functional analysis.[1][2]
Table 2: Secondary Safety Pharmacology Assays (Illustrative Data for Zolmitriptan)
| Assay | Endpoint | Result (IC50 / EC50) | Interpretation |
| hERG Patch Clamp | IKr Current Inhibition | > 30 µM | Low risk of QT prolongation |
| Kinase Panel (468 kinases) | % Inhibition at 10 µM | No significant hits (>50% inhib.) | Low risk of off-target kinase effects |
| HepG2 Cytotoxicity | Cell Viability (72 hr) | > 50 µM | Low potential for direct hepatotoxicity |
This illustrative data suggests that Zolmitriptan has a relatively clean off-target profile in these key safety assays, consistent with its clinical use.
Experimental Protocols
Broad Panel Radioligand Binding Assay
Principle: This is a competitive binding assay where the test compound's ability to displace a specific high-affinity radiolabeled ligand from its target is measured.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.[8]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound (this compound) or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound compared to the vehicle control.
hERG Manual Patch Clamp Assay
Principle: This electrophysiological assay directly measures the flow of ions through hERG channels in a whole-cell configuration, providing a functional measure of channel inhibition.[4]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Patch Pipette: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: A brief pulse of suction ruptures the cell membrane under the pipette, allowing electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped, and a specific voltage protocol is applied to elicit the characteristic hERG tail current (IKr).[9]
-
Baseline Recording: Record the stable baseline hERG current for several minutes.
-
Compound Application: Perfuse the cell with a solution containing the test compound (this compound) at various concentrations.
-
Effect Recording: Record the hERG current in the presence of the compound until a steady-state effect is observed.
-
Data Analysis: Compare the current amplitude before and after compound application to determine the percent inhibition. An IC50 value is calculated from the concentration-response curve.
HepG2 Cytotoxicity Assay
Principle: This cell-based assay measures the reduction in cell viability after a defined period of exposure to the test compound. ATP content is a common indicator of metabolically active, viable cells.[6]
Step-by-Step Methodology:
-
Cell Plating: Seed HepG2 cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Lysis and ATP Detection: Add a reagent such as CellTiter-Glo®, which lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Signal Quantification: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against compound concentration. Calculate the CC50 (concentration that causes 50% reduction in cell viability) from the resulting dose-response curve.
Conclusion and Forward Look
The systematic assessment of off-target effects is a critical and non-negotiable aspect of modern drug discovery. While direct experimental data for this compound is not yet publicly available, the framework laid out in this guide provides a robust and industry-standard pathway for its evaluation. By employing a tiered approach, from broad in silico and in vitro screens to specific functional and safety assays, researchers can build a comprehensive selectivity profile. The use of a well-characterized comparator like Zolmitriptan highlights how on-target potency must be balanced against a clean off-target profile. This rigorous, data-driven approach is paramount to de-risking novel chemical entities and ultimately developing safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-methyl-1H-indol-4-yl)methanamine for Laboratory Professionals
This document provides a detailed protocol for the proper disposal of (1-methyl-1H-indol-4-yl)methanamine, a specialized chemical compound utilized in advanced research and drug development. As a trusted partner in your scientific endeavors, we aim to deliver essential safety and operational guidance that extends beyond the product itself, ensuring the safety of your personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound belongs to the family of indole derivatives and primary amines. Compounds in this class often exhibit specific toxicological and environmental hazards.[2][3] A thorough risk assessment is the foundation of a safe disposal plan.
Anticipated Hazards:
-
Human Health: Based on similar amine and indole compounds, this substance should be presumed to be corrosive and potentially toxic.[4][5] It may cause severe skin burns, serious eye damage, and respiratory irritation.[5][6] Harmful effects if swallowed, inhaled, or absorbed through the skin are also a significant concern.[4][7]
-
Environmental Impact: Indole derivatives can be very toxic to aquatic life, with potentially long-lasting effects in the environment.[3][8] Therefore, direct release into the environment, including drains and sewers, is strictly prohibited.[2][9]
-
Chemical Reactivity: Amines are basic and can react exothermically and dangerously with acids and strong oxidizing agents.[10] Improper mixing of waste streams can lead to the release of toxic gases or a rapid increase in temperature and pressure.
Quantitative Data Summary (Based on Analogous Compounds)
The following table summarizes key hazard data extrapolated from related indole and amine compounds. These values should be used as a precautionary reference.
| Property | Anticipated Value / Classification | Source Analogue(s) |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | Indole, (1H-Indol-3-yl)methanamine[4] |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns or irritation) | (1-methylindol-3-yl)methanamine, 1-Methylindole[4][5][6] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation) | (1-methylindol-3-yl)methanamine, 1-Methylindole[5][6] |
| Aquatic Toxicity | Acute and/or Chronic Hazard (Harmful or Toxic to aquatic life) | Indole, General Amines[4][8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for managing hazardous waste.[11][12]
Step 1: Waste Characterization
All chemical waste must be correctly identified.[9] Given its chemical structure, this compound waste should be treated as a hazardous waste.[13][14] Laboratory personnel should consider any unused, expired, or contaminated form of this chemical as waste.[9]
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A standard laboratory coat is required.[15]
-
Respiratory Protection: All handling of this waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[7]
Step 3: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[2][16]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition with a secure, leak-proof lid.[16][17]
-
Segregate Incompatibles: Crucially, do not mix this amine waste with other waste streams, especially acids or strong oxidizing agents. [10] Store incompatible waste types in separate secondary containment bins to prevent accidental mixing.[16]
-
Avoid Dilution: Do not dilute hazardous waste to meet sink or sewer disposal requirements. This is a prohibited practice.[9]
Step 4: Labeling the Waste Container
Accurate labeling is a critical regulatory requirement.[18]
-
"Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."[18]
-
Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
Hazard Pictograms: Affix appropriate GHS pictograms (e.g., Corrosion, Health Hazard, Environment).[18]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18]
-
Location: The SAA must be under the control of laboratory personnel.[16]
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[2][17]
-
Storage Limits: Do not exceed 55 gallons of hazardous waste in your SAA.[9][18]
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][19]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS office or designated service provider.
-
Documentation: Ensure all necessary paperwork is completed accurately. This creates a manifest that tracks the waste from your lab to its final disposal site, fulfilling the "cradle-to-grave" requirement.[12]
The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.
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A Guide to the Safe Handling and Disposal of (1-methyl-1H-indol-4-yl)methanamine for Research Professionals
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (1-methyl-1H-indol-4-yl)methanamine (CAS No. 864264-02-8). As a conscientious researcher, scientist, or drug development professional, your safety and the integrity of your work are paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.
Hazard Assessment and Triage
This compound is designated with the GHS07 "Exclamation Mark" pictogram.[1] This classification indicates the following potential hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: Can lead to significant but reversible eye damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause coughing, shortness of breath, and irritation of the nasal passages.
-
Harmful if Swallowed: May cause adverse health effects upon ingestion.
-
Skin Sensitizer: May elicit an allergic reaction following skin contact.[2][3][4]
Given these hazards, a proactive and cautious approach to handling is essential. The protocols outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[5] The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Nitrile gloves are recommended for their resistance to a range of chemicals.[6] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.[6][7] Always inspect gloves for any signs of degradation or perforation before use. | To prevent skin contact, which can lead to irritation or sensitization. |
| Body Protection | A buttoned, knee-length laboratory coat must be worn at all times. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from inhaling airborne particles or fumes. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step protocol should be followed diligently.[5]
Preparation
-
Review Safety Information: Before beginning any work, familiarize yourself with the known hazards of this compound and this handling guide.[5]
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5] Ensure the area is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood to avoid generating dust. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Transfers: Use appropriate tools, such as pipettes or spatulas, for all transfers to minimize the risk of spills and direct contact.
Storage
-
Container: Store the compound in its original, tightly sealed container.[5][8]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[5][8]
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Chemical waste is regulated by the Environmental Protection Agency (EPA), and it is imperative to adhere to these regulations.[9]
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected in a dedicated, properly labeled hazardous waste container.[9]
-
Container Compatibility: The waste container must be compatible with the chemical waste. For instance, acids and bases should not be stored in metal containers.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant").[9]
Disposal Procedure
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[9]
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.[9]
-
Lab Packing: For disposal, liquid chemical wastes should be in separate, leak-proof containers.[10] Ensure containers are securely closed and stored in a designated satellite accumulation area while awaiting pickup.[11]
The following diagram outlines the key steps for the compliant disposal of this compound waste.
Caption: Compliant disposal plan for this compound waste.
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity and compliance of your work.
References
-
Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]
-
Xpress Chems. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
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Sky Chemicals UK Ltd. (n.d.). Guide to GHS safety symbols used on data sheets. Retrieved from [Link]
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Xpress Chems. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]
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Storemasta. (2023, March 15). Understanding HAZCHEM warnings and pictograms. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]
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Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Unisafe. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]
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World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
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Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]
Sources
- 1. 4-(Aminomethyl)-1-methyl-1H-indole [synhet.com]
- 2. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 3. Guide to GHS safety symbols used on data sheets | Sky Chemicals UK Ltd [skychemicals.co.uk]
- 4. GHS hazard pictograms [stoffenmanager.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. solusgrp.com [solusgrp.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
